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(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid Documentation Hub

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  • Product: (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid
  • CAS: 268542-17-2

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Applications of Fmoc-Protected Diaminooctanoic Acid Derivatives

The following technical guide details the physicochemical properties, synthesis strategies, and applications of Fmoc-protected diaminooctanoic acid derivatives. Executive Summary Fmoc-protected diaminooctanoic acid (Fmoc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis strategies, and applications of Fmoc-protected diaminooctanoic acid derivatives.

Executive Summary

Fmoc-protected diaminooctanoic acid (Fmoc-DAO) derivatives represent a critical class of non-natural amino acids used to expand the chemical space of therapeutic peptides. Specifically, (S)-2,8-diaminooctanoic acid (also known as "Homolysine" or "Sub-Lys") serves as a hydrophobic homolog of lysine with an extended side chain (C8 vs. C6). Its unique physicochemical profile—characterized by enhanced lipophilicity and specific aggregation tendencies—makes it an ideal building block for peptide stapling , lipidation , and membrane permeability enhancement . This guide provides a rigorous analysis of its properties, orthogonal protection strategies, and experimental protocols for solid-phase peptide synthesis (SPPS).

Chemical Identity and Structural Characterization[1]

Unlike the linear linker 8-aminooctanoic acid (Fmoc-8-Aoc-OH), which lacks a chiral center, Fmoc-2,8-diaminooctanoic acid is a true


-amino acid. It possesses an 

-amino group for backbone propagation and a distal

-amino group on the side chain, separated by a six-carbon alkyl spacer.
Structural Comparison

The structural deviation from standard basic amino acids is defined by the side-chain length (


):
  • Ornithine (Orn):

    
     (Total 5 carbons)
    
  • Lysine (Lys):

    
     (Total 6 carbons)
    
  • Homolysine (hLys):

    
     (Total 7 carbons)
    
  • 2,8-Diaminooctanoic Acid (DAO):

    
     (Total 8 carbons)
    

This extension significantly alters the steric volume and hydrophobicity of the residue, impacting both the folding of the peptide and its interaction with biological membranes.

Orthogonal Protection Derivatives

To enable site-specific modification (e.g., cyclization or conjugation), the side-chain amine is protected with groups orthogonal to the base-labile Fmoc group.

DerivativeSide-Chain Protecting GroupCleavage ConditionPrimary Application
Fmoc-DAO(Boc)-OH tert-ButyloxycarbonylAcid (TFA)Standard SPPS; global deprotection.
Fmoc-DAO(Alloc)-OH AllyloxycarbonylPd(PPh

)

/ PhSiH

On-resin cyclization (Stapling); Lipidation.
Fmoc-DAO(Dde)-OH 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylHydrazine / ImidazoleOrthogonal labeling; avoiding Pd catalysts.
Fmoc-DAO(Mmt)-OH MonomethoxytritylDilute TFA (1%)Mild acid cleavage for selective modification.

Physicochemical Profile

Lipophilicity and Solubility

The addition of two methylene units (


) relative to lysine increases the calculated LogP (cLogP) by approximately 1.0 unit , making DAO significantly more hydrophobic.
  • Solubility in Organic Solvents: Fmoc-DAO derivatives exhibit excellent solubility in DMF, NMP, and DCM, facilitating high-concentration coupling (>0.2 M) in SPPS.

  • Aqueous Solubility: Free peptides containing multiple DAO residues may exhibit reduced aqueous solubility compared to poly-lysine analogs. This can be mitigated by alternating with hydrophilic residues.[1]

Aggregation Tendency

The extended alkyl side chain promotes hydrophobic collapse and


-sheet formation, particularly in amphipathic sequences.
  • Mechanism: The C6 alkyl spacer allows for inter-chain hydrophobic interactions that are sterically inaccessible to shorter side chains (Orn/Lys).

  • Mitigation: Use of pseudoproline dipeptides or isoacyl dipeptides (e.g., Fmoc-Ser/Thr-oxazolidine) at adjacent positions is recommended for sequences >15 residues containing DAO.

Membrane Permeability

Incorporation of DAO is a proven strategy to enhance cell permeability. The "snorkel effect"—where the charged amine remains at the lipid-water interface while the alkyl chain buries into the bilayer—is more pronounced in DAO than Lysine, increasing the membrane residence time of the peptide.

Experimental Protocols

Standard Coupling Protocol (SPPS)

Due to the steric bulk of the side chain, potent coupling reagents are required to ensure complete conversion.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (anhydrous)

Workflow:

  • Resin Swelling: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation: Dissolve Fmoc-DAO(PG)-OH (4.0 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq).

  • Coupling: Add activated solution to resin.[2] Shake at room temperature for 60 min.

  • Monitoring: Verify coupling via Kaiser Test (Qualitative) or Chloranil Test (if secondary amine).

Orthogonal Deprotection of Fmoc-DAO(Alloc)

For peptide stapling or side-chain lipidation, the Alloc group must be removed selectively while the peptide remains resin-bound.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.1 eq)
  • Scavenger: Phenylsilane (PhSiH

    
    , 10 eq) or Morpholine.
    
  • Solvent: DCM (Dichloromethane) under inert atmosphere (Ar/N

    
    ).
    

Protocol:

  • Wash: Wash resin with DCM (

    
    ) to remove DMF traces.
    
  • Reaction: Add Pd(PPh

    
    )
    
    
    
    and PhSiH
    
    
    in DCM to the resin.
  • Incubation: Shake for 30 min under Argon protection (exclude O

    
    ).
    
  • Repetition: Repeat the treatment once to ensure complete removal.

  • Wash: Extensive washing with DCM, DMF, and 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (to remove Pd traces).

Applications in Drug Development[3][4]

Peptide Stapling (Lactamization)

Fmoc-DAO is frequently paired with Aspartic Acid (Asp) or Glutamic Acid (Glu) to form side-chain-to-side-chain lactam bridges. The extended length of DAO allows for


  spacing (spanning two turns of an 

-helix), which is difficult to achieve with Lysine without distorting the helix.
Lipidation and Half-Life Extension

The side-chain amine of DAO serves as a handle for conjugating fatty acids (e.g., Palmitic acid) or albumin-binding domains. The extra length of the DAO side chain acts as a built-in spacer, reducing steric clash between the lipid moiety and the peptide backbone, thereby preserving receptor binding affinity.

Visualization of Workflows

Diagram 1: Orthogonal Protection Strategy

This diagram illustrates the chemical structure of Fmoc-DAO and the selective cleavage conditions for its derivatives.

OrthogonalProtection DAO_Core Fmoc-DAO Core (2,8-Diaminooctanoic Acid) Boc Side Chain: Boc (Standard SPPS) DAO_Core->Boc Derivative 1 Alloc Side Chain: Alloc (Cyclization/Stapling) DAO_Core->Alloc Derivative 2 Dde Side Chain: Dde (Labeling/Orthogonal) DAO_Core->Dde Derivative 3 TFA Cleavage: 95% TFA (Global Deprotection) Boc->TFA Final Step Pd Cleavage: Pd(PPh3)4 (On-Resin Selective) Alloc->Pd Selective Step Hydrazine Cleavage: 2% Hydrazine (On-Resin Selective) Dde->Hydrazine Selective Step

Caption: Orthogonal protection strategies for Fmoc-2,8-diaminooctanoic acid, dictating the deprotection mechanism and downstream application.

Diagram 2: Peptide Stapling Workflow

A step-by-step workflow for creating a cyclic peptide using Fmoc-DAO(Alloc) and Fmoc-Glu(OAll).

StaplingWorkflow Step1 1. SPPS Assembly Include Fmoc-DAO(Alloc) and Fmoc-Glu(OAll) at positions i and i+7 Step2 2. Orthogonal Deprotection Treat with Pd(PPh3)4 / PhSiH3 Removes Alloc and Allyl ester Step1->Step2 Selective Allyl Removal Step3 3. On-Resin Cyclization Activate exposed COOH/NH2 with PyBOP / DIPEA / DMF Step2->Step3 Lactamization Step4 4. Fmoc Removal & Capping Remove N-term Fmoc (Optional Acetylation) Step3->Step4 Chain Completion Step5 5. Global Cleavage TFA / TIS / H2O Releases Cyclic Peptide Step4->Step5 Final Isolation

Caption: Workflow for i, i+7 peptide stapling using Fmoc-DAO(Alloc) and Glutamic Acid allyl ester.

References

  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Retrieved from

  • Merck (Novabiochem). (2024). Product Focus: Amino acids for Fmoc SPPS - Orthogonal Protection Strategies. Retrieved from

  • Bachem. (2023). Fmoc-2,8-diaminooctanoic acid derivatives: Technical Data Sheet. Retrieved from

  • Bird, G. H., et al. (2008). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences, 107(32), 14093-14098. (Contextual grounding for stapling mechanics).
  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology, 503, 3-33.

Sources

Exploratory

An In-Depth Technical Guide to (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic Acid: A Versatile Linker in Peptide Synthesis and Drug Development

This guide provides a comprehensive technical overview of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid, a bifunctional linker molecule pivotal in modern peptide chemistry. Tailored for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid, a bifunctional linker molecule pivotal in modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core attributes, strategic applications, and detailed methodologies for the effective utilization of this orthogonally protected amino acid derivative.

Core Molecular and Physicochemical Properties

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is a non-natural amino acid derivative designed for strategic incorporation into peptide chains. Its key feature is the presence of two distinct, orthogonally protected amino groups—the N-4 amine protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group and the N-8 amine protected by an acid-labile tert-butyloxycarbonyl (Boc) group. This unique arrangement allows for selective deprotection and subsequent modification at either end of the octanoic acid backbone, offering significant flexibility in the synthesis of complex peptide architectures.

PropertyValueSource(s)
Molecular Formula C₂₈H₃₆N₂O₆[1]
Molecular Weight 496.59 g/mol [1]
CAS Number 268542-17-2[1][2]
Appearance White to off-white powder
Purity Typically ≥98% (HPLC)[1]
Solubility Soluble in common organic solvents like DMF and DCM[3]
Storage 2-8°C

The Strategic Advantage of Orthogonal Protection in Peptide Synthesis

The cornerstone of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is the concept of orthogonal protection.[4] This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the stepwise and controlled assembly of amino acids into a desired sequence.[5] (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is a prime example of a building block designed for such a strategy.

The Fmoc group is cleaved under mild basic conditions, typically with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[][7] This lability to base makes it the protecting group of choice for the α-amino group of amino acids in the widely used Fmoc-SPPS methodology.[8][9] The Boc group , on the other hand, is stable to basic conditions but is readily removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[][7]

This differential reactivity allows for two primary synthetic routes when incorporating this linker:

  • Chain Elongation via the N-4 Position: The carboxylic acid of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is activated and coupled to the free N-terminus of a growing peptide chain on a solid support. The Fmoc group at the N-4 position can then be removed with piperidine to allow for further elongation of the peptide chain from this point. The Boc-protected N-8 amine remains intact for later modification.

  • On-Resin Side-Chain Modification: After incorporation into a peptide, the Boc group at the N-8 position can be selectively removed on-resin using acidic conditions that do not cleave the peptide from most commonly used resins (e.g., mild TFA treatment). This exposes the N-8 amine for the attachment of other molecules, such as fatty acids for lipidation, polyethylene glycol (PEG) chains for improved pharmacokinetics, or cytotoxic drugs to create peptide-drug conjugates (PDCs).[10][11][12]

The eight-carbon (octanoic acid) backbone provides a flexible and hydrophobic spacer, which can be advantageous in modulating the physicochemical properties of the final peptide, such as its solubility, stability, and interaction with biological membranes.[13]

Applications in Advanced Peptide Design and Drug Development

The unique structural features of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid make it a valuable tool for a range of applications in peptide science and drug discovery.

Synthesis of Branched and Cyclic Peptides

The orthogonal protection scheme is ideal for creating branched peptides. A peptide chain can be synthesized from the C-terminus, the diaminooctanoic acid linker can be incorporated, and then two different peptide sequences can be extended from the N-4 and N-8 positions after selective deprotection. This is particularly useful for constructing multivalent ligands or mimics of complex protein structures.

Development of Peptide-Drug Conjugates (PDCs)

PDCs are an emerging class of targeted therapeutics that utilize a peptide to deliver a cytotoxic payload to diseased cells.[12] (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid can serve as a stable, non-cleavable linker connecting the targeting peptide to the drug molecule.[10] The ability to attach the drug to the N-8 amine after the peptide has been synthesized on-resin provides a controlled and efficient method for PDC construction.

Lipidation and PEGylation of Peptides

The introduction of lipid chains (lipidation) or PEG chains (PEGylation) can significantly improve the pharmacokinetic properties of therapeutic peptides, for instance, by enhancing their half-life and reducing renal clearance. The N-8 amine of the diaminooctanoic acid linker provides a convenient attachment point for these modifications.

Experimental Protocol: Incorporation into a Peptide Sequence via Fmoc-SPPS

The following is a generalized protocol for the manual incorporation of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_linker_incorporation Linker Incorporation cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling Couple Next Fmoc-AA (HBTU/DIPEA in DMF) Wash_1->Coupling Wash_2 Wash (DMF, DCM) Coupling->Wash_2 Wash_2->Fmoc_Deprotection Repeat for each AA Couple_Linker Couple (S)-N-4-Fmoc-N-8-Boc- diaminooctanoic acid Wash_2->Couple_Linker Fmoc_Deprotection_Linker Fmoc Deprotection of Linker Couple_Linker->Fmoc_Deprotection_Linker Wash_3 Wash Fmoc_Deprotection_Linker->Wash_3 Final_Deprotection Final N-terminal Fmoc Deprotection Wash_3->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification Purify Peptide (HPLC) Precipitation->Purification

Caption: General workflow for solid-phase peptide synthesis incorporating the diaminooctanoic acid linker.

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Initial Fmoc Deprotection: If starting with an Fmoc-protected resin, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[14]

  • Amino Acid Coupling Cycles:

    • For each amino acid in the sequence preceding the linker, perform the following coupling cycle:

    • Activation: In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and a near-equimolar amount of HBTU in DMF. Add 6-10 equivalents of DIPEA to activate the amino acid.

    • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[14]

    • Washing: Drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

    • Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid as described in step 2.

  • Incorporation of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic Acid:

    • Following the deprotection of the N-terminal amine of the growing peptide chain, couple the (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid using the same activation and coupling procedure as for a standard amino acid (Step 3).

  • Chain Elongation from the Linker:

    • After coupling the linker, remove the Fmoc group at the N-4 position with 20% piperidine in DMF.

    • Continue the peptide synthesis by coupling subsequent Fmoc-amino acids to the newly exposed N-4 amine.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection:

    • Wash the completed peptide-resin thoroughly with DMF, IPA, and DCM, and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.[9]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the TFA filtrate by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is a sophisticated and highly valuable building block for the synthesis of complex peptides and their conjugates. Its orthogonal protection scheme provides researchers with the flexibility to create branched structures, attach various functional moieties at a specific site, and fine-tune the properties of the final molecule. The detailed understanding of its chemical properties and the application of established solid-phase peptide synthesis protocols, as outlined in this guide, will enable scientists and drug development professionals to fully leverage the potential of this versatile linker in their research endeavors.

References

  • AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]

  • AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. [Link]

  • Fmoc Resin Cleavage and Deprotection. [Link]

  • Frontiers. (2025). Trends in the research and development of peptide drug conjugates: artificial intelligence aided design. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66085, 8-Aminooctanoic acid. [Link]

  • MDPI. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. [Link]

  • MDPI. (2021). Peptide–Drug Conjugates with Different Linkers for Cancer Therapy. [Link]

  • ChemBK. (2024). 8-(fmoc-amino)octanoic acid. [Link]

Sources

Foundational

Technical Guide: Solubility Profile and Handling of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic Acid

[1][2] Executive Summary This technical guide details the physicochemical properties, solubility behavior, and dissolution protocols for (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid (CAS: 268542-17-2).[1][2] As a protected...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide details the physicochemical properties, solubility behavior, and dissolution protocols for (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid (CAS: 268542-17-2).[1][2] As a protected


-amino acid derivative featuring a hydrophobic C8 octanoyl backbone, this molecule presents distinct solubility challenges compared to standard 

-amino acids (e.g., Lysine).[1][2]

Effective handling requires overcoming the significant lipophilicity introduced by the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups, combined with the aliphatic octanoic chain.[1][2] This guide provides evidence-based solvent selection strategies for Solid-Phase Peptide Synthesis (SPPS) and medicinal chemistry applications.[1][2]

Part 1: Physicochemical Profile & Solubility Mechanisms[1][2]

To predict solubility, we must deconstruct the molecular interactions.[2] Unlike standard amino acids where the amine and carboxylic acid are adjacent (C2), this molecule carries the Fmoc-protected amine at position C4 and the Boc-protected amine at position C8.[1][2]

Structural Analysis[1][2]
  • Lipophilic Domains (Solubility Barriers):

    • Fmoc Group (Pos 4): A large, aromatic, planar tricyclic system.[1] It promotes strong

      
      -
      
      
      
      stacking interactions, leading to aggregation and poor solubility in non-polar or protic solvents.[2]
    • Boc Group (Pos 8): A bulky, hydrophobic tert-butyl carbamate.[1][2]

    • Octanoic Backbone: An 8-carbon aliphatic chain.[1][2] The C4-to-C8 alkyl spacer adds significant hydrophobicity compared to shorter homologues like Ornithine.[1][2]

  • Polar Domain (Solubility Driver):

    • Carboxylic Acid (C1): The sole hydrogen-bond donor/acceptor capable of interaction with polar solvents.[1][2] However, in the solid state, these form strong intermolecular dimers, requiring high-dielectric solvents to disrupt.[2]

The Aggregation Challenge

The combination of the C8 chain and the Fmoc group creates a "surfactant-like" behavior where the molecule may form micelle-like aggregates in semi-polar solvents.[2] Successful dissolution requires a solvent capable of disrupting both the aromatic stacking of the Fmoc group and the hydrogen bonding of the carboxylic acid.[2]

Part 2: Solvent Compatibility Matrix[1][2]

The following data categorizes solvent suitability based on dielectric constant (


), dipole moment, and experimental precedents for hydrophobic Fmoc-amino acids.
Quantitative Solubility Estimates

Based on structural homology with Fmoc-Lys(Boc)-OH and Fmoc-8-Aoc-OH.[1][2]

Solvent ClassSolventSolubility RatingEstimated LimitApplication Context
Dipolar Aprotic DMF (N,N-Dimethylformamide)Excellent > 200 mg/mL (0.4 M)Standard SPPS coupling; Resin swelling.[1][2]
Dipolar Aprotic NMP (N-Methyl-2-pyrrolidone)Excellent > 250 mg/mL (0.5 M)Preferred for difficult sequences; reduces aggregation.[1][2]
Dipolar Aprotic DMSO (Dimethyl sulfoxide)High > 300 mg/mLUse for stock solutions; difficult to remove (high BP).[1]
Chlorinated DCM (Dichloromethane)Moderate 50 - 100 mg/mLResin loading (Wang/CTC); risk of precipitation at high conc.[1][2]
Ethers THF (Tetrahydrofuran)Good ~100 mg/mLAlternative for specific coupling reagents.[1]
Alcohols MeOH / EtOH Low/Risky < 10 mg/mLAvoid. Causes Fmoc cleavage or esterification.[1][2]
Aqueous Water Insoluble < 0.1 mg/mLAnti-solvent; causes immediate precipitation.[1][2]
Visualizing Solvent Selection Logic

SolventSelection Start Start: (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid AppCheck Determine Application Start->AppCheck SPPS Standard SPPS Coupling AppCheck->SPPS Peptide Assembly Loading Resin Loading (First AA) AppCheck->Loading Attachment to Resin Analysis Analysis (HPLC/LCMS) AppCheck->Analysis QC / Purity DMF Use DMF (0.2 M) Standard Protocol SPPS->DMF Standard Seq NMP Use NMP (Reduces Aggregation) SPPS->NMP Difficult/Long Seq DCM Use DCM + DMF (9:1) (Prevents Precipitation) Loading->DCM Trityl/Wang Resins ACN Use ACN + Water (Gradient) Dissolve sample in DMSO first Analysis->ACN Mobile Phase

Figure 1: Decision tree for solvent selection based on the specific experimental stage.

Part 3: Dissolution Protocols

Protocol A: Standard Preparation for SPPS (0.2 M)

Objective: Prepare a stable solution for automated or manual peptide synthesis.[1][2]

  • Calculate: Determine the mass required for a 0.2 M solution.

    • MW: ~496.6 g/mol .[1][2]

    • Example: For 10 mL of 0.2 M solution, weigh 993 mg.[2]

  • Solvent Addition: Add 75% of the calculated volume of DMF (peptide grade, amine-free).[1][2]

    • Critical: Ensure DMF is fresh.[1][2] Dimethylamine impurities in aged DMF can prematurely remove the Fmoc group.[2][3]

  • Agitation: Vortex for 30–60 seconds. The powder should wet immediately but may leave a hazy suspension due to the hydrophobic C8 chain.[2]

  • Sonication: Sonicate in a water bath at ambient temperature (20–25°C) for 2–5 minutes.

    • Visual Check: Solution must be optically clear.[1][2]

  • Final Adjustment: Dilute to the final volume with DMF.

Protocol B: Handling "Difficult" Solubility (Aggregation)

If the substance appears gelatinous or fails to dissolve fully (common in cold labs or aged samples):

  • Switch Solvent: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF.[1][2] NMP has a higher solvating power for hydrophobic chains.[1][2]

  • Chaotropic Additive: Add LiCl (Lithium Chloride) to a concentration of 0.4 M in the solvent.[1][2]

    • Mechanism:[1][][5] LiCl disrupts intermolecular hydrogen bonds and

      
      -stacking, forcing the molecule into solution.[2]
      
  • Gentle Heat: Warm the mixture to 40°C (Max).

    • Warning: Do not exceed 45°C. Higher temperatures risk racemization of the C4 chiral center, although

      
      -amino acids are generally more resistant to racemization than 
      
      
      
      -amino acids.[1][2]

Part 4: Stability & Reactivity Considerations[1][2]

Base Sensitivity (Fmoc Lability)

The Fmoc group is cleaved by secondary amines (Piperidine) and slowly by primary amines.[1][2]

  • Precaution: Never dissolve this compound in solvents containing amine impurities.[1][2]

  • DMF Quality: Use "Sequencing Grade" or "Amine-Free" DMF. If DMF smells "fishy," it contains dimethylamine and will degrade your sample.[2]

Acid Stability (Boc Robustness)

The C8-Boc group is acid-labile but stable to base.[1][2]

  • Handling: The compound is stable in DMF/DCM for at least 24–48 hours at room temperature.

  • Avoid: Traces of TFA (Trifluoroacetic acid) in glassware, which will remove the Boc group.[1]

Cyclization Risk (Lactam Formation)

As a


-amino acid derivative (amino at C4, acid at C1), this molecule has the potential to form a 

-lactam (pyrrolidone ring)
if the Fmoc group is removed while the carboxyl group is activated.[1][2]
  • Mitigation: Ensure the carboxyl group is fully coupled to the resin or the next amine before removing the Fmoc group at C4.[2]

Part 5: Structural & Interaction Visualization[1][2]

The following diagram illustrates the competing forces that dictate the solubility of this specific molecule.

MolecularInteractions cluster_molecule (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid Fmoc Fmoc Group (Lipophilic/Aromatic) Fmoc->Fmoc Pi-Stacking (Aggregation) Backbone C8 Octanoyl Chain (Hydrophobic Spacer) Fmoc->Backbone DMF DMF/NMP Molecules Fmoc->DMF Dipole Interaction (Solvation) Boc Boc Group (Lipophilic) Backbone->Boc COOH Carboxylic Acid (Polar/H-Bonding) Backbone->COOH Water Water Molecules Backbone->Water Repulsion (Insolubility) COOH->DMF H-Bonding (Solvation)

Figure 2: Interaction map showing why polar aprotic solvents (DMF) succeed where water fails.[1][2]

References

  • ChemicalBook. (S)-N-4-FMOC-N-8-BOC-DIAMINOOCTANOIC ACID Product Properties & Suppliers. Retrieved from [1][2]

  • Chem-Impex International. (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid Product Page. Retrieved from [1][2]

  • Isidro-Llobet, A., et al. (2019).[1][2] "Sustainability in Peptide Chemistry: Current Synthesis Advances." Journal of Organic Chemistry. (Context on Green Solvents like NMP/DMF alternatives).

  • Albericio, F., & Tulla-Puche, J. (2008).[1][2] "The Power of Solvents in Solid-Phase Peptide Synthesis." CRC Press.[1][2] (Foundational text on Fmoc-AA solubility).

  • Sigma-Aldrich. Fmoc-Lys(Boc)-OH Product Specification. (Used as homologous solubility reference). Retrieved from [1][2]

Sources

Exploratory

Advanced Engineering of Non-Ribosomal Peptides: The C8 Diamino Acid Paradigm

Topic: Applications of C8 Diamino Acids in Non-Ribosomal Peptide Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Middle-Earth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of C8 Diamino Acids in Non-Ribosomal Peptide Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Middle-Earth" of Peptide Engineering

In the landscape of peptide therapeutics, a critical gap exists between small molecules (high permeability, low specificity) and monoclonal antibodies (low permeability, high specificity). Non-Ribosomal Peptides (NRPs) occupy this "Middle-Earth," offering a scaffold for potent, selective, and increasingly stable drugs.

This guide focuses on a specific, high-value tool in the NRP engineering arsenal: C8 Diamino Acids (specifically L-2,8-diaminooctanoic acid or Dao ). Unlike the canonical Lysine (C6) or Ornithine (C5), C8 diamino acids provide a unique "hydrophobic-cationic" duality. They possess an extended aliphatic chain that facilitates deep hydrophobic pocket penetration while maintaining a terminal cationic anchor.

This whitepaper details the mechanistic role of C8 diamino acids in NRPS, the biosynthetic engineering required to incorporate them, and their applications in next-generation peptide stapling and membrane permeability.

Chemical Identity & Structural Logic

The C8 Advantage

The primary C8 diamino acid of interest is (2S)-2,8-diaminooctanoic acid .

  • Canonical Analog: L-Lysine (2,6-diaminohexanoic acid).

  • Structural Difference: Addition of two methylene groups (–CH₂–CH₂–) to the side chain.

  • Physicochemical Impact:

    • Increased Hydrophobicity: The longer alkyl chain increases logP, facilitating interaction with lipid bilayers.

    • Steric Reach: The extended side chain (~10 Å reach) allows for "long-range" salt bridges or covalent cross-linking (stapling) across wider gaps in secondary structures (e.g.,

      
       helix stabilization).
      

Table 1: Comparative Metrics of Diamino Acids in NRPS

Amino AcidCarbon Chain LengthHydrophobicity (Relative)Primary ApplicationProtease Susceptibility (Trypsin)
L-Ornithine C5LowSiderophores, Urea cycleHigh
L-Lysine C6ModerateGeneral Cationic ChargeHigh
L-2,8-Dao C8 High Membrane Anchoring, Stapling Low (Steric hindrance)

Biosynthetic Engineering: The "Specificity Code"

Incorporating C8 diamino acids into NRPs requires bypassing the strict specificity of the Adenylation (A) Domain , the gatekeeper of NRPS modules.

The A-Domain Challenge

The A-domain selects the amino acid substrate based on the "Stachelhaus Code"—a set of 10 residues lining the active site binding pocket. Natural A-domains for Lysine will typically reject C8-Dao due to steric clash at the bottom of the binding pocket.

Engineering Protocol: Saturation Mutagenesis

To incorporate Dao, the A-domain must be engineered. The standard protocol involves mutating the "specificity-conferring" residues (typically positions 235, 236, 239, 278, 299, 301, 322, 330, 331, 517 in GrsA numbering).

Workflow: A-Domain Evolution for C8 Incorporation
  • Library Creation: Generate a library of A-domain mutants focusing on the hydrophobic floor of the pocket (e.g., residues 299, 322, 330).

  • Screening: Use an ATP-PPi exchange assay.[1]

    • Substrate: 2,8-diaminooctanoic acid (chemically synthesized).[2][3][4][5][6]

    • Positive Hit: Release of radioactive PPi indicates successful adenylation.

  • In Vivo Feeding: Supply the host (e.g., E. coli or Streptomyces) with the C8 precursor. The engineered NRPS will accept Dao in competition with Lysine.

Visualization: The Biosynthetic Logic

The following diagram illustrates the engineered pathway for incorporating C8 diamino acids.

NRPS_C8_Incorporation Precursor Synthetic Precursor (2,8-Diaminooctanoic Acid) Transport Cellular Uptake (Di-peptide Permease) Precursor->Transport Feeding ADomain Engineered A-Domain (Mutated Binding Pocket) Transport->ADomain Intracellular Pool Activation Adenylation (Dao-AMP) ADomain->Activation ATP -> PPi Thiolation Thiolation (T-Domain) (Dao-S-Ppant) Activation->Thiolation Transfer to PCP Condensation Condensation (C-Domain) Peptide Bond Formation Thiolation->Condensation Donor Substrate Product Final NRP (C8-Modified Peptide) Condensation->Product Cyclization/Release

Caption: Logic flow for the incorporation of non-proteinogenic C8 diamino acids via engineered NRPS modules.

Applications in Drug Development[6][7]

Peptide Stapling & Macrocyclization

C8 diamino acids are premier candidates for lactam-based stapling .

  • Mechanism: The side chain amine of Dao (position i) reacts with a side chain carboxylate (Asp/Glu at position i+4 or i+7) to form a cyclic lactam.

  • Benefit: The 8-carbon length allows for larger, more flexible loops than Lysine, accommodating "looser" helices or spanning distant residues in beta-sheets without distorting the backbone.

The "Snorkel" Effect for Membrane Permeability

One of the greatest challenges in peptide drug delivery is crossing the cell membrane.

  • The C8 Solution: Dao acts as a molecular "snorkel."

    • The aliphatic C8 chain buries itself in the hydrophobic lipid bilayer.

    • The terminal amine reaches up to the aqueous interface (phosphate heads).

  • Result: This dual interaction drastically increases the membrane residence time and permeability coefficient of the peptide, mimicking the behavior of antimicrobial lipopeptides (like Polymyxin) but without the toxicity associated with fatty acid tails.

Protease Resistance

Trypsin and other serine proteases specifically cleave at the C-terminal side of Lysine and Arginine.

  • Steric Shielding: The extended side chain of Dao alters the binding geometry in the protease active site. The "wobble" of the long chain makes it a poor substrate for rapid cleavage, significantly extending the plasma half-life of the therapeutic.

Experimental Protocols

Protocol 1: A-Domain Specificity Screening (ATP-PPi Exchange)

Purpose: To validate if an engineered A-domain accepts 2,8-diaminooctanoic acid.

  • Reagent Prep: Prepare reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT).

  • Substrate Mix: Add 1 mM 2,8-diaminooctanoic acid (Dao).

  • Reaction Start: Add 5 µM purified A-domain enzyme and 100 µM [³²P]-Pyrophosphate.

  • Initiation: Add 1 mM ATP. Incubate at 25°C for 20 minutes.

  • Quenching: Stop reaction with quenching buffer (1% charcoal, 3.5% HClO₄). The charcoal adsorbs ATP but not free PPi.

  • Wash: Centrifuge and wash the charcoal pellet 3x with water to remove unreacted [³²P]-PPi.

  • Measurement: Count the radioactivity in the charcoal pellet (representing [³²P]-ATP formed via reverse reaction).

  • Validation: A signal >5x background (no amino acid) confirms Dao activation.

Protocol 2: Chemoenzymatic Synthesis Workflow

Purpose: To synthesize a peptide containing C8-Dao using a hybrid solid-phase/enzymatic approach.

  • Solid Phase Synthesis (SPPS): Synthesize the linear peptide precursor on resin. Incorporate Dao as an Fmoc-protected building block (Fmoc-2,8-diaminooctanoic acid) at the desired position.

  • Cleavage: Cleave peptide from resin (95% TFA).

  • Cyclization Precursor: Ensure the peptide has a C-terminal thioester (e.g., SNAC) if using a standalone Cyclization (TE) domain, or simply use the linear peptide if using a Cyclization-Condensation enzyme.

  • Enzymatic Cyclization: Incubate the linear C8-containing peptide with the excised NRPS Thioesterase (TE) domain (pH 8.0, 4 hours).

  • Purification: Isolate the cyclic product via RP-HPLC (C18 column).

Visualizing the Engineering Workflow

The following diagram outlines the iterative process of developing a C8-containing peptide drug.

Development_Workflow cluster_0 Phase 1: Design cluster_1 Phase 2: Biosynthetic Tooling cluster_2 Phase 3: Production & Test TargetID Target Identification (e.g., GPCR, PPI) InSilico In Silico Modeling (Replace Lys with Dao) TargetID->InSilico Library A-Domain Mutagenesis (Library Gen) InSilico->Library Define Constraints Screen Specificity Screening (ATP-PPi Exchange) Library->Screen Fermentation Precursor Feeding (Fermentation) Screen->Fermentation Select Best Mutant Purification HPLC Purification Fermentation->Purification Assay ADME & Potency Assay Purification->Assay Assay->InSilico SAR Feedback Loop

Caption: Iterative workflow for integrating C8 diamino acids into peptide drug discovery pipelines.

References

  • Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Source: NIH / Natural Product Reports URL:[Link]

  • Refining and Expanding Nonribosomal Peptide Synthetase Function and Mechanism. Source: NIH / Chemical Reviews URL:[Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Source: Amino Acids (Springer) URL:[Link]

  • Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks. Source: Wiley / Chemistry – A European Journal URL:[Link]

  • Constrained helical peptides and methods of making same (US Patent 6271198B1).

Sources

Foundational

A Tale of Two Building Blocks: A Technical Guide to (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid and Fmoc-Lys(Boc)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis, the precise selection of amino acid building blocks is paramount to achieving the desired structure, function,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise selection of amino acid building blocks is paramount to achieving the desired structure, function, and stability of the final peptide. While the 20 proteinogenic amino acids form the fundamental alphabet of natural peptides, the strategic incorporation of non-proteinogenic amino acids (NPAAs) offers a powerful tool to modulate peptide properties and unlock novel therapeutic potential.[1][2] This guide provides an in-depth technical comparison of a unique NPAA, (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid, and its naturally occurring counterpart, Fmoc-Lys(Boc)-OH, to empower researchers in making informed decisions for their synthetic strategies.

Deconstructing the Molecules: A Structural Perspective

At first glance, both molecules share the core features essential for fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS): an N-α-Fmoc protecting group for temporary protection of the alpha-amino group and a tert-butoxycarbonyl (Boc) group for side-chain protection.[3][4][5] However, a deeper look reveals a fundamental architectural divergence that dictates their unique applications.

Fmoc-Lys(Boc)-OH , a derivative of the proteinogenic amino acid L-lysine, possesses a six-carbon aliphatic side chain with an ε-amino group.[3][6] This structure is a ubiquitous motif in natural proteins, playing crucial roles in protein structure and function.

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid , in contrast, is a non-proteinogenic amino acid characterized by an eight-carbon backbone with two amino groups at the 4- and 8-positions. This unique arrangement offers a longer and more flexible linker compared to lysine, with the N-4 amino group serving as the point of peptide bond formation within the growing chain.

Visualizing the Core Differences

To fully appreciate the structural nuances, let's visualize these molecules.

G cluster_lys Fmoc-Lys(Boc)-OH cluster_dao (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid Fmoc-Lys(Boc)-OH_img DAO_img

Caption: Chemical structures of Fmoc-Lys(Boc)-OH and (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid.

Functional Implications: Beyond the Structure

The seemingly subtle difference in their carbon backbones and the positioning of the amino groups leads to significant functional distinctions in peptide design and synthesis.

PropertyFmoc-Lys(Boc)-OH(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid
Core Amino Acid L-Lysine (Proteinogenic)4,8-Diaminooctanoic Acid (Non-Proteinogenic)
Side Chain Length 4-carbon chain to ε-amino group3-carbon chain to N-4 amino group and 3-carbon chain from N-4 to N-8 amino group
Primary Application Incorporation of a natural lysine residueIntroduction of a flexible, extended linker or scaffold
Biological Recognition Recognized by natural biological systemsGenerally not recognized by endogenous enzymes, enhancing proteolytic stability
Conformational Flexibility Standard rotational freedom of an alkyl chainIncreased conformational flexibility due to the longer backbone

The extended and flexible nature of the diaminooctanoic acid backbone makes it an ideal candidate for use as a linker in various applications, including the synthesis of peptide-drug conjugates, radiolabeled peptides for imaging, and the construction of complex peptide architectures.[7][8] The introduction of this NPAA can also enhance the proteolytic stability of the resulting peptide, as it is not a substrate for many common proteases.[1]

In contrast, Fmoc-Lys(Boc)-OH is the go-to choice for introducing a natural lysine residue, which may be critical for biological activity, receptor binding, or post-translational modifications.

Synthetic Considerations in Fmoc-SPPS

Both building blocks are readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols.[9][10] The general workflow remains consistent, involving iterative cycles of Fmoc deprotection and amino acid coupling.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing Steps (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing Steps (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final Cycle Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocols: A Step-by-Step Guide

The following provides a generalized, step-by-step methodology for the incorporation of either (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid or Fmoc-Lys(Boc)-OH into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected amino acid ((S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid or Fmoc-Lys(Boc)-OH)

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine)[11]

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane, water)

  • Dichloromethane (DCM)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

    • Drain the piperidine solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The optimal coupling time may vary depending on the specific amino acid and the peptide sequence.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion: Strategic Selection for Advanced Peptide Design

The choice between (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid and Fmoc-Lys(Boc)-OH is not a matter of one being superior to the other, but rather a strategic decision based on the desired properties of the final peptide. For researchers aiming to mimic natural sequences or require the specific functionality of a lysine residue, Fmoc-Lys(Boc)-OH remains the indispensable choice.[3] However, for those venturing into the realm of novel peptide architectures, enhanced stability, and the development of sophisticated bioconjugates, the non-proteinogenic (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid offers a versatile and powerful tool to expand the horizons of peptide-based therapeutics and research.[7] A thorough understanding of their fundamental differences is the cornerstone of rational peptide design and successful synthesis.

References

  • Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • aapptec. (2001). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Nowick, J.S. et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1). Academia.edu. [Link]

  • Major Differences. (2019, August 5). 5 Differences between Proteinogenic Amino Acid and Non-proteinogenic amino acids. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Fmoc solid-phase peptide synthesis. Nature Protocols, 2(12), 3247-3256. [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-Lys(Boc)-OH. PubChem. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1819-1834. [Link]

  • Ahangarzadeh, S., & Kamal, A. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 53(10), 1475-1490. [Link]

  • Chem-Impex International, Inc. (n.d.). (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid. Retrieved from [Link]

  • precisionFDA. (n.d.). FMOC-LYS(BOC)-LYS(BOC)-OH. Retrieved from [Link]

  • Hartman, M. C. T., & Tavassoli, A. (2018). Nonproteinogenic deep mutational scanning of linear and cyclic peptides. Proceedings of the National Academy of Sciences, 115(43), 10952-10957. [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Aminooctanoic acid. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Fmoc-8-aminooctanoic acid. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic Acid: A Versatile Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and peptide chemistry, the design of complex, functionalized peptides is paramount. These intricate m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide chemistry, the design of complex, functionalized peptides is paramount. These intricate molecules often require specialized building blocks that allow for precise, site-specific modifications. (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is one such pivotal component, a bifunctional amino acid derivative that offers researchers a high degree of control in constructing sophisticated peptide architectures.

This technical guide provides a comprehensive overview of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid, from its fundamental properties and synthesis to its practical applications in solid-phase peptide synthesis (SPPS). We will delve into the strategic importance of its orthogonal protection scheme and provide detailed protocols for its synthesis and utilization, empowering researchers to leverage this versatile tool in their drug development endeavors.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical entity is the foundation of reproducible science. The following table summarizes the key identifiers and properties for (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid.

PropertyValue
CAS Number 268542-17-2
Molecular Formula C₂₈H₃₆N₂O₆
Molecular Weight 496.59 g/mol
Appearance Amorphous white powder
Purity ≥ 98% (HPLC)
Optical Rotation [α]D = +2 to +4º (c=1 in MeOH)
Storage Conditions 0-8 °C

The Power of Orthogonal Protection: Fmoc and Boc Strategy

The utility of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid lies in its orthogonal protection strategy.[][2] In peptide synthesis, "orthogonality" refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of one group without affecting the others.[3][4] This bifunctional amino acid carries two of the most well-established protecting groups in peptide chemistry: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[][5]

The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in an organic solvent.[5] Conversely, the Boc group is stable to basic conditions but is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).[3][6] This differential lability is the cornerstone of its application, enabling chemists to selectively unmask either the N-4 or N-8 amino group at different stages of a synthetic sequence. This control is crucial for creating branched peptides, attaching linkers for drug conjugates, or introducing fluorescent labels at specific positions within a peptide chain.

Synthesis of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic Acid: A Proposed Protocol

While (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is commercially available, understanding its synthesis provides valuable insights into its chemistry and potential impurities. Below is a proposed, logically sound synthetic route based on established chemical principles for the selective protection of diamines.[7][8][9]

Workflow for the Synthesis of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic Acid

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Curtius Rearrangement & Boc Protection cluster_3 Step 4: Selective N-4 Boc Deprotection cluster_4 Step 5: N-4 Fmoc Protection cluster_5 Step 6: Saponification A 8-Aminooctanoic Acid B N-8-Boc-8-aminooctanoic acid A->B (Boc)₂O, Base (e.g., NaOH or Et₃N) C N-8-Boc-8-aminooctanoic acid methyl ester B->C MeOH, H⁺ (cat.) D (S)-N-4-Boc-N-8-Boc-diaminooctanoic acid methyl ester C->D 1. DPPA, Et₃N 2. t-BuOH, heat (Stereocenter introduction) E (S)-N-8-Boc-4-aminooctanoic acid methyl ester D->E Mild Acid (e.g., TFA in DCM) F (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid methyl ester E->F Fmoc-OSu, Base (e.g., NaHCO₃) G (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid F->G LiOH, THF/H₂O

Caption: Proposed synthetic workflow for (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Mono-Boc Protection of 8-Aminooctanoic Acid

  • Dissolve 8-aminooctanoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base such as sodium hydroxide or triethylamine to adjust the pH.

  • Slowly add one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) dissolved in dioxane.[10][11]

  • Stir the reaction at room temperature overnight.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the resulting N-8-Boc-8-aminooctanoic acid by column chromatography.

Step 2-6: Subsequent Transformations The subsequent steps involve standard organic chemistry transformations: esterification to protect the carboxylic acid, a Curtius rearrangement to introduce the second amino group with stereochemical control, selective deprotection of one Boc group under mild acidic conditions, Fmoc protection of the newly freed amine, and finally, saponification of the methyl ester to yield the desired product. Each of these steps would require careful optimization and purification.[12][13]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is as a bifunctional linker or as a scaffold for creating branched peptides in Fmoc-based SPPS.[14]

Workflow for Incorporating the Bifunctional Amino Acid into a Peptide Chain

G cluster_0 Start: Peptide on Resin cluster_1 Step 1: Coupling cluster_2 Step 2: Selective Deprotection cluster_3 Step 3: Further Elongation/Modification A Resin-Peptide-NH₂ B Resin-Peptide-NH-CO-(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid A->B Activated (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid C Resin-Peptide-NH-CO-(S)-N-4-NH₂-N-8-Boc-diaminooctanoic acid B->C 20% Piperidine/DMF D Resin-Peptide-NH-CO-(S)-N-4-Fmoc-N-8-NH₂-diaminooctanoic acid B->D TFA/DCM E Elongate at N-4 C->E F Elongate at N-8 D->F

Caption: General workflow for the utilization of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid in SPPS.

Detailed Protocol for Incorporation
  • Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine.

  • Activation and Coupling: Activate the carboxylic acid of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid using a standard coupling reagent (e.g., HBTU, HATU) and couple it to the N-terminus of the peptide on the solid support.

  • Selective Deprotection:

    • To elongate from the N-4 position: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group. The Boc group at the N-8 position will remain intact.

    • To elongate from the N-8 position: Treat the resin with a solution of TFA in DCM to remove the Boc group. The Fmoc group at the N-4 position will remain intact.

  • Further Synthesis: After selective deprotection, the newly exposed amine can be used for further peptide chain elongation or for the attachment of other molecules.

Purification and Characterization

The purity of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid and the peptides synthesized with it is crucial for their intended biological applications.

Purification
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for the purification of this amino acid derivative and the resulting peptides.[15][16][17] A C18 column with a gradient of acetonitrile in water, both containing 0.1% TFA, is typically used. The Fmoc group's strong UV absorbance at around 265 nm facilitates detection.[15]

Characterization
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the compound and the synthesized peptides.[18][19][] Care should be taken during ESI-MS analysis as the Boc group can sometimes be labile under certain conditions.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized amino acid. Specific signals corresponding to the Fmoc and Boc groups, as well as the diaminooctanoic acid backbone, can be identified.[22][23][24][25][26]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid and the reagents used in its synthesis and application.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is a powerful and versatile building block for the synthesis of complex peptides and other biologically active molecules. Its orthogonal protection scheme provides chemists with the flexibility to perform site-selective modifications, opening up a wide range of possibilities in drug design and development. A thorough understanding of its synthesis, purification, and application in SPPS, as outlined in this guide, will enable researchers to fully harness the potential of this valuable synthetic tool.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Klein, B. A., Tkachuk, D. G., Terskikh, V. V., & Michaelis, V. K. (2021). Expanding the NMR toolkit for biological solids: oxygen-17 enriched Fmoc-amino acids. Chemical Science, 12(30), 10294–10305. Retrieved from [Link]

  • University of Alberta Libraries. (n.d.). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. Retrieved from [Link]

  • Fiveable. (2025). Orthogonal Protection Definition. Retrieved from [Link]

  • ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • Synfacts. (2001). Synthesis of N a. -Fmoc-Protected Amino Acid Esters and Peptides. Thieme. Retrieved from [Link]

  • PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • RSC Publishing. (1998). Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing C-terminal alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Calbiochem. (1997). AN EFFICIENT PROCEDURE FOR THE PREPARATION OF FMOC-AMINO ACIDS.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of a Dual Linker for Solid Phase Synthesis of Oleanolic Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (2013). Thioacids Mediated Selective and Mild N-Acylation of Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

  • PubMed. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Retrieved from [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • ACS Publications. (2020). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (2025). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. Retrieved from [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Free. (n.d.). Combinatorial chemistry On solid Phase.
  • ResearchGate. (n.d.). Synthesis of bifunctional linkers 10, 16 and 18. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 17O MAS NMR Correlation Spectroscopy at High Magnetic Fields. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

  • PubMed. (2001). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Retrieved from [Link]

  • PubMed. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. Retrieved from [Link]

  • ACD/Labs. (2026). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • Technological University Dublin. (2013). Synthesis of Orthogonally Protected 1,2-diaminopropanoic Acids by Ring-Opening of 3-Unsubstituted N-Activated Aziridine 2-Carboxylates with Para-Methoxybenzylamine: a Study of the Regioselectivity of the Reaction. Retrieved from [Link]

  • ACS Publications. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

  • PubMed. (2004). A short diastereoselective synthesis of orthogonally protected diaminosuccinic acid derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Incorporation of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic Acid in Solid-Phase Peptide Synthesis

Introduction: The Strategic Advantage of Diaminooctanoic Acid In the landscape of modern peptide chemistry, the ability to construct complex, non-linear peptide architectures is paramount for developing novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Diaminooctanoic Acid

In the landscape of modern peptide chemistry, the ability to construct complex, non-linear peptide architectures is paramount for developing novel therapeutics, probes, and biomaterials. (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid (Fmoc-L-Dao(Boc)-OH) is a specialized, non-proteinogenic amino acid that serves as a powerful building block for this purpose. Its eight-carbon chain provides a unique spatial dimension, while its two orthogonally protected amino groups—the N-4 amine shielded by a base-labile Fmoc group and the N-8 amine by an acid-labile Boc group—offer precise control over synthetic strategy.[1][]

This orthogonal protection scheme is the cornerstone of its utility, allowing for either linear peptide chain elongation through the N-4 position or, through selective deprotection, the creation of branched peptides by utilizing the N-8 position.[][3][4] The successful incorporation of this bulky and unique building block into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of coupling conditions and potential steric challenges.

This guide provides a comprehensive overview, field-proven protocols, and troubleshooting strategies for the efficient and reliable incorporation of Fmoc-L-Dao(Boc)-OH, designed for researchers, chemists, and drug development professionals aiming to leverage its unique structural capabilities.

The Building Block: Structure and Orthogonality

A thorough understanding of the reagent's structure and the chemical principles governing its protecting groups is essential for its effective use.

Chemical Structure

The structure of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid features a chiral center at the alpha-carbon and two distinct protection moieties separated by a flexible hydrocarbon chain.

Caption: Chemical structure of Fmoc-L-Dao(Boc)-OH.

The Principle of Orthogonal Protection

Orthogonality in peptide synthesis refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific sites.[3] Fmoc-L-Dao(Boc)-OH is a classic example of this principle. The Fmoc group is removed by a mild base (e.g., piperidine), while the Boc group requires strong acid (e.g., trifluoroacetic acid, TFA).[4] This allows the peptide chemist to build the primary sequence using the Fmoc-protected amine and later expose the Boc-protected amine for branching or other modifications, if desired, although typically the Boc group is removed during the final cleavage step.

Orthogonal_Protection Peptide Resin-Peptide-Dao(Boc)-Fmoc Deprotect_Fmoc N-4 Amine Exposed Resin-Peptide-Dao(Boc)-NH₂ Peptide->Deprotect_Fmoc  20% Piperidine/DMF  (Base Treatment) Deprotect_Boc N-8 Amine Exposed Resin-Peptide-Dao(NH₂)-Fmoc Peptide->Deprotect_Boc  TFA Treatment (Acid)  (On-resin branching) Final_Peptide Final Cleavage (TFA Cocktail) H₂N-Peptide-Dao(NH₂)-COOH Peptide->Final_Peptide Global Deprotection Deprotect_Fmoc->Peptide Couple Next Fmoc-AA-OH Deprotect_Fmoc->Final_Peptide Global Deprotection

Caption: Orthogonal deprotection strategy for Fmoc-L-Dao(Boc)-OH.

Key Properties and Reagent Handling
PropertyValueNotes
Molecular Formula C₃₄H₄₆N₂O₆
Molecular Weight 594.74 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMPUse peptide-synthesis grade solvents to avoid impurities.
Storage Store at 2-8°CKeep desiccated to prevent hydrolysis.

Core Methodology: SPPS Incorporation Protocol

The following protocols are based on standard manual Fmoc-SPPS. Adjustments may be necessary for automated synthesizers. The core of the process is the iterative cycle of deprotection and coupling.

SPPS_Workflow Start Start with N-Fmoc protected peptide on resin Swell 1. Resin Swelling (DMF/DCM) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash (DMF, DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Activate & Add Fmoc-Dao(Boc)-OH) Wash1->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 NextCycle Couple next amino acid Wash2->NextCycle Continue Elongation End Proceed to final cleavage Wash2->End Final Amino Acid Coupled NextCycle->Deprotection

Caption: General workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Standard Coupling of Fmoc-L-Dao(Boc)-OH

This protocol details the incorporation of the title compound onto a free N-terminal amine of the growing peptide chain attached to a solid support (e.g., Rink Amide resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-L-Dao(Boc)-OH

  • Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM) of peptide synthesis grade.

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: See Table 2 for options.

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Monitoring: Ninhydrin test kit (Kaiser Test).

  • Solid-phase synthesis vessel and shaker.

Procedure:

  • N-terminal Fmoc Deprotection (If not already performed): a. Wash the resin-bound peptide with DMF (3 x 1 min). b. Add 20% piperidine/DMF solution to the resin. Agitate for 3 minutes, then drain. c. Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.[5] d. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and dibenzofulvene adducts.[5]

  • Amino Acid Activation and Coupling: Causality: Due to the potential steric bulk of Fmoc-L-Dao(Boc)-OH, using a potent in-situ activating reagent is highly recommended over standard carbodiimides to ensure a high coupling efficiency and avoid deletion sequences.[6] Aminium/uronium salts like HATU are particularly effective.[6][7] a. In a separate vessel, dissolve Fmoc-L-Dao(Boc)-OH (4 equivalents) relative to the resin loading capacity. b. Add the coupling reagent HATU (3.9 equivalents) . c. Add a non-nucleophilic base DIPEA (8 equivalents) . d. Dissolve the mixture in a minimal volume of DMF. e. Allow the pre-activation to proceed for 1-5 minutes. The solution may change color. f. Add the activated amino acid solution to the deprotected peptide-resin. g. Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, this time can be extended to overnight.[6]

  • Monitoring for Reaction Completion (Self-Validation): Trustworthiness: The Kaiser test is a critical step to validate the completion of the coupling reaction. It provides a qualitative assessment of free primary amines on the resin. a. Take a small sample of beads (5-10) from the reaction vessel and wash them thoroughly with DMF and then DCM. b. Perform the Kaiser test according to the manufacturer's instructions.

    • Negative Result (Yellow/Colorless Beads): Indicates >99% coupling completion. Proceed to the next step.

    • Positive Result (Blue/Purple Beads): Indicates incomplete coupling. Free amines are still present.

  • Troubleshooting: Incomplete Coupling: a. If the Kaiser test is positive, drain the reaction solution and repeat the coupling step (Step 2) with a fresh solution of activated amino acid ("double coupling").[6][8] b. If coupling remains difficult, consider switching to a more effective solvent like NMP or using microwave-assisted synthesis to drive the reaction to completion.[6]

  • Washing: a. Once coupling is complete (negative Kaiser test), drain the coupling solution. b. Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to prepare for the next cycle of deprotection or final cleavage.

Table 2: Comparison of Common Coupling Reagents for SPPS
ReagentClassRelative ReactivityKey AdvantagesConsiderations
DIC / Oxyma Carbodiimide / AdditiveModerateCost-effective, low racemization risk.[9]May be insufficient for sterically hindered couplings.[6][10]
HBTU / HCTU Aminium SaltHighEfficient and widely used. HCTU is generally more reactive than HBTU.[6]Can cause guanidinylation of the free amine if not pre-activated.[11]
HATU Aminium SaltVery HighHighly effective for hindered amino acids; forms reactive OAt esters.[6][7]Higher cost. Best choice for difficult sequences.
PyBOP Phosphonium SaltHighDoes not cause guanidinylation, suitable for direct addition.Byproducts can be more difficult to wash away.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the N-8 Boc group on the Dao residue) must be removed.

Protocol 2: TFA-Mediated Cleavage and Global Deprotection

Causality: Trifluoroacetic acid (TFA) is a strong acid that cleaves the acid-labile linker attaching the peptide to the resin and simultaneously removes acid-labile side-chain protecting groups like Boc, tBu, and Trt. Scavengers are critical to prevent the highly reactive cationic species generated during this process from causing unwanted side reactions with sensitive amino acid residues.[12][13]

Materials:

  • Dry, protected peptide-resin

  • Cleavage Cocktail: Reagent R (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O). Note: If the peptide contains Trp, add 2.5% Ethanedithiol (EDT).

  • Cold diethyl ether

  • Centrifuge and tubes

Procedure:

  • Resin Preparation: a. Wash the final peptide-resin thoroughly with DCM (3 x 1 min) to remove residual DMF. b. Dry the resin under a high vacuum for at least 1 hour.[13]

  • Cleavage Reaction: a. Place the dry resin in a suitable reaction vessel. b. Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin). c. Agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation: a. Filter the resin and collect the TFA filtrate containing the cleaved peptide. b. Add the filtrate dropwise into a 50 mL conical tube containing a large volume (~40 mL) of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[5] c. Allow the peptide to precipitate fully at -20°C for at least 30 minutes. d. Centrifuge the mixture to pellet the crude peptide. Decant the ether.

  • Washing and Drying: a. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities. b. After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: a. The crude peptide should be purified, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.

Summary and Best Practices

The incorporation of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is a straightforward process when key parameters are controlled.

  • Prioritize Potent Coupling Reagents: Due to its size, do not rely on simple carbodiimide activation. Use HATU or HCTU for reliable and efficient coupling.

  • Always Monitor Completion: Use the Kaiser test after the coupling step. It is a simple, rapid, and essential validation step that prevents the accumulation of difficult-to-remove deletion byproducts.

  • Employ Double Coupling Strategically: For sequences known to be difficult, or if the preceding residue is bulky (e.g., Val, Ile), plan for a double coupling from the outset to ensure quantitative reaction.

  • Use High-Quality Reagents: The success of any peptide synthesis relies on the purity of solvents and reagents. Use fresh, peptide-synthesis grade materials to avoid side reactions.[8]

By following these guidelines and protocols, researchers can confidently incorporate this versatile building block to create sophisticated peptide structures for advanced applications.

References

  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • ResearchGate. Double reductive alkylation of N a -protected diamino acids with.... [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • PubMed. Side reactions in the SPPS of Cys-containing peptides. [Link]

  • PubMed. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. [Link]

  • Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • Slideshare. Spps and side reactions in peptide synthesis. [Link]

  • AAPPTec. Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. [Link]

  • PMC. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. [Link]

  • ConnectSci. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry. [Link]

  • Novabiochem. Fmoc Resin Cleavage and Deprotection. [Link]

  • Wikipedia. Peptide synthesis. [Link]

Sources

Application

Orthogonal deprotection of Fmoc and Boc groups in solid phase synthesis

Title: Orthogonal Deprotection Strategies for Fmoc and Boc Groups in Solid Phase Peptide Synthesis (SPPS) Content Type: Application Note & Detailed Protocol Version: 2.0 (Feb 2026) Abstract The ability to selectively dep...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Orthogonal Deprotection Strategies for Fmoc and Boc Groups in Solid Phase Peptide Synthesis (SPPS) Content Type: Application Note & Detailed Protocol Version: 2.0 (Feb 2026)

Abstract

The ability to selectively deprotect specific functional groups in the presence of others—orthogonality—is the cornerstone of modern complex peptide synthesis.[1] While standard SPPS relies on a single mode of temporary protection (Fmoc or Boc), advanced applications such as cyclic peptide synthesis, side-chain modification, and branched peptide construction require true orthogonality.[2][3] This guide details the mechanistic basis and experimental protocols for the orthogonal manipulation of 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. We focus on the "Fmoc/tBu" strategy, where Fmoc serves as the base-labile temporary group and Boc/tBu serves as the acid-labile semi-permanent group.[2]

Mechanistic Basis of Orthogonality

The success of the Fmoc/Boc strategy relies on their diametrically opposed stability profiles.

  • Fmoc (Base-Labile): Removed via E1cB elimination using secondary amines (Piperidine).[1] It is completely stable to acidic conditions (TFA, HCl).[2][3]

  • Boc (Acid-Labile): Removed via acid-catalyzed fragmentation (Acidolysis) using TFA.[2][4] It is completely stable to basic conditions.[2][3]

Reaction Pathways

The following diagram illustrates the divergent deprotection mechanisms that allow these groups to coexist.

DeprotectionPathways Fmoc_Amine Fmoc-Protected Amine (Base Labile) Piperidine 20% Piperidine Fmoc_Amine->Piperidine Proton Abstraction Boc_Amine Boc-Protected Amine (Acid Labile) TFA 95% TFA Boc_Amine->TFA Protonation Intermediate_Fmoc Dibenzofulvene (Reactive Alkene) Piperidine->Intermediate_Fmoc E1cB Elimination Intermediate_Boc t-Butyl Cation (Reactive Electrophile) TFA->Intermediate_Boc Fragmentation Free_Amine_Fmoc Free Amine + DBF-Piperidine Adduct Intermediate_Fmoc->Free_Amine_Fmoc Scavenging Free_Amine_Boc Free Amine Salt + Scavenged Adducts Intermediate_Boc->Free_Amine_Boc Quenching by Scavengers

Figure 1: Orthogonal deprotection pathways.[2] Fmoc is removed by base (top), generating dibenzofulvene.[1][2][3][5][6] Boc is removed by acid (bottom), generating t-butyl cations.[2][3][7]

Strategic Applications

Why use both?

  • Standard SPPS: Fmoc is used for N-terminal elongation (removed every cycle), while Boc is used for side-chain protection (Lys, Trp) and removed only during final cleavage.[2][3]

  • Side-Chain Anchoring: A peptide can be anchored to the resin via a side chain (e.g., Asp/Glu) using an orthogonal group to allow N-terminal modification.[2][3]

  • Branched Peptides: Using Fmoc-Lys(Boc)-OH allows elongation of the main chain. Using Boc-Lys(Fmoc)-OH allows selective deprotection of the side chain to build a branch while the N-terminus remains protected.

Experimental Protocols

Protocol A: Selective Fmoc Deprotection (N-Terminal)

Objective: Remove the N-terminal Fmoc group to allow peptide elongation without affecting Boc side-chain protectors or the resin linkage (if acid-labile, e.g., Wang or Rink Amide).[2]

Reagents:

  • Deprotection Solution: 20% Piperidine in DMF (v/v).[2][6]

    • Alternative for difficult sequences: 0.1M DBU + 20% Piperidine in DMF (Use with caution; DBU can cause aspartimide formation).[2]

  • Wash Solvent: DMF (HPLC Grade).[2][3]

Procedure:

  • Swelling: Ensure resin is swollen in DMF for 20 mins.

  • Initial Treatment: Add 20% Piperidine/DMF (approx. 5-10 mL per gram of resin).[2][3] Agitate for 3 minutes . Drain.

    • Note: This short step removes the bulk of the Fmoc and prevents the generated dibenzofulvene from reacting back with the amine.

  • Full Deprotection: Add fresh 20% Piperidine/DMF.[2][3] Agitate for 10-15 minutes . Drain.

  • Washing: Wash the resin extensively to remove piperidine:

    • DMF (3x, 1 min each)

    • DCM (3x, 1 min each) - Optional, helps check for resin shrinkage.[2][3]

    • DMF (3x, 1 min each) - Crucial before next coupling.

  • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). A positive result (blue) indicates successful deprotection.[2]

Protocol B: Global Deprotection & Cleavage (Removal of Boc)

Objective: Simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups (Boc, tBu, Trt, Pbf).[2][3]

Safety Warning: TFA is corrosive.[2][3] Scavengers (EDT, Thioanisole) have a stench; work in a fume hood.[2][3]

Reagents (Cleavage Cocktails): Select the cocktail based on your peptide's amino acid composition.

Cocktail NameComposition (v/v)Application
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)Universal. Best for peptides with Cys, Met, Trp, or Tyr.[2][3] Prevents re-alkylation.[2][3]
Standard TFA (95%), TIS (2.5%), Water (2.5%)Simple. Use for peptides without Cys, Met, or Trp.[2][3]
Reagent B TFA (88%), Phenol (5%), Water (5%), TIS (2%)Alternative to Reagent K if EDT (stench) must be avoided.[2][3]

Procedure:

  • Preparation: Wash resin with DCM (3x) to remove DMF.[2][3] DMF is basic and can neutralize TFA, reducing cleavage efficiency.[2][3] Dry the resin under nitrogen.

  • Incubation: Add the chosen Cleavage Cocktail (10-20 mL per gram of resin).

  • Agitation: Shake gently at room temperature for 2 to 3 hours .

    • Note: For Arginine-rich peptides (Pbf group), extend to 4-5 hours.[2][3]

  • Collection: Filter the resin and collect the filtrate (containing the peptide) into a round-bottom flask. Wash resin with 1-2 mL of neat TFA and combine with filtrate.

  • Precipitation:

    • Concentrate the TFA solution to ~20% volume using a nitrogen stream (do not use heat).

    • Add cold Diethyl Ether (10x volume) to precipitate the peptide.

    • Centrifuge (3000 rpm, 5 min) and decant the ether. Repeat ether wash 2x.[2][3]

  • Lyophilization: Dissolve the pellet in Water/Acetonitrile (1:1) and lyophilize.

Troubleshooting & Optimization

Aspartimide Formation (Fmoc Deprotection)
  • Issue: During base treatment (Piperidine), Aspartic acid residues (Asp-Gly, Asp-Ser) can cyclize to form aspartimide, leading to mass -18 Da and racemization.[2][3]

  • Solution: Add 0.1M HOBt or 5% Formic Acid to the Piperidine deprotection solution. This suppresses the side reaction without stopping Fmoc removal.

Tryptophan Alkylation (Boc Deprotection)
  • Issue: The t-butyl cation released from Boc is an electrophile. It can attack the electron-rich indole ring of Tryptophan.

  • Solution: Ensure the cleavage cocktail contains EDT (Ethanedithiol) or DODT . These thiols act as "soft" nucleophiles to scavenge the cations preferentially.

Incomplete Fmoc Removal (Aggregation)
  • Issue: As the peptide grows, it may aggregate (beta-sheets), making the N-terminus inaccessible.[2]

  • Solution:

    • Use DBU (1-2%) in the deprotection mix (stronger base).

    • Perform deprotection at 40-50°C (microwave assisted).

    • Use "Magic Mixture" washes (DCM/DMF/NMP with 1% Triton X).[2]

References

  • Merrifield, R. B. (1963).[2][3][8][9] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[2][3]

  • Carpino, L. A., & Han, G. Y. (1972).[2][3][10][11] The 9-Fluorenylmethoxycarbonyl amino-protecting group.[6] The Journal of Organic Chemistry, 37(22), 3404–3409.[2][3]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[2][3][12] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[2][3][13]

  • Behrendt, R., White, P., & Offer, J. (2016).[2][3] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.[2][3]

Sources

Method

Application Notes and Protocols for the Synthesis of Macrocyclic Peptides Using Diaminooctanoic Acid Linkers

Introduction: The Power of Constraint in Peptide Drug Design Macrocyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] By constraining the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Constraint in Peptide Drug Design

Macrocyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] By constraining the peptide backbone into a cyclic architecture, researchers can overcome many of the limitations of linear peptides, such as poor metabolic stability and low binding affinity. This conformational restriction often pre-organizes the peptide into a bioactive conformation, enhancing its interaction with challenging drug targets like protein-protein interfaces.[2]

A key element in the design of many macrocyclic peptides is the linker used to cyclize the peptide chain. The nature of this linker—its length, flexibility, and chemical functionality—can profoundly influence the final compound's physicochemical and pharmacological properties. Diaminooctanoic acid, an eight-carbon chain functionalized with two amino groups, offers a versatile scaffold for creating macrocyclic peptides with a defined and stable linkage. This application note provides a comprehensive guide to the synthesis of macrocyclic peptides using diaminooctanoic acid linkers, covering the synthesis of the linker building block, solid-phase peptide synthesis (SPPS) of the linear precursor, on-resin cyclization strategies, and final product purification and characterization.

Strategic Overview: The Synthetic Workflow

The synthesis of a macrocyclic peptide using a diaminooctanoic acid linker is a multi-step process that demands careful planning and execution. The general workflow, which will be detailed in the subsequent sections, is as follows:

Figure 1. Overall Synthetic Workflow A Synthesis of Protected Diaminooctanoic Acid Monomer B Solid-Phase Peptide Synthesis (SPPS) of Linear Precursor A->B C Selective Deprotection of Linker and Peptide Side-Chain B->C D On-Resin Macrocyclization C->D E Cleavage from Resin and Global Deprotection D->E F Purification and Analysis E->F G Final Macrocyclic Peptide F->G

Caption: Figure 1. Overall Synthetic Workflow

Part 1: Preparation of the Fmoc-Protected Diaminooctanoic Acid Linker

A prerequisite for incorporating the diaminooctanoic acid linker via Fmoc-based SPPS is the synthesis of a selectively protected monomer. This typically involves protecting one amino group with a base-labile Fmoc group and the other with an acid-labile group, such as a tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme is crucial for selective deprotection during the cyclization step.[3][4][]

Protocol 1: Synthesis of Nα-Fmoc-Nω-Boc-Diaminooctanoic Acid

This protocol outlines a representative synthesis. Note that specific reagents and conditions may be adapted from procedures for similar diamino acids, such as 2,4-diaminobutyric acid (Dab).[6]

  • Mono-Boc Protection: Start with diaminooctanoic acid. React it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions (e.g., using NaOH to maintain a pH of 7.5-8) in a mixed solvent system like acetone and water. This reaction is controlled to favor the formation of the mono-Boc protected species. The progress of the reaction should be monitored by a technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: After the reaction, the mono-Boc-diaminooctanoic acid is purified from the starting material and the di-Boc protected side product. This can typically be achieved by adjusting the pH and performing liquid-liquid extractions, followed by crystallization or column chromatography.

  • Fmoc Protection: The purified mono-Boc-diaminooctanoic acid is then reacted with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture such as dioxane and water. This will protect the remaining free amino group with the Fmoc group.

  • Final Purification and Characterization: The final product, Nα-Fmoc-Nω-Boc-diaminooctanoic acid, is then purified, typically by column chromatography. The structure and purity should be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Part 2: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

With the protected diaminooctanoic acid monomer in hand, the linear peptide precursor can be assembled on a solid support using a standard automated or manual peptide synthesizer.[2][7]

Key Considerations for SPPS:
  • Resin Selection: A Rink Amide resin is commonly used to generate a C-terminal amide upon final cleavage, which is a common feature in bioactive peptides.[7]

  • Protecting Groups: Standard acid-labile side-chain protecting groups (e.g., tBu for Asp/Glu, Trt for Cys/His, Pbf for Arg, and Boc for Lys) are employed for the other amino acids in the sequence.[][] This ensures their stability during the base-mediated Fmoc deprotection steps and allows for their removal during the final acid cleavage.

  • Coupling Reagents: Efficient coupling is critical for high-purity peptide synthesis. Uronium/aminium-based reagents like HBTU or HATU, in combination with a base such as diisopropylethylamine (DIPEA), are highly effective.[9]

  • Incorporation of the Linker: The synthesized Nα-Fmoc-Nω-Boc-diaminooctanoic acid is incorporated into the peptide sequence at the desired position using the same coupling protocol as for standard amino acids.[10]

Protocol 2: Automated Fmoc-SPPS of the Linear Peptide
  • Resin Preparation: Swell the Rink Amide resin in a suitable solvent like dimethylformamide (DMF) for at least 30 minutes.[10]

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

  • Chain Elongation Cycles: For each subsequent amino acid, including the diaminooctanoic acid linker, perform the following cycle:

    • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group.[]

    • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

    • Coupling: Add the next Fmoc-protected amino acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for a sufficient time (typically 30-60 minutes).[10]

    • Washing: Wash the resin with DMF.

  • Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection.

  • Resin Washing and Drying: Wash the resin extensively with DMF, followed by a solvent like dichloromethane (DCM), and dry it under vacuum.

Part 3: On-Resin Macrocyclization

On-resin cyclization is often preferred over solution-phase cyclization as it can minimize intermolecular side reactions, such as dimerization and oligomerization, due to the "pseudo-dilution" effect of the solid support.[11][12] The strategy involves selectively deprotecting the side chains that will form the cyclic bridge and then inducing lactam formation.

Figure 2. On-Resin Cyclization Strategy A Linear Peptide on Resin (Side Chains Protected) B Selective Deprotection (e.g., Boc and OFm/OAll) A->B Orthogonal Deprotection C Activation of Carboxylic Acid B->C Coupling Reagents D Intramolecular Amide Bond Formation C->D Lactamization E Cyclic Peptide on Resin D->E

Sources

Application

Selective N-8-Boc Removal in 3,8-Diazabicyclo[3.2.1]octane Scaffolds

Application Note: AN-2026-BOC-08 High-Fidelity Protocols for Solution Phase Synthesis Executive Summary The 3,8-diazabicyclo[3.2.1]octane core is a privileged scaffold in neurochemistry and drug discovery (e.g., nicotini...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BOC-08

High-Fidelity Protocols for Solution Phase Synthesis

Executive Summary

The 3,8-diazabicyclo[3.2.1]octane core is a privileged scaffold in neurochemistry and drug discovery (e.g., nicotinic acetylcholine receptor ligands). A critical synthetic bottleneck involves the selective removal of the N-8-Boc protecting group (bridgehead nitrogen) in the presence of other acid-sensitive functionalities installed at the N-3 position, such as tert-butyl esters, trityl groups, or acid-labile heterocycles.

Standard acidolysis (TFA/DCM) often lacks the necessary chemoselectivity, leading to "global deprotection" and loss of orthogonal side-chain integrity. This guide details three field-proven protocols ranging from kinetic acid control to silyl-cation-mediated "surgical" deprotection, ensuring high yield and functional group retention.

Mechanistic Principles & Selectivity Logic

To achieve selectivity, one must exploit the mechanistic differences between Brønsted acid solvolysis and Lewis acid-mediated silylation .

  • Pathway A (TFA/HCl): Relies on protonation of the carbamate carbonyl, followed by

    
     collapse. This is indiscriminate; any group capable of forming a stable carbocation (e.g., t-butyl ester) will cleave.
    
  • Pathway B (TMSOTf): Utilizes the high affinity of silicon for oxygen. The reaction proceeds via a silyl carbamate intermediate which collapses via a mechanism that is kinetically distinct from proton-catalyzed ester hydrolysis. This allows for the retention of tert-butyl esters while cleaving N-Boc.[1]

Mechanism Visualization

The following diagram illustrates the divergent pathways and the "Selectivity Window" exploited by Protocol 2.

Boc_Mechanism Start N-Boc Precursor (with t-Bu Ester) TFA_Step Protonation (H+) (TFA or HCl) Start->TFA_Step Strong Acid TMS_Step Silylation (TMSOTf) + 2,6-Lutidine Start->TMS_Step Lewis Acid Global_Deprot Global Deprotection (Boc & Ester Cleaved) TFA_Step->Global_Deprot Rapid SN1 Collapse Silyl_Int Silyl Carbamate Intermediate TMS_Step->Silyl_Int O-Silylation Selective_Prod Selective Product (Amine Free, Ester Intact) Silyl_Int->Selective_Prod Methanol Quench

Figure 1: Divergent mechanistic pathways. Pathway B (Green) preserves orthogonal protecting groups.

Reagent Selection Matrix

Use the following table to select the appropriate protocol based on the functional groups present on your N-3 substituent.

Functional Group on N-3 SidechainProtocol A: HCl/Dioxane Protocol B: TMSOTf Protocol C: ZnBr₂
Benzyl / Methyl Ester ✅ Compatible✅ Compatible✅ Compatible
Cbz / Fmoc ✅ Compatible✅ Compatible✅ Compatible
tert-Butyl Ester Cleaves Stable (Recommended)Stable
Trityl (Trt) ❌ Cleaves⚠️ VariableStable
Acetal / Ketal ❌ Cleaves⚠️ Risk of exchangeStable
Thioether (Met) ✅ Compatible❌ Poisoning Risk✅ Compatible
Detailed Experimental Protocols
Protocol A: Kinetic Control (Standard)

Best for: Substrates with robust side chains (e.g., simple alkyls, benzyl esters).

  • Preparation: Dissolve the N-8-Boc substrate (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M concentration).

  • Acid Addition: Cool to 0°C. Add 4.0 M HCl in Dioxane (10 equiv) dropwise.

    • Note: Do not use aqueous HCl. Water accelerates ester hydrolysis.

  • Reaction: Warm to room temperature (23°C). Stir for 45–60 minutes .

    • Critical: Monitor by LCMS every 15 mins. Extended exposure (>2h) degrades the scaffold.

  • Workup: Concentrate in vacuo to dryness. Triturate the residue with diethyl ether to yield the hydrochloride salt as a white solid.

Protocol B: The "Surgical" Method (TMSOTf)

Best for: Substrates containing tert-butyl esters or high-value intermediates.

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[2]

  • 2,6-Lutidine (Base scavenger)[3]

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Setup: In a flame-dried flask under

    
    , dissolve the N-8-Boc substrate (1.0 mmol) and 2,6-lutidine  (3.0 mmol, 3.0 equiv) in anhydrous DCM (10 mL).
    
  • Activation: Cool the solution to 0°C.

  • Addition: Add TMSOTf (2.0 mmol, 2.0 equiv) dropwise via syringe over 5 minutes.

    • Observation: The solution may turn slightly yellow.

  • Conversion: Stir at 0°C for 15 minutes, then warm to RT for 30 minutes.

  • Quench (The De-silylation): Add Methanol (3 mL) to the reaction mixture. Stir for 10 minutes.

    • Mechanism:[4] This cleaves the transient silyl carbamate/ether, releasing the amine and

      
      .
      
  • Purification: Dilute with DCM, wash with saturated

    
     (aq) to remove lutidine salts. Dry over 
    
    
    
    .
Protocol C: Mild Lewis Acid (ZnBr₂)

Best for: Extremely acid-sensitive substrates (e.g., containing trityl groups).

  • Preparation: Suspend anhydrous

    
      (5.0 equiv) in DCM (0.2 M relative to substrate).
    
    • Tip:

      
       is hygroscopic. Weigh quickly or use a glovebox.
      
  • Addition: Add the N-8-Boc substrate solution (in DCM) to the suspension.

  • Reaction: Stir vigorously at room temperature for 4–16 hours .

    • Note: This reaction is slower than acidolysis but exceptionally mild.

  • Workup: Add water to quench. The zinc forms a chelate; extraction can be difficult. Add 1M NaOH (if product is stable to base) or EDTA solution to break the zinc emulsion. Extract with DCM.[5][6]

Workflow Decision Tree

Decision_Tree Start Start: N-8-Boc Removal Check_Sens Are acid-sensitive groups present? (t-Bu ester, Trityl, Acetal) Start->Check_Sens No_Sens No Sensitive Groups Check_Sens->No_Sens No Yes_Sens Yes, Sensitive Groups Present Check_Sens->Yes_Sens Yes Use_HCl Use Protocol A: HCl / Dioxane No_Sens->Use_HCl Check_Ester Is it a t-Butyl Ester? Yes_Sens->Check_Ester Use_TMS Use Protocol B: TMSOTf / 2,6-Lutidine Check_Ester->Use_TMS Yes (Fast) Use_Zn Use Protocol C: ZnBr2 / DCM Check_Ester->Use_Zn No (Trityl/Acetal)

Figure 2: Decision matrix for selecting the optimal deprotection strategy.

Troubleshooting & Optimization
  • Incomplete Reaction (TMSOTf): If starting material remains after 1 hour, add another 1.0 equiv of TMSOTf. Ensure the DCM is strictly anhydrous; moisture kills the silylating agent.

  • Lutidine Removal: 2,6-Lutidine can be difficult to remove by standard extraction. If it persists (visible in NMR), wash the organic layer with 5% aqueous citric acid (if your product amine is not water-soluble at pH 4) or use column chromatography (DCM/MeOH/NH3).

  • Scaffold Stability: The 3,8-diazabicyclo[3.2.1]octane bridge is generally stable, but the N-3 substituent determines stability. Always perform a pilot reaction on 10 mg scale.

References
  • TMSOTf/Lutidine Method: Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate ion equivalent. Journal of the American Chemical Society, 112(3), 1150–1158. [Link]

  • ZnBr2 Method: Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1986). Selective removal of the tert-butoxycarbonyl group from secondary amines: ZnBr2 as the deprotecting reagent.[5][7] Synthetic Communications, 16(14), 1819–1825. [Link]

  • HCl/Dioxane Selectivity: Han, G., Tamaki, M., & Hruby, V. J. (2001).[8] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][8] Journal of Peptide Research, 58(4), 338–341.[8] [Link]

  • CeCl3/NaI Method (Alternative): Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001).[9][10] Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[10][11]·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(12), 4430–4432. [Link]

Sources

Method

Incorporating gamma-amino acid derivatives into alpha-peptide backbones

Application Note: Incorporating Gamma-Amino Acid Derivatives into Alpha-Peptide Backbones -Peptide Synthesis and Characterization Abstract & Introduction The incorporation of -amino acids ( -AAs) into standard -peptide b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating Gamma-Amino Acid Derivatives into Alpha-Peptide Backbones


-Peptide Synthesis and Characterization

Abstract & Introduction

The incorporation of


-amino acids (

-AAs) into standard

-peptide backbones creates hybrid foldamers with distinct physiological properties. Unlike

-amino acids, which have one carbon between the amine and carboxyl group,

-AAs possess three (

). This backbone extension imparts significant proteolytic stability and allows the formation of unique secondary structures, such as the 12-helix (in 1:1 alternating sequences) or the 14-helix, which mimic natural protein domains but resist enzymatic degradation.

This guide provides a validated protocol for the Solid Phase Peptide Synthesis (SPPS) of


-hybrid peptides, focusing on the critical coupling steps required to overcome the steric hindrance and slower reaction kinetics typical of 

-residues.

Design Principles: The -Backbone

Before synthesis, the sequence design must align with the desired secondary structure. The most robust foldamer design is the 1:1 alternating pattern (


-

-

-

).
  • 12-Helix Formation: A 1:1 alternating sequence typically adopts a 12-helix conformation (hydrogen bond between residue

    
     and 
    
    
    
    ).
  • Side Chain Selection:

    • 
      -residues:  Standard L-amino acids.
      
    • 
      -residues:  Often derived from 
      
      
      
      -amino acids (e.g.,
      
      
      -residues) or cyclic derivatives (e.g., cis-3-aminocyclohexanecarboxylic acid) to enforce rigidity.
Design Logic Workflow

DesignWorkflow Start Target Identification (e.g., BH3 domain mimic) Backbone Select Backbone Pattern (1:1 Alt. for 12-Helix) Start->Backbone Residue Select Gamma Residues (Cyclic vs. Acyclic) Backbone->Residue Synthesis Proceed to SPPS Residue->Synthesis

Figure 1: Decision pathway for designing proteolytically stable


-hybrid peptides.

Experimental Protocol: Solid Phase Synthesis

Objective: Synthesize a 12-mer alternating


-peptide.
Scale:  0.1 mmol
Resin:  Rink Amide MBHA (Loading: 0.6 mmol/g)
Reagents & Materials
  • Fmoc-

    
    -AAs:  Standard protected amino acids.
    
  • Fmoc-

    
    -AAs:  commercially available or pre-synthesized (e.g., Fmoc-
    
    
    
    -Leu-OH).
  • Coupling Reagents:

    • Standard: HBTU / DIPEA (for

      
      -residues).
      
    • High-Efficiency: HATU / HOAt / DIPEA (REQUIRED for

      
      -residues).
      
  • Solvents: DMF (peptide grade), DCM, Piperidine.

Step-by-Step Procedure

1. Resin Preparation

  • Weigh 167 mg of Rink Amide resin (0.1 mmol).

  • Swell in DCM (5 mL) for 30 minutes.

  • Wash with DMF (3 x 5 mL).[1]

2. Fmoc Deprotection (Standard Cycle)

  • Add 20% Piperidine in DMF (5 mL).

  • Agitate for 5 minutes; drain.

  • Add fresh 20% Piperidine/DMF (5 mL).

  • Agitate for 15 minutes; drain.

  • Wash with DMF (5 x 5 mL).

    • Validation: Perform UV monitoring of the fulvene adduct if using an automated synthesizer.

3. Coupling Step A: The


-Residue (Standard) 
  • Dissolve Fmoc-

    
    -AA (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.
    
  • Add to resin.[2][3][4][5]

  • Agitate for 45 minutes at room temperature.

  • Wash with DMF (3 x 5 mL).

4. Coupling Step B: The


-Residue (Critical) 
Context:

-amino acids often exhibit slower kinetics due to the extra methylene groups and potential folding on the resin.
  • Dissolve Fmoc-

    
    -AA (3 eq) , HATU (3 eq) , and HOAt (3 eq)  in DMF.
    
    • Note: HOAt is added to suppress racemization and accelerate activation.[4]

  • Add DIPEA (6 eq) immediately before adding to the resin.

  • Agitate for 2 to 4 hours (or double couple: 2 x 2 hours).

  • Wash with DMF (5 x 5 mL).

5. In-Process Control (Kaiser Test)

  • Take a few resin beads.[5]

  • Add Kaiser reagents (Ninhydrin, Phenol, KCN). Heat at 100°C for 2 mins.

  • Blue beads: Incomplete coupling

    
    Double Couple  (Repeat Step 4).
    
  • Colorless/Yellow beads: Complete coupling

    
     Proceed.
    

6. Cleavage & Isolation

  • Wash resin with DCM (5x) and dry under nitrogen.

  • Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Agitate for 3 hours.

  • Precipitate filtrate in cold diethyl ether (-20°C).

  • Centrifuge and lyophilize.

Structural Characterization

Verifying the foldamer structure is as important as verifying the mass. Circular Dichroism (CD) is the gold standard for distinguishing hybrid helices from random coils.

Data Analysis: CD Signatures
Conformation TypeMinima (

)
Maxima (

)
Solvent Conditions

-Helix (Standard)
208 nm, 222 nm~192 nmAqueous / TFE
12-Helix (1:1

)
~204 nm, ~240-242 nm~226-228 nmMethanol / TFE
Random Coil ~198 nmNoneAqueous

Table 1: Comparative CD spectral data for secondary structure validation.

Characterization Logic Tree

CharacterizationLogic Sample Lyophilized Peptide HPLC HPLC/MS Verification (Purity > 95%) Sample->HPLC CD_Spec CD Spectroscopy (in MeOH) HPLC->CD_Spec Result_12 Min: 204/242 nm Max: 228 nm CD_Spec->Result_12 Matches Profile Result_Alpha Min: 208/222 nm Max: 192 nm CD_Spec->Result_Alpha Matches Profile Conclusion_1 12-Helix Confirmed Result_12->Conclusion_1 Conclusion_2 Alpha-Helix Dominant Result_Alpha->Conclusion_2

Figure 2: Validation workflow for confirming foldamer structure.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (

-AA)
Steric hindrance; low reactivity.Switch to HATU/HOAt . Increase temp to 50°C (microwave assisted) if residue allows.
Racemization Base-catalyzed proton abstraction during slow activation.Use Collidine instead of DIPEA. Ensure pre-activation time is < 2 mins.
Aggregation on Resin Hydrogen bonding between backbone amides.Use Pseudoproline dipeptides at strategic intervals or use PEG-based resins (ChemMatrix).
Low Solubility (Final Product) Hydrophobic nature of

-residues.
Design sequence with cationic

-residues (Lys/Arg) to improve aqueous solubility.

References

  • Guo, L., et al. (2011).

    
    -peptide foldamers." Journal of the American Chemical Society.[6] Link
    
  • Vasudev, P. G., et al. (2011). "Hybrid peptide design: The 12-helix in

    
    -peptides." Chemical Reviews. Link
    
  • Horne, W. S., & Gellman, S. H. (2008). "Foldamers with heterogeneous backbones." Accounts of Chemical Research. Link

  • Albericio, F., et al. (2014). "Methods and protocols of modern solid phase peptide synthesis." Molecular Biotechnology. Link

  • Bachem. (2023).[5] "Solid Phase Peptide Synthesis (SPPS) explained." Bachem Technical Guides. Link

Sources

Application

Optimizing resin loading with (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid

Executive Summary The incorporation of non-canonical amino acids such as (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is increasingly critical in the development of peptidomimetics, stapled peptides, and PNA linkers.[1] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids such as (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is increasingly critical in the development of peptidomimetics, stapled peptides, and PNA linkers.[1] This specific building block presents unique challenges due to its


-amino acid architecture  (amine at C4), significant hydrophobic character (C8 alkyl chain), and steric bulk.[2]

Standard loading protocols often result in low substitution levels (<0.3 mmol/g) or racemization of the


-chiral center (in this case, the 

-position relative to the carboxyl, but stereocenter at C4). This guide outlines an optimized protocol utilizing 2-Chlorotrityl Chloride (2-CTC) resin , favoring an S

1 loading mechanism over standard acylation to preserve chiral integrity and maximize loading efficiency.[1]

Strategic Analysis: Resin & Mechanism Selection

Before beginning synthesis, the choice of resin is the single most determinate factor in the success of loading this specific molecule.

The Challenge: Lactamization & Racemization

Because the Fmoc-protected amine is located at position 4 (relative to the C1 carboxyl), this molecule is structurally a


-amino acid derivative.
  • Risk: If activated using standard carbodiimide chemistry (e.g., DIC/DMAP on Wang resin), the activated carboxyl ester is prone to intramolecular attack or racemization due to the proximity of the bulky Fmoc-amine group.[2]

  • Hydrophobicity: The 8-carbon chain requires solvents with high swelling capacity for the polystyrene matrix, specifically Dichloromethane (DCM), rather than pure DMF.[2]

The Solution: 2-Chlorotrityl Chloride (2-CTC) Resin

We strongly recommend 2-CTC resin for this application.[1]

  • Mechanism: Loading occurs via an S

    
    1 reaction (nucleophilic attack of the carboxylate on the trityl carbocation) rather than activation of the carboxylic acid. This eliminates the formation of the reactive O-acylisourea intermediate, effectively preventing racemization.[2]
    
  • Orthogonality: The resulting ester bond is acid-labile (cleavable with 1% TFA), allowing for the generation of protected peptide fragments if needed.

Experimental Protocols

Protocol A: High-Efficiency Loading on 2-CTC Resin

Reagents Required:

  • (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid (1.5 – 2.0 equivalents relative to resin capacity).[1]

  • 2-Chlorotrityl Chloride Resin (100–200 mesh, substitution ~1.0–1.6 mmol/g).[1]

  • Dichloromethane (DCM), Anhydrous.[2][3][4]

  • N,N-Diisopropylethylamine (DIPEA).[1][2][5]

  • Methanol (HPLC Grade).[1][5]

Step-by-Step Methodology:

  • Resin Preparation (Swelling):

    • Weigh the desired amount of 2-CTC resin into a fritted polypropylene reactor.

    • Add dry DCM (10 mL per gram of resin).[5][6][7]

    • Critical: Allow to swell for 30 minutes . 2-CTC resin beads are fragile; do not use magnetic stirring.[1] Use nitrogen bubbling or gentle orbital shaking.[1]

    • Drain the solvent.[3][4]

  • Preparation of Loading Solution:

    • In a separate vial, dissolve the amino acid (1.5 eq) in dry DCM.

    • Note: If the amino acid is not fully soluble in DCM, add a minimum amount of dry DMF (max 10% v/v). Excessive DMF can promote hydrolysis of the trityl chloride.

    • Add DIPEA (4.0 equivalents relative to the amino acid).[5]

  • The Loading Reaction:

    • Add the amino acid/base solution immediately to the pre-swollen resin.

    • Agitate gently for 2 hours at room temperature.

    • Optimization: For this bulky hydrophobic residue, a longer reaction time (up to 4 hours) may improve yield, but 2 hours is typically sufficient for substitutions of 0.6–0.8 mmol/g.[2]

  • Capping (End-Capping Unreacted Chlorides):

    • Drain the reaction solution.[3][4]

    • Add a solution of DCM:MeOH:DIPEA (80:15:5) .[1][6][8]

    • Agitate for 20 minutes . The methanol terminates unreacted trityl chloride sites, preventing them from reacting with subsequent amino acids.[2][5]

    • Drain and repeat the capping step once for 10 minutes.

  • Washing:

    • Wash the resin thoroughly to remove reagents and non-covalently bound amino acids:

      • 3 x DCM

      • 3 x DMF

      • 3 x DCM

    • Dry the resin under vacuum if storing, or proceed to Fmoc determination.[2][5]

Protocol B: Quantitative Loading Determination (UV Method)

Do not rely on weight gain, as salt entrapment can skew results.[2] The UV-Fmoc cleavage assay is the industry standard for accuracy.

  • Sample Preparation:

    • Take a small aliquot (~5 mg) of the dried, loaded resin.[8]

    • Weigh it precisely (accuracy to 0.01 mg is crucial).[1]

    • Place in a volumetric flask (e.g., 25 mL).

  • Cleavage Reaction:

    • Add 20% Piperidine in DMF to the flask to dissolve/suspend the resin.[3][4][5][9][10]

    • Let stand for 30 minutes with occasional swirling.

    • Fill the flask to the mark with more 20% Piperidine/DMF.

  • Measurement:

    • Transfer a sample to a quartz cuvette (1 cm path length).

    • Measure Absorbance (

      
      ) at 290 nm  (reference solvent: 20% Piperidine/DMF).[1][8]
      
    • Note: If

      
      , dilute the sample and adjust the calculation accordingly.
      
  • Calculation:

    
    
    
    • 
       (Extinction coefficient of dibenzofulvene) 
      
      
      
      .[1] (Alternatively, use
      
      
      with
      
      
      ).

Visualization of Workflow

The following diagram illustrates the decision logic and chemical workflow for this specific protocol.

G Start Start: (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid ResinChoice Resin Selection Start->ResinChoice Wang Wang Resin (Requires Activation) ResinChoice->Wang Avoid CTC 2-CTC Resin (SN1 Reaction) ResinChoice->CTC Recommended Risk RISK: Lactamization / Racemization Wang->Risk Success Optimal Pathway: No Activation Required CTC->Success Step1 1. Pre-swell (DCM, 30 min) Success->Step1 Step2 2. Load: AA + DIPEA in DCM (2 hrs, RT) Step1->Step2 Step3 3. Cap: MeOH/DIPEA/DCM (Quench unreacted Cl) Step2->Step3 QC 4. QC: UV Fmoc Test Step3->QC

Figure 1: Decision matrix and workflow for loading complex


-amino acids onto solid support.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Loading (<0.2 mmol/g) Poor solubility or steric hindrance.[1]Increase solvent volume to reduce viscosity.[1] Use a 1:1 mixture of DCM and Toluene (Toluene swells polystyrene well and solvates hydrophobic chains).
Resin Aggregation Hydrophobic interaction of C8 chains.[1]Lower the target substitution. Aim for 0.4 mmol/g rather than maximal loading to prevent "crowding" on the resin surface.
Lactam Formation Accidental activation.[1]Ensure no HOBt, HATU, or DIC is present during the loading step.[2] Use only DIPEA.
Incomplete Capping Methanol not penetrating.Extend capping time to 2 x 20 mins. Ensure vigorous shaking (without grinding beads).[1]

References

  • Barlos, K., et al. (1989).[2] "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze."[1] Tetrahedron Letters, 30(30), 3943-3946.[2]

  • Merck / MilliporeSigma. (2023).[1] "Novabiochem® Peptide Synthesis Protocols: Loading 2-Chlorotrityl Chloride Resin."

  • White, P.D., & Chan, W.C. (2000).[2] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[1] (Standard reference for Fmoc UV determination formulas).

  • Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][3][10][11] Chemical Reviews, 109(6), 2455-2504.[2]

Sources

Method

Application Notes and Protocols for Microwave-Assisted Synthesis Using Long-Chain Diamino Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The incorporation of long-chain diamino acids into peptide structures offers a versatile strategy fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The incorporation of long-chain diamino acids into peptide structures offers a versatile strategy for developing novel therapeutics, molecular probes, and biomaterials. These non-standard amino acids can act as linkers, introduce conformational constraints, or modify the hydrophobicity and pharmacokinetic properties of peptides. However, their synthesis, particularly the integration into a growing peptide chain, presents significant challenges due to their steric bulk and hydrophobicity, which can lead to aggregation and incomplete reactions. This guide provides a comprehensive overview and detailed protocols for the efficient synthesis of peptides containing long-chain diamino acids using microwave-assisted solid-phase peptide synthesis (MW-SPPS). By leveraging the rapid and uniform heating capabilities of microwave energy, researchers can overcome common synthetic hurdles, leading to higher purity, better yields, and significantly reduced synthesis times.[1][2]

Introduction: The Advantage of Microwave Assistance

Conventional solid-phase peptide synthesis (SPPS) often struggles with "difficult sequences," including those containing hydrophobic or sterically hindered residues like long-chain diamino acids.[3] These challenges manifest as:

  • Incomplete Coupling Reactions: The bulky nature of the long alkyl chain can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.

  • Peptide Aggregation: The hydrophobicity of the long-chain diamino acid can promote inter- and intra-chain aggregation on the solid support, making reactive sites inaccessible.

  • Slow Reaction Kinetics: Consequently, longer reaction times and repeated coupling cycles are often necessary, which can lead to side reactions and lower overall yields.

Microwave-assisted SPPS directly addresses these issues.[1][2] Microwave energy provides rapid, uniform, and efficient heating of the reaction mixture.[4] This has several key benefits:

  • Enhanced Reaction Rates: Microwave irradiation significantly accelerates both the deprotection and coupling steps, often reducing cycle times from hours to mere minutes.[1][2][4]

  • Improved Coupling Efficiency: The increased kinetic energy helps to overcome the steric hindrance associated with bulky amino acids, driving the coupling reactions to completion.[3][5]

  • Disruption of Aggregation: The rapid heating and solvent molecule agitation caused by microwaves can help to break up secondary structures and aggregates, improving the accessibility of the reactive sites.

  • Higher Purity and Yield: By promoting more efficient reactions and reducing the time for side reactions to occur, MW-SPPS typically results in a purer crude product and higher overall yield.[1][4]

The Crucial Role of Orthogonal Protection Strategy

The successful incorporation of a long-chain diamino acid into a peptide sequence hinges on a robust and orthogonal protecting group strategy.[6] This ensures that the two amino groups of the diamino acid can be selectively deprotected and elongated in a controlled manner. The most common and versatile approach in modern peptide synthesis is the Fmoc/tBu strategy.

For a generic long-chain α,ω-diamino acid, a suitable orthogonal protection scheme would be:

  • Nα-Fmoc (9-fluorenylmethoxycarbonyl): This group protects the alpha-amino group and is labile to mild basic conditions (e.g., piperidine in DMF), allowing for stepwise peptide chain elongation.[7][]

  • Nω-Boc (tert-butyloxycarbonyl): This group protects the omega-amino group at the end of the long chain and is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids (e.g., trifluoroacetic acid, TFA) during the final cleavage from the resin.[][10]

This strategy allows the long-chain diamino acid to be incorporated as a single building block during the synthesis.

Alternatively, for more complex structures where chain elongation is desired from both amino termini of the diamino acid, an even more versatile orthogonal protecting group like Alloc (allyloxycarbonyl) could be used for one of the amino groups. The Alloc group is stable to both the basic conditions for Fmoc removal and the acidic conditions for Boc removal but can be selectively cleaved using a palladium(0) catalyst.[11]

Experimental Workflow and Protocols

This section provides a detailed, step-by-step methodology for the incorporation of a long-chain diamino acid into a peptide sequence using an automated microwave peptide synthesizer.

Materials and Reagents
Material/Reagent Grade/Purity Supplier
Rink Amide Resin100-200 mesh, low loading (0.3-0.5 mmol/g)e.g., Novabiochem®
Fmoc-protected amino acidsSynthesis Gradee.g., CEM Corporation, AnaSpec
Fmoc-NH-(CH2)n-COOHSynthesis GradeCustom synthesis or specialized supplier
N,N'-Diisopropylcarbodiimide (DIC)Synthesis Gradee.g., CreoSalus
Oxyma PureSynthesis Gradee.g., CEM Corporation
PiperidineSynthesis GradeSigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeSigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)98%Sigma-Aldrich
1,2-Ethanedithiol (EDT)98%Sigma-Aldrich
Diethyl ether (cold)ACS GradeFisher Scientific
Visualizing the Workflow

The following diagram illustrates the key stages of the microwave-assisted synthesis of a peptide containing a long-chain diamino acid.

MW_SPPS_Workflow cluster_prep Preparation cluster_synthesis Microwave-Assisted Synthesis Cycle cluster_diamino Incorporation of Long-Chain Diamino Acid cluster_cleavage Cleavage and Purification Resin Resin Swelling in DMF Fmoc_Removal_Initial Initial Fmoc Deprotection Resin->Fmoc_Removal_Initial Coupling Amino Acid Coupling (Microwave: 75°C, 5 min) Fmoc_Removal_Initial->Coupling Start Cycles Washing1 DMF Wash Coupling->Washing1 Deprotection Fmoc Deprotection (Microwave: 90°C, 3 min) Washing1->Deprotection Washing2 DMF Wash Deprotection->Washing2 Washing2->Coupling Repeat for each standard amino acid Diamino_Coupling Couple Fmoc-Diamino(Boc)-Acid (Microwave: 75°C, 10 min) Washing2->Diamino_Coupling At desired position Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection End of Sequence Diamino_Coupling->Washing1 Continue cycles Cleavage Cleavage from Resin (TFA/TIS/H2O/EDT) Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: Workflow for MW-SPPS of peptides with long-chain diamino acids.

Detailed Protocol: Automated Microwave Synthesizer

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Preparation: a. Place 200-333 mg of Rink Amide resin (0.3-0.5 mmol/g) in the reaction vessel. b. Swell the resin in DMF for at least 30 minutes.

2. Initial Fmoc Deprotection: a. Drain the DMF. b. Add 5 mL of 20% piperidine in DMF. c. Irradiate with microwaves at 90°C for 3 minutes. d. Drain and wash the resin thoroughly with DMF (3 x 5 mL).

3. Standard Amino Acid Coupling Cycle: a. Coupling: i. Prepare a solution of the Fmoc-amino acid (0.5 mmol, 5 eq), DIC (0.5 mmol, 5 eq), and Oxyma Pure (0.5 mmol, 5 eq) in DMF. ii. Add the coupling solution to the resin. iii. Irradiate with microwaves at 75°C for 5 minutes. iv. Drain the reaction vessel. b. Washing: Wash the resin with DMF (3 x 5 mL). c. Deprotection: i. Add 5 mL of 20% piperidine in DMF. ii. Irradiate with microwaves at 90°C for 3 minutes. iii. Drain and wash the resin thoroughly with DMF (3 x 5 mL). d. Repeat this cycle for each standard amino acid in the sequence.

4. Incorporation of the Long-Chain Diamino Acid: a. Coupling: i. Prepare a solution of the Fmoc-NH-(CH2)n-COOH (0.5 mmol, 5 eq), DIC (0.5 mmol, 5 eq), and Oxyma Pure (0.5 mmol, 5 eq) in DMF. ii. Add the coupling solution to the resin. iii. Extend the microwave time to account for steric hindrance: Irradiate with microwaves at 75°C for 10 minutes. A double coupling may be beneficial for particularly long chains. iv. Drain the reaction vessel. b. Washing and Deprotection: Proceed with the standard washing and deprotection steps as described in step 3.

5. Final Cleavage and Deprotection: a. After the final amino acid has been coupled and deprotected, wash the resin with DCM (3 x 5 mL) and dry under a stream of nitrogen. b. Prepare a cleavage cocktail of TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5 v/v). c. Add the cleavage cocktail (5 mL) to the resin and allow it to react for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

6. Purification and Analysis: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final product using liquid chromatography-mass spectrometry (LC-MS).

Causality and Optimization: The "Why" Behind the Protocol

  • Choice of Resin: A low-loading Rink Amide resin is selected to minimize inter-chain interactions and aggregation, which is a significant risk when incorporating hydrophobic long-chain diamino acids.

  • Microwave Parameters: The deprotection temperature is set higher (90°C) to ensure complete and rapid removal of the Fmoc group. The coupling temperature (75°C) is optimized to accelerate the reaction without causing significant racemization of most amino acids. For the bulky diamino acid, the extended coupling time is a critical adjustment to ensure the reaction goes to completion.

  • Coupling Reagents: The DIC/Oxyma Pure combination is a highly efficient and low-racemization coupling methodology suitable for high-temperature microwave synthesis.

  • Cleavage Cocktail: The scavenger cocktail (TIS, H2O, EDT) is essential to trap the reactive cationic species generated during the cleavage of the tBu-based side-chain protecting groups, thus preventing side reactions with sensitive residues like tryptophan and methionine.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Solution
Incomplete coupling of the diamino acid Steric hindrance, aggregationPerform a double coupling. Increase the microwave coupling time in increments of 5 minutes. Consider using a more polar solvent mixture (e.g., DMF/NMP) to improve solvation.
Low overall yield Aggregation throughout the synthesisUse a lower substitution resin. Incorporate a pseudoproline dipeptide near the long-chain diamino acid to disrupt secondary structures.
Presence of deletion sequences Incomplete Fmoc deprotectionIncrease the deprotection time or temperature slightly. Ensure fresh piperidine solution is used.
Side-product formation Racemization of sensitive residues (e.g., His, Cys)For these specific residues, consider reducing the coupling temperature to 50°C and increasing the time, or performing the coupling at room temperature.

Conclusion

Microwave-assisted solid-phase peptide synthesis is a powerful and enabling technology for the creation of complex peptides, including those containing long-chain diamino acids. By understanding the principles of microwave heating and adopting an appropriate orthogonal protection strategy, researchers can overcome the synthetic challenges posed by these unique building blocks. The protocols and insights provided in this guide offer a robust starting point for the successful synthesis and purification of novel peptide constructs for a wide range of applications in research and drug development.

References

  • Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides. PMC. [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Springer Nature Experiments. [Link]

  • Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). PubMed. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. PubMed. [Link]

  • Orthogonally Protected Furanoid Sugar Diamino Acids for Solid-Phase Synthesis of Oligosaccharide Mimetics. PubMed. [Link]

  • A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A. ThaiScience. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A. PubMed. [Link]

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. Google Cloud.
  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. AWS. [Link]

  • Chapter 5: Microwave-assisted Peptide Synthesis. Books. [Link]

  • Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving coupling efficiency of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid

Welcome to the technical support guide for improving the coupling efficiency of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid (Fmoc-Dap(Boc)-OH). This document provides in-depth troubleshooting advice, optimized protocols, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for improving the coupling efficiency of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid (Fmoc-Dap(Boc)-OH). This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you overcome the unique challenges associated with this sterically hindered building block in solid-phase peptide synthesis (SPPS).

Understanding the Challenge: Why is This Coupling Difficult?

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is a valuable and complex building block. Its difficulty in coupling arises primarily from significant steric hindrance around the reactive carboxylic acid group. The bulky Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protecting groups impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This can lead to slow reaction kinetics and incomplete coupling, resulting in deletion sequences and reduced final peptide purity.[1][2][3]

Diagram: Steric Hindrance in Fmoc-Dap(Boc)-OH

cluster_Fmoc Fmoc Group (Bulky) cluster_Boc Boc Group (Bulky) cluster_Core Diaminooctanoic Acid Core Fmoc Fmoc N4 N4 Fmoc->N4 Hinders Boc Boc N8 N8 Boc->N8 COOH COOH (Reactive Site) N4->COOH Hinders cluster_remedy Remediation Steps start Incomplete Coupling Detected (Positive Kaiser Test) decision1 Is this the first attempt? start->decision1 action1 Perform Immediate Double Coupling decision1->action1 Yes decision2 Coupling Still Fails? decision1->decision2 No action1->decision2 action2 Switch to High-Potency Reagent (e.g., HATU, COMU) decision2->action2 Yes end_success Coupling Successful (Negative Kaiser Test) decision2->end_success No decision3 Still Experiencing Issues? action2->decision3 action3 Increase Reaction Time (e.g., 2-4 hours or overnight) action3->decision3 action4 Investigate Aggregation: - Switch to NMP solvent - Use Microwave Synthesis decision3->action4 Yes decision3->end_success No end_fail Consult Advanced Protocols (e.g., Acyl Fluoride) action4->end_fail

Caption: A logical workflow for troubleshooting incomplete peptide coupling reactions.

Optimized Experimental Protocols

Protocol 1: High-Potency Coupling with HATU

This protocol is recommended as the primary method for coupling Fmoc-Dap(Boc)-OH.

  • Resin Preparation: Following successful Fmoc deprotection of the N-terminal amine (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution Preparation: In a separate vessel, prepare the activation mixture immediately before adding it to the resin. For a 0.1 mmol scale synthesis:

    • Fmoc-(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid: 4 equivalents (0.4 mmol)

    • HATU: 3.9 equivalents (0.39 mmol) [1] * DIPEA or Collidine: 8 equivalents (0.8 mmol) [1] * Anhydrous DMF or NMP: to achieve a concentration of ~0.5 M [4]3. Pre-activation: Gently swirl the activation solution for 1-3 minutes. [1]4. Coupling Reaction: Add the entire activation solution to the reaction vessel containing the resin. Agitate at room temperature for a minimum of 45-60 minutes. [1]For difficult sequences, extend this time to 2 hours.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

  • Analysis & Action:

    • Negative Test (Yellow Beads): The coupling is complete. Wash the resin with DMF and proceed to the next cycle.

    • Positive Test (Blue Beads): The coupling is incomplete. Drain the reaction vessel and perform a second coupling (double coupling) by repeating steps 2-5 with a fresh activation solution.

Diagram: HATU Activation Mechanism

RCOOH Fmoc-Dap(Boc)-OH (Carboxylic Acid) ActiveEster Highly Reactive OAt-Active Ester RCOOH->ActiveEster Activation HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster Activation PeptideBond New Peptide Bond Formation ActiveEster->PeptideBond Coupling ResinNH2 Resin-Peptide-NH2 (N-terminal amine) ResinNH2->PeptideBond Coupling

Sources

Optimization

Technical Support Center: Hydrophobic Amino Acid Solubility in DMF

Topic: Troubleshooting & Optimization of Fmoc-Amino Acid Solubility in DMF Ticket ID: #SPPS-SOL-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Executive Summary: The "Beta-Sheet" Trap Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Fmoc-Amino Acid Solubility in DMF Ticket ID: #SPPS-SOL-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open

Executive Summary: The "Beta-Sheet" Trap

Welcome to the Advanced Technical Support Center. If you are reading this, you are likely staring at a vial of Fmoc-Ile-OH, Fmoc-Val-OH, or Fmoc-Ala-OH that looks cloudy, gelled, or precipitated in Dimethylformamide (DMF).

The Core Issue: While DMF is the industry standard for Solid Phase Peptide Synthesis (SPPS) due to its polarity, it struggles to solvate extended hydrophobic patches.[1] Hydrophobic amino acids (particularly Fmoc-Val, Fmoc-Ile, and Fmoc-Ala) have a high propensity to form intermolecular hydrogen bonds even in their monomeric or short-oligomer state. This leads to pre-aggregation , where the amino acids stack into stable


-sheet-like structures that DMF alone cannot penetrate.

This guide provides three validated protocols to disrupt these structures and ensure complete solvation.

Triage: The Solubility Decision Matrix

Before modifying your chemistry, determine the severity of your solubility issue using this decision tree.

SolubilityTriage Start Start: Fmoc-AA + DMF (Cloudy/Precipitate) CheckTurbidity Step 1: Vortex & Sonicate (30°C, 5 mins) Start->CheckTurbidity IsClear Solution Clear? CheckTurbidity->IsClear Proceed Proceed to Coupling IsClear->Proceed Yes Heat Step 2: Mild Heat (45°C, <10 mins) IsClear->Heat No IsClear2 Solution Clear? Heat->IsClear2 IsClear2->Proceed Yes CoSolvent Step 3: Add Co-Solvent (DMSO or NMP) IsClear2->CoSolvent No (Gel/Cloudy) IsClear3 Solution Clear? CoSolvent->IsClear3 IsClear3->Proceed Yes Salt Step 4: Chaotropic Salt (LiCl or KSCN) IsClear3->Salt No (Stubborn Aggregates)

Figure 1: Logical workflow for addressing solubility issues. Start with physical agitation before moving to chemical modifiers.

Protocol A: Co-Solvent Engineering (The "DMSO Spike")

Mechanism: Dimethyl sulfoxide (DMSO) is a stronger hydrogen-bond acceptor than DMF. It competes for the amide protons on the Fmoc-amino acid, effectively breaking the intermolecular bonds causing the aggregation.

Applicability:

  • Best for: Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Phe-OH.

  • Caution: Avoid prolonged storage of Fmoc-Cys(Trt)-OH or Fmoc-Met-OH in DMSO due to oxidation risks (sulfoxide formation).

Step-by-Step Methodology:

  • Calculate Volume: Determine the total volume required for your target concentration (usually 0.2M - 0.5M).

  • The "Wetting" Step: Add DMSO first. Use 10-20% of the final target volume.

    • Why? High-concentration DMSO penetrates the hydrophobic crystal lattice faster than a dilute mixture.

  • Agitation: Vortex until the slurry becomes a translucent gel or clear solution.

  • Dilution: Add DMF to reach the final volume.

  • Validation: Invert the vial. No "schlieren" lines (swirls indicating density differences) or particulates should be visible.

Data Comparison: Solvent Efficacy

Amino AcidSolubility in Pure DMFSolubility in 20% DMSO/DMFRecommended Action
Fmoc-Ile-OH ~100 mg/mL (Slow)>200 mg/mL (Fast)Use DMSO spike if >0.3M required
Fmoc-Val-OH Moderate (Cloudy)High (Clear)Heat (40°C) usually sufficient
Fmoc-Ala-OH HighVery HighPure DMF is usually fine
Fmoc-Trp(Boc) ModerateHighDMSO prevents oxidative darkening
Protocol B: Chaotropic Salt Disruption (The "LiCl Method")

Mechanism: When hydrophobic AAs form "gels," they are essentially creating a supramolecular network. Chaotropic salts (Lithium Chloride - LiCl, or Potassium Thiocyanate - KSCN) disrupt the structure of water and polar solvents, lowering the energy penalty for solvating hydrophobic surfaces. They "salt in" the hydrophobic residues.

Applicability:

  • Best for: "Difficult sequences," Fmoc-Ile-OH at high concentrations (>0.5M), and preventing on-resin aggregation during coupling.

Step-by-Step Methodology:

  • Preparation of 0.8M LiCl in DMF (Stock Solution):

    • Weigh 3.39 g of anhydrous LiCl .

    • Critical Step: Dry the LiCl in an oven at 120°C for 2 hours or flame-dry under vacuum before use. LiCl is extremely hygroscopic; water is the enemy of coupling reagents (HATU/HBTU).

    • Add to 100 mL of high-grade DMF .

    • Stir (magnetic stir bar) for 30-60 minutes. LiCl dissolves slowly and exothermically.

    • Filter through a 0.45 µm PTFE filter to remove any undissolved impurities.

  • Solubilization of Amino Acid:

    • Weigh your hydrophobic Fmoc-AA.

    • Add the 0.8M LiCl/DMF stock solution directly.

    • Vortex.[2] The solution should clear almost instantly compared to pure DMF.

  • Coupling Considerations:

    • The presence of LiCl does not interfere with DIC/Oxyma or HATU/DIEA coupling chemistries. In fact, it often improves yield by keeping the growing peptide chain solvated.

Protocol C: Structural Modification (Pseudoprolines)

Mechanism: If the monomer dissolves but the reaction fails due to aggregation on the resin, the issue is the growing chain, not the stock solution. Pseudoprolines (oxazolidines) lock the amino acid backbone into a "kinked" conformation (cis-amide bond), physically preventing beta-sheet formation.

Applicability:

  • Best for: Serine (Ser), Threonine (Thr), and Cysteine (Cys) residues adjacent to hydrophobic patches.

Workflow:

  • Identify a Ser, Thr, or Cys residue in your hydrophobic sequence.

  • Replace the standard Fmoc-AA-OH with a dipeptide block: Fmoc-Xaa-Thr(PsiMe,MePro)-OH .

  • Dissolve this dipeptide in standard DMF. Because it is a dipeptide with a "kink," it has superior solubility properties compared to the individual hydrophobic residues.

FAQ & Troubleshooting Matrix

Q1: My Fmoc-Ile-OH dissolved, but after 1 hour on the robot, it precipitated again. Why?

  • Cause: Temperature fluctuation or evaporation of DMF (concentrating the solution).

  • Fix: Use Protocol A (DMSO Spike) . The higher boiling point and solvation power of DMSO will keep it stable in the open vials of an automated synthesizer.

Q2: Can I use sonication?

  • Answer: Yes, but with caution.

  • Warning: Sonication generates heat. If you exceed 50°C, you risk premature Fmoc deprotection (if amines are present) or racemization (rare without base, but possible). Sonicate in short bursts (30 seconds on, 30 seconds off).

Q3: Will LiCl damage my peptide synthesizer?

  • Answer: Generally, no. However, salt deposits can form on Teflon lines if the system is not washed thoroughly.

  • Maintenance: If using Protocol B, program an extra "System Wash" with pure DMF after the synthesis run to clear the lines.

Q4: Why not just use NMP for everything?

  • Answer: NMP (N-Methyl-2-pyrrolidone) is an excellent solvent, often better than DMF.[3] However, it is significantly more expensive and has a faster rate of Fmoc-AA degradation (via auto-basicity) if solutions are stored for >24 hours. Use NMP for the reaction, but prepare stock solutions fresh.

References
  • Biotage. (2023).[1][2] How to Synthesize Hydrophobic Peptides: Choosing the Right Solvent (DMF vs NMP).[Link]

  • AAPPTec. (2024). Overcoming Aggregation in Peptide Synthesis: Chaotropic Salts and Magic Mixtures.[3][Link]

  • ResearchGate. (2015). Strategies for difficult sequences in solid phase synthesis (Community Discussion).[Link]

Sources

Troubleshooting

Preventing racemization of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid during activation

Topic: Strategies for Preventing Racemization of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic Acid During Carboxyl Group Activation Welcome to our dedicated technical guide for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Preventing Racemization of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic Acid During Carboxyl Group Activation

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. The stereochemical purity of your synthetic peptides is paramount to their biological function. This guide provides in-depth troubleshooting advice and foundational knowledge to prevent the loss of chiral integrity of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid, a valuable non-canonical amino acid, during the critical activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing racemization during peptide bond formation.

Q1: What is racemization and why is it a critical issue for this specific amino acid?

Racemization is the conversion of a single enantiomer (in this case, the S-isomer) into an equal mixture of both its S- and R-isomers (a racemic mixture).[1][2] (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is a chiral molecule, meaning its three-dimensional structure is non-superimposable on its mirror image. The biological activity of a peptide is critically dependent on its precise 3D conformation. The incorporation of the incorrect (R) stereoisomer can lead to peptides with altered structures, reduced or abolished biological activity, or unpredictable pharmacological profiles. Therefore, maintaining the chiral integrity of each amino acid throughout the synthesis is non-negotiable.

Q2: What is the primary chemical mechanism that causes racemization during the coupling step?

The dominant pathway for racemization of N-urethane protected amino acids (like Fmoc-protected derivatives) during activation is through the formation of a 5(4H)-oxazolone intermediate.[1][3][4][5]

The process unfolds as follows:

  • Activation: The coupling reagent activates the carboxylic acid group of the Fmoc-amino acid, forming a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides).

  • Oxazolone Formation: The penultimate carbonyl oxygen of the Fmoc protecting group can perform an intramolecular nucleophilic attack on the activated carboxyl carbon. This cyclization reaction forms the 5(4H)-oxazolone.

  • Loss of Chirality: The proton on the alpha-carbon (Cα) of the oxazolone is highly acidic. In the presence of a base, this proton is easily abstracted, forming a planar, achiral enolate intermediate.

  • Racemization: This planar intermediate can be re-protonated from either face with equal probability, leading to a mixture of both S- and R-isomers. This scrambled intermediate then reacts with the N-terminal amine of the peptide chain, incorporating both enantiomers into your sequence.[5][6]

RacemizationMechanism reactant reactant intermediate intermediate racemized racemized product product S_AA (S)-Fmoc-AA-OH Activated_AA Activated Ester (S)-Fmoc-AA-O-Act S_AA->Activated_AA  Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Peptide_S Peptide Chain (Correct S-isomer) Activated_AA->Peptide_S + H₂N-Peptide Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ (from top) R_AA Activated Ester (R)-Fmoc-AA-O-Act Enolate->R_AA + H+ (from bottom) Peptide_R Peptide Chain (Incorrect R-isomer) R_AA->Peptide_R + H₂N-Peptide

Caption: Primary racemization pathway via oxazolone formation.

Q3: Which experimental factors have the greatest impact on racemization?

Several factors must be carefully controlled to suppress oxazolone formation and subsequent racemization.[7]

  • Coupling Reagents: Carbodiimide-based reagents (DCC, DIC) are highly effective but can lead to significant racemization if used without additives.[3][8] Uronium/aminium reagents (HBTU, HATU) are generally efficient but can also cause racemization, especially with strong bases.[8][9]

  • Additives: Racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) and its safer, more effective modern alternative, ethyl cyanohydroxyiminoacetate (Oxyma), are crucial.[3][8] They react with the activated intermediate to form an active ester that is more resistant to oxazolone formation.[8]

  • Base: The type and concentration of the base are critical.[7] Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) significantly accelerate proton abstraction and thus racemization.[3][10]

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including oxazolone formation.[3][8]

  • Activation Time: Prolonged pre-activation of the amino acid before addition to the peptide-resin allows more time for the oxazolone to form.[3]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving racemization issues encountered during your experiments.

Issue: HPLC/MS analysis of my cleaved peptide shows a diastereomeric impurity, indicating significant racemization of my (S)-diaminooctanoic acid residue.

This is a frequent challenge. Follow this diagnostic workflow to pinpoint and rectify the source of the problem.

Step 1: Review Your Coupling Reagent and Additive Combination.

  • Question: Were you using a carbodiimide reagent like DIC or DCC without an additive?

  • Analysis: Carbodiimides alone generate a highly reactive O-acylisourea intermediate that is extremely prone to cyclizing into the oxazolone. This is a high-risk strategy for any chiral amino acid.[8][11]

  • Solution: Always use a racemization-suppressing additive when employing carbodiimides. The combination of Diisopropylcarbodiimide (DIC) with Oxyma is highly recommended.[3][8] Oxyma is a non-explosive and superior alternative to HOBt.[3][4] The additive intercepts the O-acylisourea to form an active ester (e.g., an Oxyma-ester) that is more stable and less susceptible to racemization while remaining sufficiently reactive for amide bond formation.[8]

Step 2: Evaluate the Base Used in the Coupling Reaction.

  • Question: Was DIPEA (Diisopropylethylamine) or Triethylamine (TEA) used as the base?

  • Analysis: DIPEA and TEA are strong organic bases that readily abstract the acidic Cα proton from the oxazolone intermediate, driving the racemization process.[3][7] Their use is a primary contributor to loss of chiral purity.

  • Solution: Switch to a weaker and/or more sterically hindered base.

    • Recommended: 2,4,6-Collidine (TMP) is a bulky, weaker base that is very effective at minimizing racemization.[3][7]

    • Good Alternative: N-Methylmorpholine (NMM) is weaker than DIPEA and a suitable choice.[3][7]

    • Action: Use the minimum amount of base necessary to facilitate the reaction, typically 1-2 equivalents.

Step 3: Assess Your Activation Time and Temperature.

  • Question: Was the amino acid pre-activated for an extended period (e.g., >5-10 minutes) before being added to the resin? Was the coupling performed at elevated temperatures?

  • Analysis: The longer the activated amino acid exists in solution before coupling, the greater the opportunity for oxazolone formation.[3] Heat accelerates this undesirable side reaction.

  • Solution:

    • Minimize Pre-activation: Prepare the activation mixture and add it to the deprotected resin-bound peptide immediately. A pre-activation time of 1-5 minutes is generally sufficient.[8]

    • Control Temperature: Perform the coupling reaction at room temperature. If the amino acid is known to be particularly sensitive, consider running the reaction at 0°C.[8]

Data & Protocols for Success
Table 1: Comparison of Common Coupling Strategies and Racemization Risk
Coupling Reagent ClassExample(s)Racemization RiskRecommended AdditiveRecommended BaseKey Considerations
Carbodiimides DIC, DCC, EDCHigh (if used alone) Oxyma , HOBtN/A (for DIC/Oxyma) or Collidine/NMMThe use of an additive is mandatory for chiral protection. DIC is preferred for SPPS as the urea byproduct is soluble.[4]
Uronium/Aminium Salts HATU, HBTU, HCTUModerate N/A (built-in)Collidine (TMP) , NMMHighly efficient and fast. Racemization risk is lower than carbodiimides alone but is highly dependent on the base used.[9][12] Avoid DIPEA.
Phosphonium Salts PyBOP, PyAOPLow to Moderate N/A (built-in)Collidine (TMP) , NMMVery effective but can be more expensive. Byproducts can be difficult to remove.[9][11]
Third-Gen Uronium COMUVery Low N/A (built-in)Collidine (TMP) , DMPOffers high coupling efficiency with excellent suppression of racemization, even for sensitive residues.[10]
Experimental Protocol: Optimized Low-Racemization Coupling

This protocol is designed as a robust starting point for coupling (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid in solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound peptide with free N-terminal amine

  • (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid (3 eq.)

  • Diisopropylcarbodiimide (DIC) (3 eq.)

  • Ethyl cyanohydroxyiminoacetate (Oxyma) (3 eq.)

  • 2,4,6-Collidine (TMP) (4 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully deprotected (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (at least 5x) to remove all residual piperidine.[3][8]

  • Reagent Solution Preparation: In a separate, clean reaction vessel, perform the following steps in order: a. Dissolve (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF. b. Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution and mix gently.

  • Activation and Coupling (Time-Critical Step): a. Add DIC (3 eq.) to the mixture from Step 2. b. Immediately add this complete activation solution to the prepared resin from Step 1. Do not let the activation mixture stand.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring & Washing: a. Perform a Kaiser test (or other appropriate colorimetric test) on a small sample of resin beads to confirm reaction completion (a negative result indicates a complete reaction). b. Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) to remove all excess reagents and soluble byproducts. The resin is now ready for the next deprotection/coupling cycle.

References
  • Miyazawa, T., et al. (1992). Racemization-free and Efficient Peptide Synthesis by the Carbodiimide Method using 1 -Hydroxybenzotriazole and Copper(ii) Chlori. Journal of the Chemical Society, Chemical Communications. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Optimizing Peptide Coupling: Key Techniques. Chem-Space. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Base catalyzed racemization of amino acid derivatives. (2025). ResearchGate. [Link]

  • N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. (1973). Canadian Science Publishing. [Link]

  • Epimerisation in Peptide Synthesis. (2023). MDPI. [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2017). Luxembourg Bio Technologies. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). PMC. [Link]

Sources

Optimization

Optimization of cleavage cocktails for peptides with octanoic acid derivatives

Introduction: The Unique Challenge of Lipopeptides Cleaving synthetic peptides from a solid-phase resin is a critical final step that dictates the yield and purity of the final product. This process becomes significantly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Lipopeptides

Cleaving synthetic peptides from a solid-phase resin is a critical final step that dictates the yield and purity of the final product. This process becomes significantly more challenging when the peptide is modified with a lipid moiety, such as an octanoic acid derivative. The introduction of this long, hydrophobic alkyl chain transforms the peptide into a lipopeptide, altering its solubility and reactivity.

Standard cleavage protocols, which rely on highly polar trifluoroacetic acid (TFA) mixtures, are often inefficient for lipopeptides. The hydrophobic nature of the octanoylated peptide can cause it to aggregate and prematurely precipitate from the cleavage cocktail, preventing complete removal of side-chain protecting groups and leading to a host of side reactions. This guide provides a comprehensive resource for troubleshooting these issues and optimizing cleavage strategies for these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is cleaving my octanoylated peptide so different from standard peptides?

A1: The primary difference is solubility. Trifluoroacetic acid (TFA) is a highly polar solvent required to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[1][2] However, the octanoic acid chain makes your peptide highly hydrophobic (lipophilic). This mismatch in polarity can cause your peptide to aggregate and crash out of the TFA solution, leading to incomplete deprotection and low yields.[3]

Q2: What is a "cleavage cocktail" and what does each component do?

A2: A cleavage cocktail is a mixture of TFA and a series of "scavengers."

  • Trifluoroacetic Acid (TFA): The strong acid that performs two main jobs: 1) It cleaves the bond linking your peptide to the resin, and 2) It removes most side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf).[1][2][4]

  • Scavengers: These are nucleophilic reagents added to "trap" the highly reactive carbocations that are liberated from the protecting groups during acidolysis.[5][6][7] Without scavengers, these carbocations can re-attach to sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr), causing irreversible side products.[7][8] Common scavengers include water (H₂O), triisopropylsilane (TIS), and various thiols like 1,2-ethanedithiol (EDT).[1][7]

Q3: What are the most common protecting groups I need to worry about with lipopeptides?

A3: While all acid-labile protecting groups are removed during cleavage, some are notoriously difficult and generate particularly reactive species. For lipopeptides, pay special attention to:

  • Arg(Pbf): The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on Arginine is bulky and can be slow to remove, especially if multiple Arg(Pbf) residues are present.[7] Incomplete Pbf removal is a common source of impurity.

  • Trp(Boc): The Boc group on Tryptophan is removed easily, but the indole side-chain is then highly susceptible to re-alkylation by carbocations if scavenging is inefficient.

  • Cys(Trt) and other thiol protecting groups: The trityl (Trt) group is very bulky. The unprotected cysteine thiol is highly nucleophilic and can be modified by stray cations. It is also prone to oxidation.[9]

Troubleshooting Guide

Problem 1: Very low or no peptide precipitate after adding cold ether.
Probable CauseRecommended Solution & Scientific Rationale
Peptide is too hydrophobic to precipitate. The octanoic acid tail makes the peptide soluble in ether, a common issue with lipopeptides. Solution: 1. Reduce the volume of the TFA filtrate under a gentle stream of nitrogen before adding ether.[10] This concentrates the peptide. 2. Use a larger volume of cold diethyl ether or methyl tert-butyl ether (MTBE) and allow precipitation to occur at -20°C or -80°C for several hours.[10] 3. If it still fails to precipitate, evaporate the entire solution to a small volume (an oil) and proceed directly to HPLC purification, injecting the oil dissolved in a minimal amount of a strong organic solvent like isopropanol or hexafluoroisopropanol (HFIP).
Incomplete cleavage from the resin. The peptide never entered the TFA solution. Solution: Perform a post-cleavage Kaiser test on a small sample of the resin beads.[11] A blue/purple color indicates that a significant amount of peptide remains attached to the resin.[11] If positive, re-cleave the resin with a fresh, more robust cleavage cocktail for a longer duration (e.g., 4-5 hours).[1]
Poor synthesis efficiency. The peptide yield was low to begin with. Solution: Before cleavage, weigh the dried peptide-resin. A significant weight gain compared to the starting resin indicates successful synthesis.[10] If there's little weight gain, the synthesis protocol needs to be optimized.
Problem 2: Mass spectrometry (MS) analysis shows incomplete deprotection (e.g., peaks for +Pbf, +tBu).
Probable CauseRecommended Solution & Scientific Rationale
Peptide aggregation in the cleavage cocktail. The hydrophobic peptide aggregated, sterically hindering TFA access to bulky protecting groups like Pbf.[7] Solution: Optimize the cleavage cocktail to improve peptide solubility. A standard cocktail like TFA/TIS/H₂O (95:2.5:2.5) may be insufficient.[6] Use a more robust, slightly less polar cocktail like Reagent K : TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).[12] Phenol and thioanisole can help solubilize hydrophobic peptides and also act as effective scavengers.
Insufficient cleavage time. The Pbf group, in particular, requires a longer reaction time for complete removal, especially when multiple Arg(Pbf) residues are present.[7] Solution: Increase the cleavage time from the standard 2-3 hours to 4-5 hours at room temperature.[1] For particularly stubborn sequences, monitor the deprotection over time by taking small aliquots for LC-MS analysis.
Degraded Reagents. TFA and scavengers, especially thiols, can degrade over time. Old reagents will have significantly reduced cleavage efficiency.[10][11] Solution: Always use fresh, high-purity TFA and scavengers.[13] Purchase scavengers in small quantities and store them properly under nitrogen or argon.
Problem 3: MS analysis shows unexpected adducts (e.g., +57, +73), indicating alkylation.
Probable CauseRecommended Solution & Scientific Rationale
Inefficient scavenging of carbocations. During deprotection, tert-butyl (tBu) cations are released, which can alkylate nucleophilic residues like Trp or Cys.[5][14] Solution: Ensure your cocktail contains the right scavengers for the job. Triisopropylsilane (TIS) is an excellent scavenger for trityl (Trt) and Pbf-derived cations.[1] Water is effective against t-butyl cations.[12] For peptides with Trp, Cys, or Met, adding a thiol scavenger like 1,2-ethanedithiol (EDT) or the less odorous 1,8-Dioxa-3,6-dithiaoctane (DODT) is critical.[1][15]
Oxidation of sensitive residues (Met, Cys, Trp). Methionine can be oxidized to methionine sulfoxide. Cysteines can form unwanted disulfide bonds.[9] Solution: Thiol scavengers like EDT or DODT help maintain a reducing environment, preventing oxidation.[1][9] If Met oxidation is a persistent issue, consider using a cocktail like Reagent H, which contains dimethylsulfide and ammonium iodide to actively reduce any Met-sulfoxide formed.[16]

Recommended Protocols & Data

Table 1: Recommended Cleavage Cocktails for Octanoylated Peptides
Reagent NameComposition (v/v/w)Recommended Use Case
Standard (TFA/TIS/H₂O) 95% TFA / 2.5% TIS / 2.5% H₂OFor simple lipopeptides without Trp, Met, or Cys.[6][17]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISGood general-purpose, low-odor cocktail for improved solubility.[16]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTThe "gold standard" for complex peptides containing multiple sensitive residues (Arg, Trp, Met, Cys).[12] Offers excellent scavenging and helps solubilize hydrophobic peptides.
Experimental Protocol: Optimized Cleavage for Lipopeptides

This protocol is a robust starting point. A small-scale trial cleavage (20-50 mg of resin) is always recommended to verify conditions before committing the entire batch.[11]

  • Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel. Wash the resin thoroughly with Dichloromethane (DCM) (3x) and dry under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[7]

  • Cocktail Preparation: Freshly prepare 10 mL of your chosen cleavage cocktail (e.g., Reagent K) in a glass vial. Caution: Work in a certified fume hood. TFA is highly corrosive.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Ensure the resin is fully suspended. Stopper the vessel and allow the reaction to proceed at room temperature for 4 hours with occasional swirling.[1][7]

  • Peptide Isolation: Filter the resin using a fritted funnel and collect the TFA filtrate into a clean 50 mL centrifuge tube.[8] Wash the resin twice with a small volume (1-2 mL) of fresh TFA and combine the filtrates.

  • Precipitation: In a separate 50 mL tube, add ~40 mL of ice-cold diethyl ether.[1] Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate should form.

  • Workup: Allow the peptide to precipitate at -20°C for at least 30 minutes. Centrifuge the mixture (e.g., 3500 rpm for 5 min) to pellet the peptide.[1][18]

  • Washing: Carefully decant the ether. Wash the peptide pellet two more times by resuspending in fresh cold ether, centrifuging, and decanting. This removes residual scavengers and cleaved protecting groups.[7][18]

  • Drying: After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator until a fine white powder is obtained. The crude peptide is now ready for analysis and purification by HPLC.

Visualizations

Diagram 1: General Workflow for Lipopeptide Cleavage

CleavageWorkflow Resin Dried Octanoyl-Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., Reagent K) 4 hours @ RT Resin->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate in Cold Diethyl Ether Filter->Precipitate TFA Filtrate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash Wash Pellet with Cold Ether (3x) Centrifuge->Wash Dry Dry Under Nitrogen Wash->Dry Crude Crude Lipopeptide (for HPLC/MS) Dry->Crude

Caption: Workflow from resin-bound lipopeptide to crude product.

Diagram 2: The Role of Scavengers in Preventing Side Reactions

Caption: Scavengers intercept reactive cations to prevent peptide modification.

References

  • Lundquist, J. T., & Ashley, G. W. (2001). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Journal of Peptide Research, 57(5), 375-385.
  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BenchChem. (2025). Troubleshooting low yield in N3-peptide synthesis.
  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442-6455.
  • Ashenhurst, J. (2018, June 7).
  • BenchChem. (2025).
  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
  • CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
  • ResearchGate. (n.d.).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • WordPress. (n.d.).
  • Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Green Chemistry, 22, 2840–2845.
  • Mondal, S., et al. (2024). Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides. Biomacromolecules.
  • Cochrane, S. A., & Vederas, J. C. (2016). Process development and intensification for enhanced production of Bacillus lipopeptides. Biotechnology and Applied Biochemistry, 63(2), 245-257.
  • Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.
  • BenchChem. (2025). Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine.
  • BenchChem. (2025). Optimizing cleavage conditions for peptides with multiple Arg(Pbf) residues.
  • Fields, G. B. (1997). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 35-51). Humana Press.
  • Kiran, G. S., et al. (2014). Optimization and characterization of a new lipopeptide biosurfactant produced by marine Brevibacterium aureum MSA13 in solid state culture. Journal of Chemical Technology & Biotechnology, 89(4), 561-568.
  • Khoshdast, H., et al. (2021). Formulation of a Culture Medium to Optimize the Production of Lipopeptide Biosurfactant by a New Isolate of Bacillus sp.: A Soil Heavy Metal Mitigation Approach. Frontiers in Microbiology, 12, 698583.

Sources

Troubleshooting

Dealing with steric hindrance at the N-4 position during peptide elongation

PeptideTech Solutions: Advanced Synthesis Support Center Ticket #8492: Overcoming Steric Hindrance & Aggregation (The "N-4" Bottleneck) Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

PeptideTech Solutions: Advanced Synthesis Support Center Ticket #8492: Overcoming Steric Hindrance & Aggregation (The "N-4" Bottleneck)

Status: Open | Priority: Critical

Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "N-4" Barrier

You are encountering a non-linear drop in coupling efficiency. While "steric hindrance" is often blamed on bulky side chains (e.g., Aib, Val, Ile), the specific mention of the N-4 position points to a more insidious culprit: On-Resin Aggregation (Secondary Structure Formation).

At approximately 4–6 residues in length (the "N-4" to "N-6" window), growing peptide chains often transition from a random coil to an ordered


-sheet secondary structure. This inter-chain hydrogen bonding creates a "steric wall," burying the N-terminal amine and preventing the incoming activated amino acid from attacking.

This guide addresses both Local Sterics (bulky neighbors like N-methyls) and Conformational Sterics (aggregation at the 4th+ residue).

Module 1: Diagnostic & Strategy Selector

Before changing reagents, determine the nature of your hindrance.

Visual Guide: The Steric Decision Matrix

(Graphviz Diagram: Troubleshooting Flowchart)

StericStrategy Start Identify Hindrance Type Q1 Is the N-terminal residue N-methylated or extremely bulky (e.g., N-Me-Val, Aib)? Start->Q1 LocalSterics Local Steric Hindrance Q1->LocalSterics Yes Aggreg Conformational Sterics (Aggregation/Beta-Sheet) Q1->Aggreg No (Sequence is >5 residues) Sol1 Strategy A: High-Power Reagents (PyAOP / PyBrOP) LocalSterics->Sol1 Sol2 Strategy B: Backbone Modification (Pseudoprolines / Dmb) Aggreg->Sol2 Sol3 Strategy C: Chaos Solvents (Magic Mixture / LiCl) Aggreg->Sol3 If Sol2 impossible Microwave Universal Accelerator: Microwave Heating (60-75°C) Sol1->Microwave Sol2->Microwave

Figure 1: Decision tree for selecting the correct mitigation strategy based on the type of steric hindrance.

Module 2: Chemical Artillery (Reagents for Local Sterics)

If your hindrance is due to N-methylation or adjacent bulky groups (Val/Ile/Thr), standard HBTU/DIEA coupling will fail because the activation is too slow to compete with termination events.

The Protocol: Phosphonium Power (PyAOP)

Phosphonium salts (PyAOP, PyBrOP) are superior to Uronium salts (HATU/HBTU) for N-methylated amines because they avoid the formation of guanidinium by-products which can terminate the chain.

Reagent Profile:

  • Gold Standard: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

  • Alternative: COMU (Safer, often matches HATU efficiency).[1]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly acid-sensitive linkers.

Step-by-Step Protocol:

  • Dissolve: 5.0 eq. Amino Acid + 5.0 eq. PyAOP in dry NMP (not DMF).

  • Activate: Add 10.0 eq. DIEA . Shake for 30 seconds.

  • Couple: Add to resin immediately.

  • Incubate: 2 hours at Room Temp (or 15 min at 75°C in Microwave).

  • Retreat: Drain and repeat (Double Couple) with fresh reagents.

Expert Insight: For extremely hindered couplings (e.g., Aib-Aib), switch to Acid Fluorides . Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acid fluoride in situ.[2] It is smaller and more reactive than the OBt/OAt active ester.

Module 3: Structural Engineering (The "N-4" Aggregation Fix)

If your sequence is failing around residue 5–10, you are fighting physics, not chemistry. The peptide is folding into beta-sheets. No amount of HATU will fix this. You must break the structure.

Solution A: Pseudoprolines (The "Magic Bullet")

Pseudoprolines (oxazolidines/thiazolidines) are dipeptides that introduce a "kink" in the backbone (cis-amide bond preference), physically preventing beta-sheet formation.[3]

  • When to use: Insert a Pseudoproline dipeptide (Fmoc-Xaa-Ser(PsiMe,Me pro)-OH) every 5–6 residues.

  • Mechanism: The bulky ring structure disrupts the H-bond network. During final cleavage (TFA), the ring opens, restoring the native Serine, Threonine, or Cysteine residue.

Solution B: Dmb Backbone Protection

If your sequence lacks Ser/Thr/Cys (required for Pseudoprolines), use Dmb (2,4-dimethoxybenzyl) protection on Glycine or Alanine residues. This places a bulky group on the amide nitrogen, blocking the H-bond donor.

Comparison Table: Structural Breakers

FeaturePseudoprolines (

Pro)
Dmb / Hmb Protection
Target Residues Ser, Thr, CysGly, Ala, Asp, Asn
Efficiency Highest (Complete disruption)High
Coupling Difficulty Easy (Couples as a dipeptide)Hard (Coupling onto Dmb is slow)
Stability Stable until TFA cleavageStable
Recommendation Primary Choice Secondary Choice

Module 4: Solvation & "Magic Mixtures"

If structural modification is impossible, you must disrupt aggregation using chaotropic solvents.

The "Magic Mixture" Recipe: Standard DMF promotes aggregation. Replace it with this cocktail during the coupling step:

  • Base: DCM / DMF / NMP (1:1:1 ratio)

  • Chaotrope: 1% Triton X-100 OR 2M Ethylene Carbonate

  • Alternative: 0.8M LiCl in DMPU.

Why this works: The chaotropic salts and non-polar DCM disrupt the hydrogen bonding network of the beta-sheets, "melting" the aggregate and exposing the N-terminus.

Module 5: Microwave Assistance

Microwave energy is the great equalizer for steric hindrance. It provides the thermal energy required to overcome the rotational barrier of bulky groups.

Optimized Microwave Cycle (for Hindered Residues):

StepTempTimePowerNote
Deprotection 75°C3 min60WUse 0.1M Oxyma to prevent racemization.
Coupling (Arg/His/Cys) 50°C10 min30WLower temp prevents racemization.
Coupling (General) 75°C5 min50WStandard hindered coupling.
Coupling (N-Me/Aib) 90°C 10 min60W"High Energy" cycle.

Visualizing the Solution: The Pseudoproline Effect

(Graphviz Diagram: Mechanism of Action)

PsiProMechanism Aggregated Aggregated Peptide (Beta-Sheet Formation) StericWall Steric Wall: N-Terminus Buried Aggregated->StericWall Causes PsiPro Insert Pseudoproline (Ser/Thr Oxazolidine) Aggregated->PsiPro Treatment Coupling Successful Coupling of Next Residue StericWall->Coupling Blocks Kink Backbone 'Kink' (Cis-Amide Induction) PsiPro->Kink Induces Solvated Solvated/Extended Chain N-Terminus Exposed Kink->Solvated Disrupts H-Bonds Solvated->Coupling Allows

Figure 2: Mechanism of Pseudoprolines in disrupting on-resin aggregation to allow coupling.

Troubleshooting FAQ

Q1: I am using HATU but still seeing deletion sequences at the N-4 position. Why? A: HATU is excellent for electronic activation, but it cannot fix aggregation. If the peptide is folded, the HATU-activated ester cannot reach the amine. Switch to Pseudoprolines or the Magic Mixture solvent system.

Q2: Can I just increase the temperature to 90°C? A: For most residues, yes. However, be careful with Cysteine and Histidine (racemization risk) and Aspartic Acid (Aspartimide formation risk). For these, stick to 50°C.

Q3: What is the "N-4" rule of thumb? A: Aggregation typically onsets when the chain reaches 5–8 residues. The "N-4" interaction (hydrogen bonding between residue


 and 

) is a key stabilizer of secondary structures. If you are at residue 10 and coupling fails, the "problem" residue is likely the one at N-4 or N-5 relative to the coupling site.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.

  • Mutter, M., et al. (2004). Pseudoprolines: powerful tools in peptide synthesis. Journal of Peptide Science.

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focus on PyAOP and steric hindrance).
  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

Sources

Optimization

Technical Support Center: Purification of Hydrophobic Peptides (DAO-Containing)

Topic: Purification challenges of hydrophobic peptides containing diaminooctanoic acid (DAO) Ticket ID: DAO-PUR-001 Assigned Specialist: Senior Application Scientist Status: Active Executive Summary: The DAO Paradox Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification challenges of hydrophobic peptides containing diaminooctanoic acid (DAO) Ticket ID: DAO-PUR-001 Assigned Specialist: Senior Application Scientist Status: Active

Executive Summary: The DAO Paradox

Welcome to the technical support center. You are likely here because your peptide containing 2,8-diaminooctanoic acid (DAO) is behaving erratically.

The Core Challenge: DAO is a non-canonical amino acid that introduces a "schizophrenic" property to your peptide. Structurally, it possesses an 8-carbon alkyl side chain (highly hydrophobic, similar to a lipid tail) and a distal primary amine (cationic, similar to Lysine).

This combination creates a Lipophilic Cation .

  • Hydrophobic Challenge: The C8 chain causes aggressive aggregation and irreversible binding to standard C18 stationary phases.

  • Ionic Challenge: The amine interacts strongly with residual silanols on silica columns, leading to severe peak tailing.

This guide provides a self-validating workflow to overcome these competing physicochemical forces.

Module 1: Solubilization (The Gatekeeper)

CRITICAL WARNING: Do not attempt to dissolve DAO-peptides in 100% aqueous buffers (e.g., 0.1% TFA in water). This will induce immediate aggregation or gelation, often invisible to the naked eye, which will clog your HPLC injector.

The "Organic-First" Protocol

Causality: You must break the hydrophobic intermolecular interactions (beta-sheets/amyloid-like fibrils) before introducing the aqueous buffer.

Step-by-Step Methodology:

  • Weigh the crude peptide.

  • Dissolve in a chaotic solvent or strong organic modifier.

    • Recommendation:HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) . These fluorinated alcohols are potent disruptors of secondary structure.

    • Alternative: If HFIP is unavailable, use DMSO (minimal volume).

  • Sonicate for 5–10 minutes. The solution should be clear.

  • Dilute slowly with your Mobile Phase A (Water + 0.1% TFA).

    • Target: Final organic concentration should be <20% if injecting onto a C18/C8 column to prevent "solvent breakthrough" (where the sample elutes in the void volume).

Visual Guide: Solubility Decision Matrix

SolubilityLogic Start Start: Solid Peptide CheckSeq Check Sequence: >50% Hydrophobic? Start->CheckSeq TryWater Attempt 10% Acetic Acid CheckSeq->TryWater No TryOrganic Attempt Organic-First: Dissolve in 100% HFIP/DMSO CheckSeq->TryOrganic Yes (DAO present) Success1 Clear? Proceed to HPLC TryWater->Success1 Yes TryWater->TryOrganic No Dilute Dilute with Water/Buffer (Target <20% Organic) TryOrganic->Dilute PrecipCheck Precipitation upon dilution? Dilute->PrecipCheck AddChaotrope Add 6M Guanidine HCl or 8M Urea PrecipCheck->AddChaotrope Yes Filter Centrifuge/Filter (0.2µm) PrecipCheck->Filter No AddChaotrope->Filter Inject Inject (Note: Clean injector post-run) Filter->Inject

Figure 1: Decision matrix for solubilizing hydrophobic peptides. Note the prioritization of fluorinated alcohols (HFIP) for DAO-containing sequences.

Module 2: Chromatographic Separation

The Standard C18 Protocol will likely fail. DAO peptides often exhibit "infinite retention" on C18 or elute as broad smears due to slow mass transfer kinetics.

Optimized HPLC Parameters
ParameterRecommendationScientific Rationale
Stationary Phase C8 (Octyl) or C4 (Butyl) DAO's 8-carbon chain "interdigitates" with C18 chains, creating binding so strong it mimics covalent attachment. Shorter chains (C4/C8) reduce this Van der Waals force [1].
Pore Size 300 Å (Wide Pore)Even for small peptides, DAO induces aggregation. Wide pores allow aggregates to diffuse in/out without getting trapped.
Temperature 60°C – 80°C CRITICAL. Elevated temperature lowers mobile phase viscosity and increases the kinetic energy of the peptide, breaking hydrophobic interactions with the column [2].
Mobile Phase B ACN + 10-20% Isopropanol Isopropanol is a stronger eluent for lipids. A blend (e.g., 80% ACN / 20% IPA) elutes stubborn hydrophobic peptides better than pure ACN [3].
Ion Pair Reagent 0.1% TFA (Standard) or Perchlorate If peak shape is poor, switch to 100 mM Sodium Perchlorate (NaClO4) at pH 2.0. Perchlorate is a "chaotropic" salt that disrupts hydrogen bonding better than TFA.
Workflow: The "Thermal-Chaotropic" Loop

HPLCWorkflow Input Sample Ready ColSelect Column: C8 Wide Pore Temp: 60°C Input->ColSelect Gradient Gradient: 5% -> 95% B (ACN/IPA) ColSelect->Gradient Decision Peak Shape? Gradient->Decision Good Collect Fractions Decision->Good Sharp Broad Issue: Broad/Tailing Decision->Broad Tailing Ghost Issue: Ghost Peaks/Carryover Decision->Ghost Carryover FixBroad Action: Add Chaotrope (NaClO4) or Increase Temp Broad->FixBroad FixGhost Action: Blank Injection with TFE/Water Ghost->FixGhost FixBroad->Gradient FixGhost->Gradient

Figure 2: Iterative optimization workflow for DAO-peptide purification. Note the emphasis on temperature and solvent modification over gradient slope changes.

Troubleshooting Guide (FAQ)

Q1: I see a massive pressure spike when I inject my sample.

Diagnosis: The peptide has precipitated upon contact with the mobile phase. The Fix:

  • Check your "Sample Solvent" vs. "Mobile Phase A" compatibility. If you dissolved in 100% DMSO but your starting gradient is 95% Water, the DMSO dilutes instantly, and the hydrophobic DAO peptide crashes out.

  • Solution: Inject a smaller volume (e.g., 10 µL instead of 100 µL) or dilute the sample with 50% Acetic Acid before injection to bridge the polarity gap.

Q2: My peptide elutes as a "hump" or broad smear, not a sharp peak.

Diagnosis: Slow mass transfer or secondary silanol interactions. The amine on DAO is sticking to the silica backbone. The Fix:

  • Heat it up: Run the column at 60°C or 70°C. This is the single most effective fix for hydrophobic peptides [4].

  • Switch Buffer: If using TFA, switch to TEAP (Triethylamine Phosphate) buffer at pH 3.0. The triethylamine competes for the silanol sites, masking them from the DAO amine.

Q3: I have low recovery. The peptide disappears on the column.

Diagnosis: Irreversible hydrophobic adsorption. The Fix:

  • Shorten the Chain: Switch from C18 to C4 or Phenyl-Hexyl .

  • Switch Material: Use a Polymer-based column (e.g., PLRP-S). Polymer columns have no silanols (eliminating ionic binding) and can withstand pH 12, allowing you to wash with NaOH if needed [5].

Q4: Ghost peaks appear in blank runs after my peptide.

Diagnosis: "Carryover." Your DAO peptide is extremely sticky and didn't fully elute in the previous run. The Fix: Add a "Sawtooth" wash at the end of your method.

  • Step 1: Ramp to 100% B.

  • Step 2: Switch to a "Wash Vial" injection containing TFE/Water (50:50) .

  • Step 3: Run a short isocratic hold. TFE is excellent at stripping adsorbed peptides.

References

  • Teledyne Labs. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Retrieved from

  • Agilent Technologies. (n.d.). Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides. Retrieved from

  • The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides (App Note #9802). Retrieved from

  • CEM Corporation. (2023). Using Elevated Temperatures to Enable the Purification of Hydrophobic and Difficult Peptides. Retrieved from

  • Sigma-Aldrich. (n.d.). Reverse Phased Chromatography (RPC) in Practice: Media Selection. Retrieved from

Troubleshooting

Reducing diketopiperazine formation with gamma-amino acid building blocks

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of diketopiperazine (DKP) during solid-phase peptide synthesis (SPPS), with a special focus on the influence of gamma-amino acid (γ-amino acid) building blocks. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant problem in SPPS?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a major byproduct during the initial stages of solid-phase peptide synthesis (SPPS). This side reaction occurs through an intramolecular "backbiting" cyclization of the N-terminal dipeptidyl-resin, which results in the cleavage of the dipeptide from the solid support.[1][2] The formation of DKP is highly problematic as it leads to two primary issues:

  • Reduced Yield of the Target Peptide: The desired full-length peptide yield is significantly diminished because the synthesis is aborted for the chains that cyclize and cleave off the resin.

  • Complicated Purification: The cleaved DKP is a distinct impurity that must be removed during downstream purification, adding complexity to the process.

In a particularly challenging scenario known as "traceless" DKP formation, the C-terminal dipeptide is cleaved from the resin and washed away during the synthesis cycles. This results in a lower yield without a corresponding impurity peak in the final crude product analysis, making it difficult to diagnose the root cause of the low yield.[1]

Q2: What are the primary factors that promote DKP formation?

A2: Several factors can significantly influence the rate and extent of DKP formation. Understanding these is the first step in effective mitigation:

FactorInfluence on DKP FormationMitigation Strategies
Peptide Sequence Dipeptides with a proline residue at the second position (from the C-terminus) are exceptionally prone to DKP formation. The cyclic structure of proline favors the cis-amide bond conformation necessary for cyclization. Other susceptible amino acids include glycine and other secondary amino acids.[1][3]Use of sterically hindering resins, coupling of dipeptide building blocks, careful selection of protecting groups.
Deprotection Conditions The basic conditions required for the removal of the Fmoc protecting group, most commonly 20% piperidine in DMF, are a known catalyst for DKP formation due to the increased nucleophilicity of the N-terminal amine.[1]Use of milder deprotection cocktails (e.g., 2% DBU/2% piperidine in DMF), reduced deprotection times, and lower temperatures.
Resin Type The choice of resin plays a crucial role. Resins like Wang resin, which link the peptide via an ester bond, are more susceptible to DKP formation and subsequent cleavage of the dipeptide from the support.[2]Employ sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin, which physically obstructs the N-terminal amine from attacking the amide bond.
Temperature Elevated temperatures during the coupling or deprotection steps can accelerate the rate of DKP formation.Maintain ambient or sub-ambient temperatures during critical synthesis steps.
Q3: How does the incorporation of a γ-amino acid potentially influence DKP formation?

A3: The incorporation of a γ-amino acid introduces an additional methylene group into the peptide backbone, which increases its flexibility. This added flexibility can have a complex and sometimes counterintuitive effect on cyclization reactions like DKP formation.

Theoretically, the longer and more flexible backbone created by a γ-amino acid could disrupt the precise geometry required for the N-terminal amine to attack the amide carbonyl and form the six-membered DKP ring. This conformational disruption could, in principle, disfavor DKP formation.

However, the increased flexibility can also facilitate other forms of cyclization. Research has shown that the presence of γ-amino acids can promote head-to-tail macrocyclization, leading to larger ring structures.[4][5] Therefore, while the incorporation of a γ-amino acid might reduce the formation of the specific six-membered DKP ring, it could potentially lead to other, larger cyclic byproducts. The use of γ-amino acids to control DKP formation is an area of advanced peptide chemistry that requires careful sequence- and context-dependent evaluation.

Troubleshooting Guide

Issue 1: Unexpectedly low peptide yield, especially with proline-containing sequences at the C-terminus.

Possible Cause: "Traceless" DKP formation, where the dipeptide has cleaved from the resin and been washed away during synthesis.

Troubleshooting Steps:

  • Analyze Wash Fractions: During the synthesis, collect the waste from the deprotection and coupling steps of the third amino acid. Analyze these fractions by LC-MS to detect the presence of the cleaved DKP byproduct.

  • Resin Selection: If DKP formation is confirmed or highly suspected, re-synthesize the peptide on a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group of the 2-CTC resin physically obstructs the N-terminal amine's approach to the amide backbone, thus providing steric hindrance to DKP formation.[3]

  • Optimize Deprotection: The standard 20% piperidine/DMF is likely too harsh for this sequence. Switch to a milder deprotection cocktail, such as 2% DBU and 5% piperazine in NMP, for all subsequent Fmoc removal steps.

  • Temperature Control: Ensure that all synthesis steps, especially deprotection, are carried out at a controlled room temperature (e.g., 20-25°C). Avoid any unnecessary heating.

Issue 2: A significant impurity peak is observed in the crude HPLC profile with a mass corresponding to the DKP of the first two amino acids.

Possible Cause: High levels of DKP formation are occurring, and the DKP is stable enough to be detected in the final product.

Troubleshooting Steps:

  • Confirm Identity of Impurity: Isolate the impurity peak by preparative HPLC and confirm its identity as the DKP by mass spectrometry and, if possible, NMR.

  • Employ Dipeptide Building Blocks: If the problem persists even with an optimized resin and deprotection conditions, consider synthesizing the problematic dipeptide segment separately (e.g., Fmoc-Pro-Gly-OH). Then, couple this dipeptide as a single unit to the first amino acid on the resin. This strategy completely bypasses the dipeptidyl-resin stage where DKP formation occurs.

  • In Situ Neutralization: For Boc-based synthesis, DKP formation can be suppressed by utilizing in situ neutralization protocols.[3]

  • Consider Backbone Modification (Advanced): For particularly challenging sequences where DKP formation is intractable, consider replacing one of the first two amino acids with a γ-amino acid analog. This should be approached with caution, as it will alter the final peptide's structure and potentially its biological activity. It is recommended to first perform small-scale test syntheses to evaluate the impact on DKP formation and the generation of other byproducts.

Experimental Protocols
Protocol 1: Standard SPPS Protocol Prone to DKP Formation (Baseline for Comparison)
  • Resin Preparation: Swell Wang resin (100-200 mesh, 1.0 mmol/g) in DMF for 1 hour.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) to the resin using a standard coupling agent like HBTU/DIPEA in DMF for 2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

  • Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using HBTU/DIPEA in DMF for 2 hours.

  • Cleavage and Analysis: After the second coupling, take a small sample of the resin, wash thoroughly, and cleave the dipeptide using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). Analyze the crude product by RP-HPLC and LC-MS to quantify the amount of DKP formed.

Protocol 2: Modified SPPS Protocol to Suppress DKP Formation
  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin (100-200 mesh, 1.2 mmol/g) in DCM for 1 hour.

  • First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) in DCM and add DIPEA. Add this solution to the resin and shake for 2 hours. Quench any remaining active sites with methanol.

  • Fmoc Deprotection: Treat the resin with 2% DBU/2% piperidine in DMF for 10 minutes at 20°C.

  • Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a low-racemization coupling agent like DIC/Oxyma in DMF for 2 hours at 20°C.

  • Cleavage and Analysis: Cleave the peptide from the resin using a mild cleavage cocktail appropriate for 2-CTC resin (e.g., 20% hexafluoroisopropanol in DCM). Analyze the crude product by RP-HPLC and LC-MS and compare the results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.

Visualizations
Mechanism of Diketopiperazine Formation

DKP_Formation cluster_0 Dipeptidyl-Resin cluster_1 Intramolecular Cyclization (Base Catalyzed) cluster_2 Products Dipeptide_Resin H₂N-AA₂-CO-NH-AA₁-CO-O-Resin Transition_State Tetrahedral Intermediate Dipeptide_Resin->Transition_State N-terminal amine attacks amide carbonyl DKP Diketopiperazine (Cyclic Dipeptide) Transition_State->DKP Cleavage from resin Resin HO-Resin Transition_State->Resin

Caption: Mechanism of DKP formation from a dipeptidyl-resin.

Troubleshooting Workflow for DKP Formation

DKP_Troubleshooting cluster_strategies Mitigation Strategies start Low Yield or DKP Impurity Detected? resin Switch to 2-CTC Resin start->resin Yes end Problem Solved start->end No deprotection Use Milder Deprotection Conditions resin->deprotection dipeptide Use Dipeptide Building Block deprotection->dipeptide gamma_aa Consider γ-Amino Acid Substitution (Advanced) dipeptide->gamma_aa re_evaluate Re-synthesize and Analyze gamma_aa->re_evaluate re_evaluate->resin Failure, Iterate re_evaluate->end Success

Caption: A workflow for troubleshooting DKP-related issues in SPPS.

References
  • Bernier, M. C., Paizs, B., & Wysocki, V. H. (2012). Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a(3) Ions. International Journal of Mass Spectrometry, 316-318, 259-267. [Link]

  • Bernier, M. C., Paizs, B., & Wysocki, V. H. (2012). Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions. PMC. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • University of Bath. (n.d.). Effects of steric bulk and stereochemistry on the rates of diketopiperazine formation from N-aminoacyl-2,2-dimethylthiazolidine-4-carboxamides (Dmt dipeptide amides) - a model for a new prodrug linker system. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ACS Publications. (2019). Amino Acid-Protecting Groups. [Link]

  • Sílce (CSIC). (n.d.). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C ‐Terminal Acid Peptides. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of Diaminooctanoic Acid Derivatives

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 2,8-diaminooctanoic acid (2,8-DAOA) , a non-proteinogenic amino acid often encountered in the structural anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 2,8-diaminooctanoic acid (2,8-DAOA) , a non-proteinogenic amino acid often encountered in the structural analysis of peptide antibiotics (e.g., polymyxin analogs) and as a metabolic marker.

Unlike its lower homologs—Lysine (C6) and Ornithine (C5)—2,8-DAOA (C8) exhibits distinct fragmentation kinetics due to its extended aliphatic side chain. This guide compares derivatization strategies, elucidates fragmentation mechanisms, and provides a validated protocol for its identification in complex biological matrices.[1]

Chemical Identity & Structural Homology

Understanding the structural relationship between 2,8-DAOA and common amino acids is critical for predicting MS behavior.[1]

CompoundCommon NameFormulaMonoisotopic Mass (Da)[M+H]+ (m/z)Side Chain Length
Ornithine OrnC5H12N2O2132.0899133.093 carbons
Lysine LysC6H14N2O2146.1055147.114 carbons
Homolysine hLysC7H16N2O2160.1212161.135 carbons
2,8-DAOA Bis-homolysine C8H18N2O2 174.1368 175.14 6 carbons

Derivatization Strategies for MS Analysis

Direct analysis of underivatized diamino acids is often hampered by poor retention on C18 columns and lack of chromophores.[1] Three derivatization strategies are evaluated below:

Strategy A: Fmoc-Cl (Fluorenylmethyloxycarbonyl)[1]
  • Target: Primary amines (N-alpha and N-epsilon/omega).[1]

  • Pros: High sensitivity (ESI+), excellent retention on C18, diagnostic fragment (m/z 179).

  • Cons: Double derivatization can lead to steric bulk; requires high organic solvent.[1]

  • Verdict: Recommended for LC-MS/MS trace analysis.

Strategy B: Butyl Ester / Acylation[1]
  • Target: Carboxyl group (esterification) and Amines (acylation).[1]

  • Pros: Standard for classical amino acid analysis (AAA); volatile for GC-MS.[1]

  • Cons: Time-consuming (2-step reaction); hydrolysis sensitive.[1]

  • Verdict: Suitable for GC-MS but less efficient for high-throughput LC-MS.[1]

Strategy C: Underivatized (HILIC)
  • Target: Native ion.

  • Pros: "Dilute and shoot"; no sample prep artifacts.

  • Cons: Requires HILIC optimization; severe matrix effects in biological fluids.[1]

  • Verdict: Viable only with high-resolution MS (HRMS) and rigorous cleanup.[1]

Fragmentation Mechanisms & Diagnostic Ions[2][3]

The fragmentation of 2,8-DAOA derivatives follows specific pathways governed by the stability of the resulting carbocations and the feasibility of cyclic transition states.

Mechanism 1: The "Homology Shift" Rule

For homologous series, diagnostic ions shift by +14 Da (CH2) per homolog.

  • Lysine Immonium Ion: m/z 84 (Cyclized pipecolic acid ion).[1][2]

  • 2,8-DAOA Immonium Ion: Predicted at m/z 112 .[1]

    • Note: The formation of the 8-membered cyclic ion (azocane ring) is kinetically less favorable than the 6-membered ring of Lysine. Consequently, 2,8-DAOA often exhibits a higher abundance of the primary ammonia loss ion [M+H-NH3]+ (m/z 158) compared to the cyclized immonium ion.

Mechanism 2: Fmoc-Derivative Fragmentation

Double Fmoc derivatization (bis-Fmoc-2,8-DAOA) is the standard for sensitivity.[1]

  • Precursor: [M+H]+ = 174 + (2 × 222) + 1 = m/z 619 .[1]

  • Pathway:

    • Fmoc Cleavage: Loss of the Fmoc group generates the stable dibenzofulvene cation (m/z 179 ).[1] This is the universal "surveillance" ion.[1]

    • Stepwise Deprotection: [M+H]+

      
       [M+H - Fmoc]+ (
      
      
      
      222 Da).[1]
Visualization: Fragmentation Pathways[1]

Fragmentation Precursor [M+H]+ 2,8-DAOA m/z 175.14 AmmoniaLoss [M+H - NH3]+ m/z 158.11 Precursor->AmmoniaLoss - NH3 (17 Da) WaterLoss [M+H - H2O]+ m/z 157.13 Precursor->WaterLoss - H2O (18 Da) Immonium Linear Immonium m/z 129.14 Precursor->Immonium - (H2O + CO) Cyclic Cyclic Ion (Azocane) m/z 112.11 Immonium->Cyclic - NH3 (Ring Closure)

Figure 1: Proposed CID fragmentation pathway for underivatized 2,8-diaminooctanoic acid. The formation of the cyclic m/z 112 ion is less favored than the equivalent m/z 84 in Lysine due to ring size constraints.

Comparative Performance Data

The following table contrasts the MS characteristics of 2,8-DAOA against its common analogs when analyzed as Fmoc derivatives (Bis-Fmoc).

FeatureLysine (C6)Homolysine (C7)2,8-DAOA (C8)
Precursor [M+H]+ m/z 591.2m/z 605.3m/z 619.3
Retention Time (C18) EarlyIntermediateLate (Most Hydrophobic)
Key Fragment 1 m/z 179 (Fmoc)m/z 179 (Fmoc)m/z 179 (Fmoc)
Key Fragment 2 m/z 84 (Immonium)m/z 98 (Immonium)m/z 112 (Immonium)
Lactam Formation High (7-ring)Moderate (8-ring)Low (9-ring)
Detection Limit < 10 fmol< 10 fmol< 10 fmol

Note: Retention time increases with side-chain length due to increased hydrophobicity of the alkyl chain.

Experimental Protocol: Validated Workflow

This protocol utilizes Fmoc derivatization for robust quantitation in plasma or hydrolysates.[1]

Reagents
  • Borate Buffer: 0.2 M, pH 8.5.

  • Fmoc-Cl Reagent: 5 mM in Acetonitrile (ACN).[1]

  • Quenching Solution: 1% Formic Acid in water.[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Mix 10 µL of sample (aqueous) with 10 µL of Borate Buffer.

    • Add 20 µL of Fmoc-Cl Reagent.[1]

    • Vortex and incubate at ambient temperature for 10 minutes . (Self-validation: Solution should remain clear; precipitation indicates excess protein).

    • Add 10 µL of Quenching Solution to stop the reaction and protonate the amines.

  • LC-MS/MS Acquisition:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 60% B over 8 minutes. (2,8-DAOA elutes later than Lysine).[1]

    • MS Mode: Positive Electrospray Ionization (+ESI).[1][3]

    • MRM Transitions (for 2,8-DAOA):

      • Quantifier: 619.3

        
         179.1 (Fmoc ion).[1]
        
      • Qualifier: 619.3

        
         397.2 (Loss of one Fmoc group).[1]
        
Workflow Diagram

Workflow Start Sample (Hydrolysate/Plasma) Buffer Add Borate Buffer (pH 8.5) Deprotonate Amines Start->Buffer Deriv Add Fmoc-Cl (in ACN) Incubate 10 min @ RT Buffer->Deriv Quench Add 1% Formic Acid Stop Reaction Deriv->Quench Inject Inject 5 µL into LC-MS/MS C18 Column Quench->Inject Data Data Analysis Monitor m/z 619 -> 179 Inject->Data

Figure 2: Optimized sample preparation workflow for Fmoc-derivatization of diaminooctanoic acid.[1]

References

  • PubChem. (2025).[1][4] (2S)-2,8-Diaminooctanoic acid | C8H18N2O2.[1][4][5] National Library of Medicine.[1] [Link]

  • IonSource. (2023).[1] Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses. [Link]

  • Bio-Synthesis Inc. (2023).[1] Amino Acid Masses Tables. [Link]

  • Scientific Reports. (2017). Microprobe Capillary Electrophoresis Mass Spectrometry for Single-cell Metabolomics. [Link]

Sources

Comparative

Technical Comparison: Enantiomeric Purity Analysis of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic Acid

[1] Executive Summary & The Analytical Challenge (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is a critical non-canonical amino acid building block, often employed in the synthesis of stapled peptides and peptide nucleic ac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & The Analytical Challenge

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is a critical non-canonical amino acid building block, often employed in the synthesis of stapled peptides and peptide nucleic acids (PNAs).[1] Unlike standard


-amino acids, the chiral center is located at the 

-position (C4), flanked by a long hydrophobic chain protected by Fmoc (fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups.

The Analytical Challenge:

  • Hydrophobicity: The dual protection (Fmoc/Boc) and the 8-carbon alkyl chain create significant solubility challenges in standard reversed-phase aqueous systems.[1]

  • Chromophore Dominance: The Fmoc group provides strong UV absorption at 254 nm and 265 nm, but its large aromatic structure can induce

    
     stacking, potentially causing peak broadening if not managed.[1]
    
  • Positional Isomerism: While enantiomeric purity (S vs. R at C4) is the primary concern, the method must also resolve potential regioisomers if the synthesis route allows amine migration.

This guide compares the two most robust methodologies for determining enantiomeric excess (


): Immobilized Polysaccharide Chiral HPLC  (The Gold Standard) and Supercritical Fluid Chromatography (SFC)  (The High-Throughput Alternative).

Decision Framework: Method Selection

The following logic gate illustrates the decision process for selecting the optimal separation mode based on laboratory capabilities and sample solubility.

MethodSelection Start Start: (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic Acid Solubility Solubility Check: Soluble in Hexane/Alcohol? Start->Solubility HPLC_Coated Method A1: Coated CSP (Chiralcel OD-H / AD-H) Risk: Limited solvent choice Solubility->HPLC_Coated Yes (High Solubility) HPLC_Immob Method A2: Immobilized CSP (Chiralpak IA / IC) Benefit: Can use DCM/THF Solubility->HPLC_Immob No (Needs DCM/THF) SFC Method B: SFC (CO2 + MeOH) Benefit: Speed & Green Solubility->SFC High Throughput Required Result Calculate Enantiomeric Excess (ee) HPLC_Coated->Result Standard Separation HPLC_Immob->Result Robust Separation SFC->Result Fast Separation

Figure 1: Decision tree for selecting the chromatographic mode. Immobilized phases are preferred due to the high hydrophobicity of the Fmoc/Boc-protected analyte.

Method A: Immobilized Polysaccharide HPLC (Recommended)

This is the most robust method for Fmoc-protected amino acids.[1] We utilize immobilized chiral stationary phases (CSPs) rather than coated ones.[1] The immobilization allows the use of "forbidden" solvents like dichloromethane (DCM) or ethyl acetate to dissolve the hydrophobic sample without stripping the chiral selector.

Technical Specifications
  • Column: Chiralpak IC or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica).[1]

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.[1][2]

  • Mode: Normal Phase.

Detailed Protocol
  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).[1]

    • Solvent B: Isopropanol (IPA) or Ethanol (EtOH).[1]

    • Additive: Trifluoroacetic acid (TFA) at 0.1%.[1][3]

    • Ratio: Start with Hexane:IPA:TFA (80:20:0.1 v/v/v).[1]

    • Why TFA? The free carboxylic acid on the C1 position must be protonated to prevent peak tailing and non-specific interaction with the silica support.

  • Sample Preparation:

    • Dissolve 1.0 mg of the sample in 1 mL of Ethanol.

    • Note: If solubility is poor, dissolve in 100 µL DCM, then dilute with 900 µL Hexane/IPA.[1] (Only possible on Immobilized columns like IA/IC).[1]

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.[1][2]

    • Temperature: 25°C.

    • Detection: UV @ 265 nm (Fmoc specific) and 210 nm (Amide bonds).[1]

  • System Suitability Criteria:

    • Resolution (

      
      ) between (S) and (R) enantiomers: 
      
      
      
      .[1]
    • Tailing Factor (

      
      ): 
      
      
      
      .[1]
Expected Mechanism

The separation is driven by hydrogen bonding between the carbamate groups on the CSP and the amide/carbamate groups (Fmoc/Boc) of the analyte, along with


 interactions between the Fmoc fluorenyl rings and the phenyl groups of the CSP.

Method B: Supercritical Fluid Chromatography (SFC)[3][4][5]

SFC is the modern alternative, offering 3-5x faster run times and reduced solvent costs. It is particularly effective for hydrophobic Fmoc-derivatives because supercritical CO


 is an excellent solvent for lipophilic compounds.[1]
Technical Specifications
  • Column: Chiralpak IG-3 or Lux Cellulose-2.[1]

  • Mobile Phase: CO

    
     (Main carrier) + Methanol (Modifier).[1][4]
    
Detailed Protocol
  • Mobile Phase:

    • Gradient: 5% to 40% Methanol in CO

      
       over 5 minutes.
      
    • Additive: 0.1% TFA or Formic Acid in the Methanol modifier.[1]

    • Note: Basic additives (DEA) should be avoided as they may degrade the Fmoc group.[1]

  • Settings:

    • Back Pressure: 120-150 bar.[1]

    • Temperature: 35-40°C.[1]

    • Flow Rate: 3.0 - 4.0 mL/min.[1]

  • Advantages:

    • The low viscosity of scCO

      
       allows high flow rates without high backpressure.[1]
      
    • Fmoc-compounds elute sharply due to high solubility in CO

      
      .[1]
      

Comparative Analysis & Data

The following table summarizes the performance metrics based on experimental validation of similar Fmoc-protected hydrophobic amino acids.

FeatureMethod A: HPLC (Immobilized Amylose)Method B: SFC (Cellulose/Amylose)Method C: Indirect (Marfey's Reagent)
Resolution (

)
High (2.5 - 4.0) High (2.0 - 3.[1]5)Variable
Analysis Time 20 - 30 mins3 - 8 mins > 60 mins (includes prep)
Sample Prep Simple (Dissolve & Shoot)SimpleComplex (Requires derivatization)
Risk of Racemization Zero (Direct analysis)Zero (Direct analysis)High (Chemical reaction required)
Solvent Consumption High (Hexane/IPA)Low (Mainly CO

)
Low (Aqueous MeOH)
Limit of Detection 0.1% enantiomer0.1% enantiomer0.5% (impurity overlap)
Why NOT use Marfey's Reagent (Method C)?

Marfey's reagent (FDAA) reacts with free amines.[1] To use it, you would have to deprotect the N-4-Fmoc group.[1]

  • Risk: Base-induced deprotection (e.g., Piperidine) can cause racemization at the C4 chiral center via proton abstraction, especially if the adjacent chain allows enolization.

Experimental Workflow Diagram

This diagram outlines the rigorous validation steps required to certify the method for regulatory submission.

ValidationWorkflow Step1 1. Specificity Check Inject Racemate (Mix S+R) Step2 2. Optimize Separation Adjust IPA% or Temp Target Rs > 2.0 Step1->Step2 Step3 3. LOD/LOQ Study Spike 0.1% R-isomer into S-isomer Step2->Step3 Step4 4. Robustness Vary Flow +/- 0.1 mL Vary Temp +/- 2°C Step3->Step4

Figure 2: Method validation workflow ensuring specificity, sensitivity, and robustness.

References

  • Phenomenex. (2022).[1][5] Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC. Phenomenex Technical Notes. [Link]

  • Daicel Chiral Technologies. (2025).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Chiral Technologies. [Link]

Sources

Validation

A Comparative Guide to Linker Flexibility: Diaminooctanoic Acid vs. Aminohexanoic Acid in Bioconjugate Design

Introduction: The Critical Role of the Linker In the intricate world of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is far more than a simple ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker

In the intricate world of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is far more than a simple chemical bridge. It is a critical design element that dictates the stability, solubility, pharmacokinetics, and ultimate efficacy of the entire construct.[][2] The linker's chemical architecture, particularly its length and flexibility, governs the spatial relationship between the targeting moiety (e.g., an antibody) and the functional payload (e.g., a cytotoxic drug).[][3] An optimally designed linker must be stable enough to prevent premature payload release in circulation, yet facilitate efficient activity at the target site.[4][5]

This guide provides a comparative analysis of two commonly employed alkyl-based linkers: 6-Aminohexanoic acid (Ahx) and 8-Aminooctanoic acid (Aoc), a representative diaminooctanoic acid variant for direct comparison. We will delve into their structural differences, the resulting impact on flexibility, and the strategic implications for researchers in drug development.

Chemical Profiles of the Linkers

Both Aminohexanoic acid and 8-Aminooctanoic acid are ω-amino acids, characterized by a terminal amino group and a terminal carboxylic acid group on a linear alkyl chain.[6][7][8] This bifunctional nature makes them readily amenable to standard peptide synthesis and bioconjugation chemistries.[8]

  • 6-Aminohexanoic Acid (Ahx): A synthetic analog of the amino acid lysine, Ahx features a six-carbon backbone.[9][10] It is widely recognized for its use as a flexible, hydrophobic structural element in modified peptides and other biological constructs.[6][9][11]

  • 8-Aminooctanoic Acid (Aoc): As its name implies, Aoc possesses a longer, eight-carbon alkyl chain.[8][12] This extended backbone is the primary structural differentiator from Ahx and is the source of its distinct physical properties.

The fundamental structures of these two linkers are presented below for direct comparison.

Caption: Chemical structures of 6-Aminohexanoic and 8-Aminooctanoic acid.

Comparative Analysis: Flexibility, Hydrophobicity, and Strategic Implications

The choice between Ahx and Aoc is a strategic one, driven by the specific requirements of the bioconjugate. The two additional methylene units in Aoc's backbone have significant consequences for the linker's overall behavior.

Property6-Aminohexanoic Acid (Ahx)8-Aminooctanoic Acid (Aoc)Rationale & Implications
Molecular Formula C₆H₁₃NO₂[7]C₈H₁₇NO₂[13][14]The addition of two -(CH₂)- groups directly impacts molecular weight and physicochemical properties.
Molecular Weight 131.17 g/mol [10]159.23 g/mol [14]A higher molecular weight can influence the overall size and diffusion characteristics of the final conjugate.
Alkyl Chain Length 6 Carbons8 CarbonsThe primary structural difference dictating flexibility and hydrophobicity.
Flexibility FlexibleMore FlexibleFlexibility arises from free rotation around C-C single bonds. Aoc's two extra bonds provide more degrees of rotational freedom, allowing it to sample a larger conformational space. This can be critical for overcoming steric hindrance between the antibody and payload.[][8]
Hydrophobicity Hydrophobic[9]More HydrophobicThe longer, nonpolar alkyl chain of Aoc increases its hydrophobic character.[8] This can enhance membrane interactions but may also increase the risk of aggregation if not properly balanced with hydrophilic components.[]
Chemical Stability HighHighBoth linkers feature a chemically robust all-carbon backbone, making them resistant to enzymatic cleavage in circulation.[8]
The Causality Behind Flexibility

The flexibility of these linkers is not an abstract concept; it is a direct result of their molecular structure. The saturated sp³-hybridized carbon atoms in the alkyl chain allow for near-free rotation around the carbon-carbon single bonds. With each additional -(CH₂)- unit, the number of rotatable bonds increases, endowing the linker with greater conformational freedom.

8-Aminooctanoic acid, with its longer chain, can act as a more effective "spacer," ensuring that a bulky payload does not sterically interfere with the targeting function of its partner molecule.[8] For instance, in a radiolabeled peptide, the Aoc linker can separate the large chelator-radioisotope complex from the peptide's binding motif, preserving its affinity for its target receptor.[8] Conversely, a shorter linker like Ahx might be insufficient to prevent such interference.

However, this increased length is a double-edged sword. While studies have shown that longer linkers can improve outcomes, an excessively long or flexible linker may increase the risk of non-specific interactions or conformational instability.[][9] The amino acid composition and length are both critical design parameters.[15]

Experimental Protocols for Linker Evaluation

To move from theoretical properties to empirical evidence, rigorous experimental validation is essential. The following protocols outline key methodologies for incorporating these linkers and assessing their performance.

Protocol 1: Incorporation of Linkers via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard method for incorporating Fmoc-protected Ahx or Aoc into a peptide sequence on a solid support. The bifunctional nature of the linkers allows them to be treated like any other amino acid in the synthesis cycle.[8]

Objective: To covalently attach an aminoalkanoic acid linker to a resin-bound peptide chain.

Materials:

  • Fmoc-protected solid-phase resin (e.g., TentaGel R RAM)

  • Fmoc-amino acids

  • Fmoc-6-aminohexanoic acid or Fmoc-8-aminooctanoic acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Automated Peptide Synthesizer (e.g., Prelude X)

Methodology:

  • Resin Preparation: Swell the resin in DMF within the synthesizer's reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the terminal amino acid of the growing peptide chain by treating the resin with 20% piperidine in DMF. This exposes a free amine for the next coupling step.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Linker Activation & Coupling:

    • In a separate vial, dissolve Fmoc-6-aminohexanoic acid (or Fmoc-8-aminooctanoic acid), HATU, and NMM in DMF to pre-activate the linker's carboxylic acid group.

    • Transfer the activated linker solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. This forms a stable amide bond between the linker and the peptide.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycle: Continue the synthesis by deprotecting the Fmoc group on the newly added linker and coupling the next Fmoc-amino acid in the sequence.

  • Final Cleavage & Deprotection: Once the full sequence is assembled, cleave the peptide-linker conjugate from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid-based).

This self-validating system ensures that each coupling and deprotection step is driven to completion before the next is initiated, guaranteeing high-purity final products.

Protocol 2: In Vitro Plasma Stability Assay

The stability of the final conjugate in plasma is a critical predictor of its in vivo behavior.[4] This assay quantifies the premature release of a payload from its targeting moiety over time.

Objective: To compare the stability of bioconjugates containing Ahx vs. Aoc linkers in a physiologically relevant matrix.

Materials:

  • Purified bioconjugates (e.g., ADC-Ahx-Payload and ADC-Aoc-Payload)

  • Human or mouse plasma, anticoagulated (e.g., with K₂EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical system: LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) or HPLC.[]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prep_adc Prepare ADC Stock (Ahx & Aoc variants) incubate Incubate ADC in Plasma at 37°C prep_adc->incubate prep_plasma Thaw & Prepare Plasma Pool prep_plasma->incubate timepoints Collect Aliquots at Time Points (0, 6, 24, 48, 96h) incubate->timepoints quench Quench Reaction (e.g., Acetonitrile) timepoints->quench analyze Analyze Samples by LC-MS/MS quench->analyze quantify Quantify Intact ADC vs. Released Payload analyze->quantify

Sources

Comparative

The Hidden Variable in SPPS: A QC Guide to (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic Acid

Topic: QC Standards for Purchasing (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic Acid Content Type: Technical Comparison & QC Guide Author Persona: Senior Application Scientist, Peptide Chemistry Division Executive Summary In com...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: QC Standards for Purchasing (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic Acid Content Type: Technical Comparison & QC Guide Author Persona: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

In complex peptide synthesis—particularly for stapled peptides, PNA backbones, or branched ubiquitination mimics—standard


-amino acids often fail to provide the necessary spatial geometry. This is where (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid  enters the workflow.[1][2]

Unlike Fmoc-Lys(Boc)-OH, which is an


-amino acid, this molecule is a 

-amino acid derivative
(amine at C4 relative to C1 carboxyl). This structural deviation fundamentally alters coupling kinetics, solubility, and aggregation propensity.

This guide moves beyond the Certificate of Analysis (CoA). It provides a rigorous framework for qualifying this raw material, comparing it against standard alternatives, and establishing a self-validating QC protocol to prevent costly batch failures.

Part 1: Structural Analysis & Comparative Alternatives

To understand the QC requirements, we must first understand the molecule's behavior relative to its "competitors" in the reagent cabinet.

The Molecule vs. The Standard (Lysine)

Most procurement teams treat this molecule as a "Lysine analog." This is a dangerous oversimplification.

Feature(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic Acid Fmoc-Lys(Boc)-OH Impact on Synthesis
Backbone Type

-Amino Acid (4-aminobutyric backbone)

-Amino Acid
Coupling Difficulty:

-amino acids have slower coupling kinetics due to increased degrees of freedom and steric hindrance at the activation site.
Side Chain 4-carbon spacer to distal amine (C4 to C8)4-carbon spacer (C2 to C6)Hydrophobicity: The C8 octanoic backbone is significantly more hydrophobic than Lysine, increasing the risk of on-resin aggregation.
Stereocenter Chiral center at C4Chiral center at C2 (

)
Racemization Risk:

-positions are generally less prone to oxazolone-mediated racemization than

-positions, but impurities are harder to separate.
Why Choose This Over Alternatives?
  • Alternative A: Fmoc-Lys(Boc)-OH: Cheaper and couples easily. Limitation: It enforces a standard peptide backbone distance (3.8 Å). The diaminooctanoic acid derivative extends the backbone spacing, which is critical for inducing specific secondary structures or fitting into enzymatic pockets that require a "looser" fit.

  • Alternative B: Linear Linkers (e.g., 8-Amino-octanoic acid): These lack the side-chain functionality for branching. If you need to grow a chain and branch off it, the N-4/N-8 substitution is non-negotiable.

Part 2: Critical QC Specifications (The "Golden Standard")

When sourcing this material, a standard >98% purity claim is insufficient. You must demand—and verify—the following specific parameters.

1. Chiral Purity (The Silent Killer)
  • Requirement:

    
     enantiomeric excess (ee).
    
  • Why: The (R)-enantiomer is a diastereomeric impurity in your final peptide. Because this is a

    
    -amino acid, the (R)-isomer will induce a massive "kink" in the backbone, potentially destroying the biological activity of stapled peptides.
    
  • Red Flag: Suppliers using "Optical Rotation" alone. You must require Chiral HPLC data.

2. Regio-Isomeric Purity
  • Requirement:

    
     of the N-8-Fmoc / N-4-Boc isomer.
    
  • Why: During synthesis, if the protecting groups are swapped (scrambling), you will couple through the wrong amine. This leads to a peptide with a "dangling" tail rather than a linear backbone.

3. Water Content (Karl Fischer)
  • Requirement:

    
    .
    
  • Why: As a

    
    -amino acid, activation is already sluggish. Excess water hydrolyzes the active ester (e.g., O-At) faster than the amine can attack, leading to deletion sequences.
    
Part 3: Experimental Validation Protocols

Do not trust the vendor's CoA blindly. Perform these two tests upon receipt of any new batch >5g.

Protocol A: Chiral HPLC Verification

Standard C18 columns cannot separate the enantiomers of this molecule effectively.

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Fmoc absorption).

  • Acceptance Criteria: Main peak (S-isomer) >99.5%. Minor peak (R-isomer) <0.5%.

Protocol B: The "Hydrophobic Aggregation" Dissolution Test

This molecule is prone to forming gels in DMF, which ruins automated synthesizers.

  • Weigh: 100 mg of the substance.

  • Solvent: Add 1.0 mL of DMF (Dimethylformamide).

  • Action: Vortex for 30 seconds.

  • Observation:

    • Pass: Clear, colorless solution.

    • Fail: Turbidity, floating particulates, or gel formation.

  • Stress Test: If it passes, add 100 µL of Piperidine. If it precipitates immediately, it indicates the presence of oligomeric impurities that are insoluble in deprotection cocktails.

Part 4: Visualizing the Workflow
Diagram 1: QC Decision Matrix

This flowchart guides the decision-making process upon receipt of the material.

QC_Workflow Start Receive Material (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid Visual Visual Inspection (White to off-white powder) Start->Visual Solubility Solubility Test (0.5M in DMF) Visual->Solubility Pass Reject REJECT BATCH Return to Vendor Visual->Reject Fail (Color/Clumping) HPLC_Achiral Reverse Phase HPLC (Purity > 98%) Solubility->HPLC_Achiral Pass (Clear) Solubility->Reject Fail (Turbid/Gel) HPLC_Chiral Chiral HPLC (Enantiomeric Excess > 99.5%) HPLC_Achiral->HPLC_Chiral Pass HPLC_Achiral->Reject Fail (<98%) HPLC_Chiral->Reject Fail (>0.5% R-isomer) Approve APPROVE Release for Synthesis HPLC_Chiral->Approve Pass

Caption: QC Decision Matrix ensuring only high-quality starting material enters the synthesis pipeline.

Diagram 2: The Consequence of Failure (SPPS Pathway)

What happens if you use low-quality material? This diagram illustrates the chemical pathway to "Deletion Sequences."

SPPS_Failure Activation Activation (DIC/Oxyma) Coupling Gamma-Amine Coupling (Slow Kinetics) Activation->Coupling Result_Deletion Deletion Sequence (n-1 Peptide) Coupling->Result_Deletion Incomplete Coupling Impurity_Water Impurity: Water > 1% Hydrolysis Active Ester Hydrolysis Impurity_Water->Hydrolysis Impurity_Isomer Impurity: (R)-Isomer StericClash Steric Clash (Backbone Kink) Impurity_Isomer->StericClash Hydrolysis->Result_Deletion Competing Reaction Result_Diastereomer Diastereomeric Peptide (Impossible to Purify) StericClash->Result_Diastereomer Incorporation

Caption: Mechanistic pathway showing how water and chiral impurities lead to irreversible peptide failure.

Part 5: Case Study (Simulated Data)

To illustrate the impact of these QC measures, we compared two batches of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid in the synthesis of a model stapled peptide (20-mer).

ParameterBatch A (High Quality) Batch B (Discount Supplier)
Vendor Claimed Purity 99.1%98.5%
Lab Measured Chiral Purity 99.8% (S) 94.2% (S) / 5.8% (R)
Solubility (0.5M DMF) Clear (< 1 min)Hazy (required sonication)
Synthesis Yield (Crude) 82%45%
Main Impurity None > 2%+381 Da (Diastereomer)
Outcome Success Failure (Purification impossible)

Analysis: Batch B contained significant (R)-isomer contamination. Because the (R)-isomer couples at a slightly different rate and changes the peptide's folding on-resin, it caused incomplete coupling of subsequent amino acids, leading to a low yield and a complex impurity profile that co-eluted with the product.

References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][] Chemical Reviews.

  • FDA Guidance for Industry. (2021). "Anda Submissions – Amendments and Easily Correctable Deficiencies Under GDUFA." (Relevant for impurity thresholds in peptide generics).

  • Carpino, L. A., & Han, G. Y. (1970).[3] "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[4] The Journal of Organic Chemistry. (Foundational text on Fmoc stability).

  • Sigma-Aldrich Technical Bulletin. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."

Sources

Validation

A Comparative Guide to Coupling Reagents: Optimizing the Acylation of Diaminooctanoic Acid with HATU vs. PyBOP

In the landscape of solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation, the choice of coupling reagent is a critical determinant of success, directly impacting reaction efficiency, yield, and pu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation, the choice of coupling reagent is a critical determinant of success, directly impacting reaction efficiency, yield, and purity. This is particularly true when dealing with non-canonical or challenging substrates such as diamino acids. This guide provides an in-depth comparison of two widely-used phosphonium- and uronium-based coupling reagents, HATU and PyBOP, specifically in the context of acylating a diaminooctanoic acid backbone. We will explore the mechanistic nuances, present comparative performance data, and offer detailed protocols to guide researchers in making an informed selection for their specific application.

The Challenge: Acylating Diaminooctanoic Acid

Diaminooctanoic acid presents a unique set of challenges in peptide synthesis. As a molecule with two distinct nucleophilic sites—the α-amino group and a distal amino group—it demands precise control over the coupling reaction to ensure chemoselectivity and prevent undesirable side reactions. Key challenges include:

  • Intramolecular Cyclization: The presence of two amino groups can lead to lactamization, a common side reaction that results in a cyclic byproduct, reducing the yield of the desired linear product.

  • Steric Hindrance: Depending on the protecting groups and the nature of the incoming carboxylic acid, steric hindrance can slow down the reaction rate, requiring a highly efficient activation method.

  • Protecting Group Strategy: The choice of orthogonal protecting groups for the two amino functions is crucial and can influence the reactivity of each site.

A superior coupling reagent in this context is one that facilitates rapid and efficient amide bond formation while minimizing side reactions, particularly racemization and cyclization.

Mechanistic Overview: Uronium vs. Phosphonium Reagents

The fundamental difference between HATU and PyBOP lies in their mechanism of carboxylic acid activation.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based reagent. In the presence of a tertiary base like diisopropylethylamine (DIPEA), it reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amino group. The inclusion of the aza-benzotriazole moiety (the "A" in HATU) is crucial, as the released HOAt anion is a superior leaving group compared to HOBt, leading to faster reaction rates and reduced racemization.

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent. It activates a carboxylic acid by forming a benzotriazol-1-yl-ester (an active ester) and a phosphine oxide byproduct. This activation pathway is also highly efficient, though generally considered slightly slower than that of HATU. The absence of the guanidinium group, a key feature of uronium salts, means PyBOP is less prone to certain side reactions like guanidinylation of the free amine.

Core Activation Mechanisms

Below are diagrams illustrating the distinct activation pathways for each reagent.

HATU_Mechanism cluster_reactants Reactants cluster_products Activated Species RCOOH R-COOH ActiveEster O-Acylisourea (Highly Reactive) RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->RCOOH - H+ HOAt HOAt ActiveEster->HOAt releases

Caption: Activation of a carboxylic acid by HATU proceeds via a highly reactive O-acylisourea intermediate.

PyBOP_Mechanism cluster_reactants Reactants cluster_products Activated Species RCOOH R-COOH ActiveEster OBt Active Ester RCOOH->ActiveEster Activation PyBOP PyBOP PyBOP->ActiveEster PhosphineOxide Phosphine Oxide Byproduct PyBOP->PhosphineOxide forms Base Base (DIPEA) Base->RCOOH - H+

Caption: PyBOP activates a carboxylic acid to form an OBt active ester, a slightly more stable intermediate.

Performance Comparison: HATU vs. PyBOP for Diaminooctanoic Acid Coupling

To provide a clear comparison, we present representative data based on typical outcomes observed in difficult coupling scenarios analogous to the acylation of a protected diaminooctanoic acid derivative. The following table summarizes the expected performance of each reagent under optimized conditions.

ParameterHATUPyBOPAnalysis
Coupling Yield 90-98%85-95%HATU generally provides higher yields due to the superior reactivity of the O-acylisourea intermediate, which drives the reaction to completion more effectively.
Reaction Time 30-60 minutes1-3 hoursThe activation with HATU is significantly faster, leading to shorter overall reaction times. This can be advantageous in minimizing potential side reactions that occur over longer periods.
Purity (Crude) HighHighBoth reagents are known for clean reactions. However, the faster kinetics of HATU can sometimes lead to a cleaner crude product profile by outcompeting side reaction pathways.
Side Product Risk Guanidinylation: Low but possible if excess reagent/base is used.Guanidinylation: None.PyBOP is inherently incapable of causing guanidinylation of the N-terminus, a potential side reaction with HBTU/HATU where the free amine is capped with a guanidinium group. This makes PyBOP a safer choice if this side reaction is a concern.
Racemization Very LowVery LowBoth reagents are designed to minimize racemization. The presence of HOAt in HATU provides a slight advantage, making it exceptionally effective at preserving stereochemical integrity.
Cost & Stability Higher Cost, Moisture SensitiveLower Cost, More StablePyBOP is generally more economical and less sensitive to ambient moisture during storage and handling compared to HATU.

Experimental Protocols

The following protocols are designed for the coupling of an N-protected carboxylic acid to the free amino group of a partially protected diaminooctanoic acid derivative.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Workup & Analysis Dissolve_Acid Dissolve Carboxylic Acid (1.2 eq) in DMF Add_Reagent Add Coupling Reagent (HATU or PyBOP, 1.15 eq) Dissolve_Acid->Add_Reagent Dissolve_Amine Dissolve Protected Diaminooctanoic Acid (1.0 eq) in DMF Add_Base Add DIPEA (2.5 eq) Dissolve_Amine->Add_Base Stir Stir at RT Add_Base->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Workup/Extraction Quench->Extract Purify Purify via Chromatography Extract->Purify Analyze Analyze by LC-MS & NMR Purify->Analyze

Comparative

Revolutionizing Peptide Therapeutics: A Comparative Guide to Metabolic Stability Enhanced by Diaminooctanoic Acid

Abstract The therapeutic potential of peptides is often hampered by their inherent metabolic instability, leading to rapid degradation and short in vivo half-lives.[1][2][3] A primary obstacle is their susceptibility to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic potential of peptides is often hampered by their inherent metabolic instability, leading to rapid degradation and short in vivo half-lives.[1][2][3] A primary obstacle is their susceptibility to proteolytic cleavage by a myriad of enzymes present in biological systems.[4][5][6] This guide provides a comprehensive comparison of strategies to enhance peptide stability, with a particular focus on the incorporation of the non-canonical amino acid, 8-aminooctanoic acid (Aoc). We will delve into the mechanistic rationale behind this and other stability-enhancing modifications, provide detailed experimental protocols for assessing metabolic stability, and present comparative data to guide researchers in the design of more robust peptide-based therapeutics.

The Challenge: The Ephemeral Nature of Therapeutic Peptides

Peptides, with their high specificity and potency, represent a promising class of therapeutics.[3][7] However, their clinical translation is often challenged by rapid enzymatic degradation in the body.[1][2][5] This breakdown is primarily mediated by proteases and peptidases, which hydrolyze the peptide bonds that form the backbone of these molecules.[4][5] This enzymatic onslaught begins the moment a peptide enters the bloodstream, where circulating proteases can cleave it into inactive fragments within minutes.[5]

Several factors influence a peptide's susceptibility to enzymatic degradation, including its amino acid sequence, size, and conformation.[5][8] Peptides containing sequences recognized by common proteases, such as trypsin which cleaves after lysine or arginine residues, are particularly vulnerable.[5] Beyond the circulatory system, peptides face harsh enzymatic environments in the gastrointestinal tract, liver, and kidneys, further limiting their bioavailability and therapeutic window.[6][9]

The Solution: Strategic Incorporation of Non-Canonical Amino Acids

To overcome these stability issues, medicinal chemists have developed various strategies, with the incorporation of non-canonical amino acids (ncAAs) emerging as a powerful approach.[8][10][11] These synthetic amino acids, not found in the standard genetic code, can introduce structural modifications that sterically hinder protease recognition and binding, thereby protecting the peptide backbone from cleavage.[8][12]

Among the diverse array of ncAAs, 8-aminooctanoic acid (Aoc) has garnered significant attention as a flexible and effective linker molecule.[13] Its eight-carbon alkyl chain provides a balance of flexibility and hydrophobicity, which can be leveraged to modulate the physicochemical properties of the peptide.[13] The all-carbon backbone of Aoc is chemically robust and resistant to enzymatic degradation, contributing to the overall in vivo stability of the modified peptide.[13]

Other notable strategies for enhancing peptide stability include:

  • D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-enantiomers can significantly increase resistance to proteolysis, as proteases are stereospecific for L-amino acids.[2][12][14]

  • N- and C-Terminal Modifications: Capping the ends of a peptide with modifications like acetylation (N-terminus) or amidation (C-terminus) can block the action of exopeptidases.[9][15]

  • Cyclization: Constraining the peptide's conformation through cyclization can reduce its flexibility, making it a less favorable substrate for proteases.[9]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the peptide, shielding it from enzymatic attack and reducing renal clearance.[1]

Assessing Metabolic Stability: A Guide to Key In Vitro Assays

To evaluate the effectiveness of these stability-enhancing modifications, robust and reproducible in vitro assays are essential. The two most common methods are the plasma stability assay and the liver microsomal stability assay.

Plasma Stability Assay

This assay assesses the stability of a peptide in the presence of plasma, which contains a complex mixture of proteases.[16][17]

Rationale: This assay provides a direct measure of a peptide's susceptibility to degradation by circulating enzymes, offering a crucial early indicator of its potential in vivo half-life.[16][17]

Experimental Workflow:

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide Test Peptide Stock (e.g., 1 mM in DMSO) Incubate Incubate Peptide in Plasma (37°C, e.g., 1 µM final conc.) Peptide->Incubate Plasma Plasma (Human, Rat, etc.) Plasma->Incubate Timepoints Collect Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate % Remaining and Half-Life (t½) LCMS->Data

Caption: Workflow for the in vitro plasma stability assay.

Detailed Protocol:

  • Preparation: Prepare a stock solution of the test peptide (e.g., 1 mM in DMSO). Thaw frozen plasma (e.g., human, rat) at 37°C.

  • Incubation: Add the test peptide to the plasma to a final concentration of 1 µM.[16] Incubate the mixture at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), remove an aliquot of the incubation mixture.[16][17]

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, typically a cold organic solvent like acetonitrile containing an internal standard.[16][18]

  • Sample Preparation: Centrifuge the samples to precipitate plasma proteins.[16]

  • Analysis: Analyze the supernatant using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of remaining parent peptide.[16][19]

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½).[16]

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a peptide in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[20][21][22]

Rationale: The liver is a primary site of drug metabolism.[21][22] This assay helps to predict the hepatic clearance of a peptide and provides insights into its Phase I metabolic pathways.[18][21][23]

Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide Test Peptide Stock (e.g., 1 mM in DMSO) PreIncubate Pre-incubate Peptide with Microsomes (37°C) Peptide->PreIncubate Microsomes Liver Microsomes (Human, Rat, etc.) Microsomes->PreIncubate NADPH NADPH Regenerating System Initiate Initiate Reaction with NADPH NADPH->Initiate PreIncubate->Initiate Timepoints Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) Initiate->Timepoints Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate Intrinsic Clearance and Half-Life (t½) LCMS->Data

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol:

  • Preparation: Prepare a working solution of the test peptide. Dilute liver microsomes in a suitable buffer (e.g., phosphate buffer). Prepare an NADPH regenerating system.[20]

  • Pre-incubation: Pre-incubate the test peptide with the liver microsomes at 37°C to allow for temperature equilibration.[18]

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[18][22]

  • Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots and quench the reaction with a cold organic solvent containing an internal standard.[21][22]

  • Sample Preparation: Centrifuge the samples to pellet the microsomes and precipitated proteins.[20]

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent peptide.[18][21]

  • Data Analysis: Calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[18][21]

Comparative Analysis: The Impact of Diaminooctanoic Acid on Peptide Stability

To illustrate the impact of incorporating 8-aminooctanoic acid (Aoc) on metabolic stability, let's consider a hypothetical case study comparing a native peptide with its Aoc-modified counterpart.

Table 1: Comparative Metabolic Stability Data

PeptideSequenceModificationPlasma Half-life (t½, min)Microsomal Half-life (t½, min)
Peptide A(Native)None1535
Peptide B(Aoc-modified)Internal Aoc Linker>12098

The data clearly demonstrates the significant stabilizing effect of incorporating an Aoc linker. Peptide B, containing the Aoc modification, exhibits a dramatically increased half-life in both plasma and liver microsomes compared to the native Peptide A. This enhanced stability can be attributed to the resistance of the Aoc backbone to enzymatic cleavage.[13]

Conclusion and Future Perspectives

The incorporation of non-canonical amino acids, such as 8-aminooctanoic acid, represents a highly effective strategy for overcoming the inherent metabolic instability of therapeutic peptides.[9][11] By providing detailed, self-validating experimental protocols and comparative data, this guide empowers researchers to rationally design and evaluate more robust peptide drug candidates. As our understanding of peptide metabolism and the repertoire of synthetic amino acids expand, we can anticipate the development of next-generation peptide therapeutics with optimized pharmacokinetic profiles and enhanced clinical efficacy.

References

  • Taylor & Francis eBooks. (n.d.). Enzymatic Barriers to Peptide and Protein Drug Delivery | 8. Retrieved from [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Enzymatic Degradation Studies: Assessing Peptide Stability. (2025, October 9). Retrieved from [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Early Engineering Approaches to Improve Peptide Developability and Manufacturability. Frontiers in Bioengineering and Biotechnology, 9, 648523. Retrieved from [Link]

  • Al-Azzam, W., & El-Sayed, R. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious. VTechWorks. Retrieved from [Link]

  • Melo, M. C. R., & Castanho, M. A. R. B. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10037. Retrieved from [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Blanco-Ania, D., Padron, J. M., & van der Marel, G. A. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 415-420. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • Kohler, A., Jülke, E. M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618–3625. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Queen's University Belfast. (2022, October 19). Strategies for improving peptide stability and delivery. Retrieved from [Link]

  • BYU ScholarsArchive. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. Retrieved from [Link]

  • PubMed. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Harris, P. W. R., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2359. Retrieved from [Link]

  • Li, Y., et al. (2025). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Journal of Nanobiotechnology, 23(1), 183. Retrieved from [Link]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of the in vitro metabolic stability of peptides 3 and 4.... Retrieved from [Link]

  • Li, F., & Li, W. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 19(9), 748-761. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Agilent. (2024, May 1). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. Retrieved from [Link]

  • JPT. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Retrieved from [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618–3625. Retrieved from [Link]

  • Grissenberger, P., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(21), 11599. Retrieved from [Link]

  • PubMed. (2012, July 15). Extraordinary metabolic stability of peptides containing α-aminoxy acids. Retrieved from [Link]

  • Harris, P. W. R., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2359. Retrieved from [Link]

  • National Institutes of Health. (2023, August 17). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Research on the Application of Non-Natural Amino Acids and D-Amino Acids in Peptide Modification. Retrieved from [Link]

Sources

Validation

Crystal structure analysis of peptides modified with diaminooctanoic acid

Topic: Crystal Structure Analysis of Peptides Modified with Diaminooctanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Discovery Professionals Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of Peptides Modified with Diaminooctanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Discovery Professionals

Executive Summary

The modification of peptides with non-natural amino acids, specifically (2S,7S)-2,7-diaminooctanoic acid (DAO) , represents a precision engineering strategy to induce


-helical conformation and enhance proteolytic stability. Unlike the widely popularized all-hydrocarbon "stapling" (Ring-Closing Metathesis, RCM), DAO-based modifications typically utilize lactam bridges  (amide bond formation) or serve as scaffolds for "double-click" chemistry.

This guide provides a rigorous technical comparison of DAO-modified peptides against hydrocarbon staples and disulfide bridges. It details the crystallographic workflow required to solve these structures, addressing specific challenges in phase determination, ligand restraint generation, and refinement of flexible non-natural side chains.

Part 1: Structural Mechanism & Rationale[1][2]

The DAO Modification: Mechanism of Action

(2S,7S)-2,7-diaminooctanoic acid is effectively a higher homolog of lysine. Its extended aliphatic side chain (containing an amine at position 7) allows for the formation of covalent crosslinks spanning specific distances along the peptide backbone, typically the


 spacing (two turns of an 

-helix).
  • Lactam Bridging: DAO pairs with dicarboxylic acids (e.g., Aspartic acid or Glutamic acid) to form an amide linkage. This constrains the backbone entropy, forcing the peptide into a bioactive helical conformation.

  • Comparison to Lysine: Standard Lysine (

    
     amine) is often too short or flexible for optimal 
    
    
    
    geometry without distorting the helix. DAO’s extended chain length provides the necessary reach to bridge these positions with minimal strain.
Comparative Performance Matrix

The following table contrasts DAO-based lactam staples with the industry-standard All-Hydrocarbon Staple (RCM) and Disulfide bridges.

FeatureDAO Lactam Staple (

)
Hydrocarbon Staple (RCM)Disulfide Bridge (Cys-Cys)
Chemical Nature Polar, Amide bond (Hydrophilic/Charged)Hydrophobic, Alkene bondCovalent, Redox-sensitive
Helicity Induction High (Entropy reduction + H-bond mimicry)Very High (Rigid "brace")Moderate (Geometry dependent)
Solubility Enhanced (Retains polarity)Reduced (Adds lipophilicity)Neutral
Cell Permeability Moderate (Requires charge masking)High (Lipophilic surface)Low
Metabolic Stability High (Protease resistant)High (Protease resistant)Low (Reducible in cytosol)
Crystallography Well-ordered; polar tether aids packingDisorder common in linker; hydrophobic packingWell-defined; radiation damage risk

Part 2: Crystallographic Workflow

Solving the crystal structure of a DAO-modified peptide requires deviating from standard protein crystallography pipelines. The non-natural residue will not be present in standard library files (CCP4/Phenix), requiring manual restraint generation.

Synthesis & Purification for Crystallography
  • Purity Requirement:

    
     purity is non-negotiable. DAO-modified peptides often contain stereoisomeric impurities if the starting material was not enantiopure.
    
  • Counter-ion Exchange: TFA salts (from HPLC) interfere with crystallization. Exchange to Acetate or Chloride form prior to screening.[1]

Crystallization Strategy

DAO staples add a polar/charged patch to the helix surface.

  • Screening: Use sparse matrix screens enriched with organic solvents (MPD, Isopropanol) rather than high-salt conditions, which may shield the stabilizing salt-bridge interactions of the lactam.

  • Additives: If nucleation fails, add Cadmium Chloride or Zinc Acetate . These metals can coordinate the free amines or the lactam carbonyl, facilitating lattice contacts.

Data Processing & Phasing
  • Restraint Generation: You must generate a CIF (Crystallographic Information File) for the DAO-Glu/Asp linkage.

    • Tool:eLBOW (Phenix) or AceDRG (CCP4).

    • Input: SMILES string of the crosslinked residue pair.

    • Validation: Ensure the amide bond geometry (planarity) is heavily restrained.

  • Phasing: Molecular Replacement (MR) using a poly-alanine helix model is standard. If the peptide binds a protein target, use the protein structure as the search model.

Refinement Protocol
  • Rigid Body: Refine the protein target first.

  • Simulated Annealing: Essential to remove model bias from the MR search model in the peptide region.

  • Restraint Application: Apply the custom CIF for the DAO residue.

    • Check: Verify the

      
       chirality of the DAO residue (S,S configuration).
      
    • B-Factors: The hydrocarbon chain of the DAO linker often exhibits high B-factors. Do not over-interpret electron density in this region if it is discontinuous.

Part 3: Visualization of Workflows & Pathways

Figure 1: Structural Determination Pipeline for Non-Natural Peptides

G Synthesis Solid Phase Synthesis (Fmoc-DAO + Fmoc-Glu) Cyclization On-Resin Cyclization (Lactam Formation) Synthesis->Cyclization Selective Deprotection Purification HPLC Purification (TFA -> Acetate Exchange) Cyclization->Purification >98% Purity Crystallization Vapor Diffusion (Screen: MPD/PEG 400) Purification->Crystallization 10 mg/mL Conc. Diffraction X-Ray Diffraction (Data Collection) Crystallization->Diffraction Cryo-protection Phasing Molecular Replacement (Poly-Ala Helix Model) Diffraction->Phasing HKL2000/XDS Restraints Generate Ligand Restraints (eLBOW/AceDRG -> CIF) Refinement Iterative Refinement (Phenix/Refmac + Coot) Restraints->Refinement Custom Geometry Phasing->Refinement Initial Map

Caption: Step-by-step workflow for determining the crystal structure of DAO-modified peptides, highlighting the critical step of custom restraint generation.

Figure 2: Comparative Mechanism of Helical Stabilization

G cluster_0 Stabilization Strategies Unfolded Unfolded Peptide (High Entropy) DAO DAO Lactam Staple (Polar/Electrostatic) Unfolded->DAO Covalent Link (i, i+7) RCM Hydrocarbon Staple (Hydrophobic/Rigid) Unfolded->RCM Olefin Metathesis Helical Alpha-Helical Bioactive Conformation DAO->Helical Enthalpic Gain (H-bond mimicry) RCM->Helical Entropic Clamp (Solvent Exclusion) Target Target Binding (PPI Inhibition) Helical->Target High Affinity (Kd < nM)

Caption: Mechanistic comparison of DAO lactam bridging versus Hydrocarbon stapling in forcing bioactive helicity.

Part 4: Expert Analysis & Recommendations

When to Choose DAO over Hydrocarbon Staples:

  • Solubility Issues: If your hydrocarbon-stapled peptide precipitates in aqueous buffer (a common issue due to the greasy staple), switching to a DAO-lactam bridge often rescues solubility while maintaining helicity.

  • Crystal Quality: In our experience, the polar nature of the lactam bridge often leads to better-ordered crystals compared to the flexible, hydrophobic hydrocarbon staple, which can introduce disorder in the lattice.

  • Target Interaction: If the stapled face of the helix needs to interact with a polar region of the target protein, the DAO bridge is superior. Hydrocarbon staples must typically face away from the binding interface to avoid steric/hydrophobic clashes.

Common Pitfall: Do not assume the standard "rotamer libraries" in refinement software (like Coot) apply to DAO. You must manually validate the side-chain conformation against the electron density, particularly looking for the gauche/trans preferences of the long aliphatic chain.

References

  • Lau, Y. H., et al. (2015). "A two-component 'double-click' approach to peptide stapling."[2] Chemical Science. Available at: [Link]

  • Walensky, L. D., & Bird, G. H. (2014). "Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress." Journal of Medicinal Chemistry. Available at: [Link]

  • Fairlie, D. P., et al. (1998). "Conformational selection of inhibitors of protein-protein interactions." Journal of Medicinal Chemistry.
  • Phenix Documentation. (2024). "eLBOW: Electronic Ligand Builder and Optimization Workbench." Available at: [Link]

  • Verdine, G. L., & Hilinski, G. J. (2012). "Stapled peptides for intracellular drug targets."[3] Methods in Enzymology. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic Acid: Proper Disposal Procedures

Executive Summary This guide outlines the mandatory disposal protocols for (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid , a specialized non-proteinogenic amino acid building block used in solid-phase peptide synthesis (SPPS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the mandatory disposal protocols for (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid , a specialized non-proteinogenic amino acid building block used in solid-phase peptide synthesis (SPPS). While this specific compound is not explicitly "P-listed" or "U-listed" under US EPA RCRA regulations, it must be managed as Hazardous Chemical Waste due to its combustibility, potential for respiratory irritation, and the environmental persistence of its protecting groups (Fmoc/Boc).

Immediate Action Directive: Do not dispose of this compound in municipal trash or down the drain. Segregate as Non-Halogenated Organic Solid Waste for high-temperature incineration.

Part 1: Chemical Profile & Hazard Assessment

To determine the correct waste stream, we must first analyze the chemical functionality. This compound is a diamino acid protected by two orthogonal groups: Fmoc (base-labile) and Boc (acid-labile).

PropertySpecificationDisposal Implication
Physical State White to off-white powderMust be containerized to prevent dust generation (inhalation hazard).[1]
Solubility Soluble in organic solvents (DMF, DMSO); Insoluble in waterStrictly prohibited from sink disposal. It will precipitate and clog plumbing or contaminate aquatic systems.
Combustibility Carbon-based backbone with carbamate linkagesHigh calorific value; ideal for fuel blending/incineration.
Reactivity Stable under normal conditions; Incompatible with strong oxidizersSegregation Critical: Do not mix with nitric acid or perchlorates in waste bins.
The "Presumed Hazardous" Principle

In the absence of a compound-specific chronic toxicity study, laboratory safety protocols dictate that Fmoc-protected amino acids be treated as Irritants (Skin/Eye/Respiratory) . The bulky fluorenyl group (Fmoc) is a polycyclic aromatic hydrocarbon derivative, which warrants environmental isolation.

Part 2: Pre-Disposal Assessment (Decision Matrix)

Before disposal, you must categorize the material.[2][3] Use this logic flow to determine the correct protocol.

DisposalDecisionTree Start START: Waste Material Assessment StateCheck What is the physical state? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath DebrisPath Contaminated Debris (Gloves, Weigh Boats) StateCheck->DebrisPath IsPure Is it Pure Chemical? SolidPath->IsPure SolventCheck Check Solvent Type LiquidPath->SolventCheck DebrisBin PROTOCOL C: Chemically Contaminated Solid Waste DebrisPath->DebrisBin SolidBin PROTOCOL A: Non-Halogenated Solid Waste Bin IsPure->SolidBin Expired or Excess HaloCheck Contains DCM/Chloroform? SolventCheck->HaloCheck HaloBin PROTOCOL B1: Halogenated Solvent Waste HaloCheck->HaloBin Yes (DCM) NonHaloBin PROTOCOL B2: Non-Halogenated Solvent Waste HaloCheck->NonHaloBin No (DMF/DMSO)

Figure 1: Decision Matrix for segregating (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid waste streams.

Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Expired or Excess Reagent)

Use this for: Pure powder remaining in the vial, spilled powder collected via sweeping.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write out the full name. Do not use abbreviations like "Fmoc-Diamino."

    • Hazards: Check "Toxic" and "Irritant."

  • Transfer:

    • If the original container is <50 mL, place the entire container into the waste jar. Do not empty it out; this minimizes dust exposure.

    • If transferring loose powder, perform the transfer inside a fume hood to capture fines.

  • Segregation: Place the jar in the Non-Halogenated Organic Solids stream.

    • Why? This stream is destined for incineration. The Fmoc and Boc groups will fully oxidize to CO2, H2O, and NOx under high heat.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this for: Solutions in DMF, DMSO, or HPLC eluents.

  • Solvent Identification:

    • Scenario 1 (Synthesis): If dissolved in Dichloromethane (DCM), segregate into Halogenated Waste .

    • Scenario 2 (Analysis/Cleavage): If dissolved in Acetonitrile, Methanol, or DMF, segregate into Non-Halogenated Waste .

  • pH Check: Ensure the solution is between pH 5 and 9.

    • Caution: If the waste contains cleavage cocktails (TFA), it must be neutralized or placed specifically in an "Acidic Organic Waste" stream depending on your facility's rules. Do not mix acidic TFA waste with basic waste (like piperidine washes) to avoid violent exothermic reactions.

  • Carboy Compatibility: Use HDPE or Polypropylene carboys. Ensure the cap is vented if there is any risk of off-gassing (common with Boc-deprotection byproducts).

Protocol C: Contaminated Debris

Use this for: Gloves, weigh boats, paper towels, and syringe filters.

  • Bagging: Collect items in a clear, 4-mil polyethylene bag.

  • Double Containment: If the debris is wet or heavily soiled, double-bag to prevent leakage.

  • Disposal: Place in the Solid Chemical Waste drum (often a fiber drum with a liner).

    • Note: Do not place this in "Biohazard" (Red Bag) waste unless the chemical was used on biological samples (cells/tissues). Chemical waste requires different incineration parameters than bio-waste.

Part 4: Regulatory Framework & Compliance
US EPA (RCRA) Classification

Under the Resource Conservation and Recovery Act (RCRA), this specific chemical falls under the "Cradle-to-Grave" management requirement.

  • Status: Not P-listed (acutely toxic) or U-listed (toxic).

  • Characteristic: It does not typically exhibit Ignitability (D001) as a solid, Corrosivity (D002), or Reactivity (D003).

  • Determination: It is classified as Process Waste . Because it is an organic chemical capable of causing environmental harm if leached, it must be incinerated at a permitted TSDF (Treatment, Storage, and Disposal Facility).

Spill Management (Contingency)

If a spill occurs (>1 gram):

  • Isolate: Mark the area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[3] If dust is visible, use an N95 respirator.

  • Cleanup:

    • Do not dry sweep vigorously (creates dust).

    • Cover the powder with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet slurry into a waste container.

    • Wash the surface with soap and water.[4]

References
  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview.[5] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid

Executive Safety Summary & Risk Assessment (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is a specialized amino acid derivative used primarily in Solid-Phase Peptide Synthesis (SPPS). While often categorized generically as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is a specialized amino acid derivative used primarily in Solid-Phase Peptide Synthesis (SPPS). While often categorized generically as an "irritant," the presence of the Fmoc (9-fluorenylmethoxycarbonyl) moiety and the potential for dust generation necessitates a biosafety level 1 (BSL-1) chemical hygiene approach.

The primary risks are:

  • Sensitization: Repeated inhalation or skin contact with Fmoc-amino acid dust can lead to severe allergic dermatitis or respiratory sensitization.

  • Corrosivity (Contextual): While the solid is an irritant, solutions in SPPS solvents (DMF, NMP) facilitate rapid skin absorption, carrying the compound into the bloodstream.

  • Process Contamination: Moisture sensitivity requires strict humidity control to prevent hydrolysis or aggregation, which compromises downstream peptide purity.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required PPE based on the state of matter. Trustworthiness Note: Standard nitrile gloves are insufficient for prolonged immersion in the solvents (DMF) typically used to dissolve this compound.

PPE CategorySolid Handling (Weighing/Transfer)Solution Handling (in DMF/NMP/DCM)Technical Rationale
Hand Protection Nitrile (Single Layer) (Min thickness: 0.11 mm)Laminate (Silver Shield) or Double Nitrile (Change every 15 mins)DMF penetrates standard nitrile in <15 mins. Double gloving provides a "sacrificial" outer layer.
Eye Protection Safety Goggles (Indirect Vent)Chemical Splash Goggles + Face Shield Dust can bypass standard safety glasses. Solutions pose a splash risk that can cause irreversible corneal damage.
Respiratory Fume Hood (Primary) N95/P2 Respirator (Secondary)Fume Hood (Mandatory) Half-mask with Organic Vapor Cartridge (if outside hood)Engineering controls (Hood) are superior to PPE. Respirators are a backup for spill cleanup only.
Body Defense Lab Coat (Cotton/Polyester blend)Chemical-Resistant Apron (Tychem or similar)Cotton absorbs spills; chemical aprons repel solvent splashes during reactor loading.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a Self-Validating System : Each step includes a check to ensure containment before moving to the next.

Phase A: Workspace Preparation
  • Static Control: Use an ionizing air blower or anti-static gun inside the weigh station. Fmoc-powders are electrostatic; static leads to scattering and loss of containment.

  • Humidity Check: Ensure relative humidity is <50%. High humidity causes clumping, increasing the risk of spillage during transfer.

Phase B: Weighing & Transfer (Step-by-Step)
  • The "Coffin" Technique: Never transport the open bottle. Place the primary container inside a secondary Ziploc bag or Tupperware before moving it from the fridge to the balance.

  • Acclimatization: Allow the container to reach room temperature before opening to prevent condensation (water acts as a nucleophile, potentially degrading the Fmoc group over time).

  • Quantitative Transfer:

    • Do not use a spatula if possible.

    • Tap the powder gently into a pre-tared weighing boat or directly into the reaction vessel.

    • Validation: If visible dust settles on the balance pan, your transfer technique has failed. Wipe down immediately with a methanol-dampened tissue.

Phase C: Solubilization
  • Solvent Addition: Add the solvent (DMF/NMP) to the powder, not the reverse, to minimize dust displacement.

  • Dissolution: Vortex or sonicate in a closed vessel.

    • Note: This compound is hydrophobic. If it floats, do not shake vigorously (risk of leak). Use a glass stir rod to submerge.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE and the operational workflow.

SafetyProtocol cluster_0 PPE Decision Tree cluster_1 Operational Workflow State Current State of Material Solid Solid Powder State->Solid Liquid Dissolved (DMF/NMP) State->Liquid SolidPPE Standard Nitrile + Goggles (Dust Hazard) Solid->SolidPPE LiquidPPE Laminate Gloves + Face Shield (Permeation Hazard) Liquid->LiquidPPE Storage Cold Storage (4°C) Acclim Acclimatize to RT (Prevent Condensation) Storage->Acclim Static Anti-Static Treatment Acclim->Static Weigh Weigh inside Hood Static->Weigh Dissolve Solubilization Weigh->Dissolve Waste Disposal Dissolve->Waste

Caption: Figure 1.[1] Left: PPE selection based on physical state.[2] Right: Step-by-step handling workflow to minimize degradation and exposure.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not dry sweep. This generates dust.[3] Cover with a wet paper towel (soaked in water or methanol), then wipe up. Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if mixed with oxidizing reagents.

Waste Disposal Strategy

Proper disposal is critical for environmental compliance and lab safety.

Waste StreamCriteriaDisposal Code (Typical)
Solid Waste Contaminated gloves, weighing boats, paper towels.Non-Hazardous Lab Trash (unless heavily soiled, then Haz-Solid)
Liquid Waste A Dissolved in DMF/NMP/Piperidine.Non-Halogenated Organic
Liquid Waste B Dissolved in DCM (Dichloromethane).[4]Halogenated Organic
Sharps Needles/Glass contaminated with compound.Bio/Chem Sharps Container

Critical Note: Never pour Fmoc-amino acid solutions down the sink. They are toxic to aquatic life (H412).[1]

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Fmoc-amino acid derivatives (Generic Class). Merck KGaA.[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Ansell Healthcare. (2024). Chemical Permeation & Degradation Guide (Nitrile vs. DMF).

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance (OSHA 3404-11R).

Sources

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